molecular formula C8H7N3 B096035 2-(1H-Imidazol-2-yl)pyridine CAS No. 18653-75-3

2-(1H-Imidazol-2-yl)pyridine

Numéro de catalogue: B096035
Numéro CAS: 18653-75-3
Poids moléculaire: 145.16 g/mol
Clé InChI: SZXUTTGMFUSMCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1H-Imidazol-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUTTGMFUSMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343363
Record name 2-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18653-75-3
Record name 2-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Imidazol-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details established methodologies, providing experimental protocols and quantitative data to facilitate reproducible and optimized synthesis.

Introduction

This compound is a versatile bicyclic heteroaromatic compound incorporating both pyridine (B92270) and imidazole (B134444) rings. This unique structural motif imparts a range of biological activities and makes it a valuable ligand in coordination chemistry. Its derivatives have been explored for their potential as anti-cancer agents and BRAF kinase inhibitors. This guide will focus on two principal synthetic routes: the Radziszewski reaction and a two-step pathway involving the synthesis and subsequent dehydrogenation of an imidazoline (B1206853) intermediate.

Synthesis Pathways

Two primary and well-documented methods for the synthesis of this compound are the Radziszewski reaction and the dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

Radziszewski Reaction

The Radziszewski reaction is a classic method for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). In the case of this compound, glyoxal (B1671930) (the 1,2-dicarbonyl component) reacts with 2-pyridinecarboxaldehyde (B72084) and ammonia.

G 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Reaction_Vessel Reaction Vessel (Ethanol) 2-Pyridinecarboxaldehyde->Reaction_Vessel Glyoxal Glyoxal Glyoxal->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Intermediate_Diimine Diimine Intermediate Reaction_Vessel->Intermediate_Diimine Condensation Product This compound Intermediate_Diimine->Product Cyclization & Dehydration

Diagram 1: Radziszewski Synthesis Pathway

This protocol is adapted from methodologies reported in the literature.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridinecarboxaldehyde (1 equivalent) and a 40% aqueous solution of glyoxal (1 equivalent) in ethanol.

  • Addition of Ammonia: Cool the mixture in an ice bath and add a 20% aqueous solution of ammonia (2.5 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2 to 5 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by distillation under high vacuum or by column chromatography on silica (B1680970) gel to yield this compound as an oil or solid.[1]

Synthesis via Dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

This two-step pathway involves the initial synthesis of the imidazoline precursor followed by its dehydrogenation to the target imidazole.

G cluster_0 Step 1: Imidazoline Synthesis cluster_1 Step 2: Dehydrogenation 2-Cyanopyridine (B140075) 2-Cyanopyridine Ethylenediamine (B42938) Ethylenediamine Reaction1 Reaction Imidazoline 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine Imidazoline_in 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine Reaction2 Dehydrogenation (DMSO or Pd/C) Product This compound

Diagram 2: Two-Step Synthesis via Dehydrogenation

This protocol is based on the reaction of 2-cyanopyridine with ethylenediamine.[2]

  • Reaction Setup: In a pressure-resistant vessel, combine 2-cyanopyridine (1 equivalent) and ethylenediamine (4 equivalents).[2]

  • Reaction: Heat the mixture at a specified temperature (e.g., 120-150 °C) for several hours. The reaction progress can be monitored by GC-MS or TLC.

  • Work-up and Purification: After cooling, the excess ethylenediamine is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like methanol (B129727) to obtain 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.[2]

This protocol describes the dehydrogenation of the imidazoline precursor using either dimethyl sulfoxide (B87167) (DMSO) or palladium on carbon (Pd/C).[3]

Method A: Using DMSO

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 equivalent) in DMSO.

  • Reaction: Heat the solution at 120 °C for 48 hours.[3] Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Method B: Using Palladium on Carbon (Pd/C)

  • Reaction Setup: In a suitable solvent (e.g., xylene or decalin), suspend 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 equivalent) and 10% Pd/C (catalytic amount).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) for 48 hours.[3] Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and filter to remove the Pd/C catalyst. Wash the catalyst with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic pathways.

Synthesis PathwayKey ReagentsReaction ConditionsYield (%)Reference
Radziszewski Reaction2-Pyridinecarboxaldehyde, Glyoxal, AmmoniaEthanol, 0 °C to RT, 5 h42[1]
Radziszewski Reaction2-Pyridinecarboxaldehyde, Glyoxal, AmmoniaEthanol, 0 °C to RT, 2 h37[1]
Radziszewski ReactionPyridine 2-aldehyde, Glyoxal, AmmoniaEthyl alcohol, 0 °C75 (distilled)[1]
Dehydrogenation2-(4-tolyl)-Δ2-imidazoline, DMSO120 °C, 48 h71[3]
Dehydrogenation2-(4-tolyl)-Δ2-imidazoline, 10% Pd/C120 °C, 48 h57[3]

Note: The yields for the dehydrogenation reactions are reported for a similar 2-arylimidazoline and may serve as an estimate for the synthesis of this compound.

Conclusion

This technical guide has outlined two primary synthetic routes to this compound. The Radziszewski reaction offers a direct, one-pot synthesis, while the dehydrogenation of an imidazoline precursor provides an alternative two-step approach. The choice of method will depend on the availability of starting materials, desired scale, and purification capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development. Further optimization of reaction conditions may lead to improved yields and simplified procedures.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-imidazol-2-yl)pyridine

Abstract

This compound is a heterocyclic organic compound featuring both a pyridine (B92270) and an imidazole (B134444) ring. This structure imparts a unique set of physicochemical properties, making it a valuable building block and ligand in various chemical and pharmaceutical applications. It serves as a crucial intermediate in the synthesis of biologically active molecules, including potential anti-tumor agents.[1][2] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and contextual visualizations of its application and synthesis.

Core Physicochemical Properties

The key physicochemical characteristics of this compound are summarized below. These properties are fundamental to understanding its behavior in chemical reactions, biological systems, and formulation processes.

Identification and Structural Formula
  • IUPAC Name: this compound[3]

  • Synonyms: 2-(2'-Pyridyl)imidazole, 2-(2-Pyridyl)imidazole, 2-(Imidazol-2-yl)pyridine[4]

  • CAS Number: 18653-75-3[4]

  • Molecular Formula: C₈H₇N₃[5]

  • Molecular Weight: 145.16 g/mol [1][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueConditionsReference(s)
Melting Point 135-140 °CNot specified[4][6]
Boiling Point 382.8 ± 15.0 °CPredicted[7]
pKa 8.98 (pK₁)25°C, μ=0.005[5][7]
Solubility Slightly soluble in water. Soluble in ethanol, ether, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).Standard[1][5]
Appearance Colorless to light yellow or light brown crystalline powder/solid.Room Temperature[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. This section outlines the protocols for the synthesis of this compound and the determination of its key physicochemical parameters.

Synthesis Protocol: Dehydrogenation of Imidazoline (B1206853) Precursor

A common method for synthesizing this compound involves the catalytic dehydrogenation of its imidazoline precursor.[8]

Materials:

Procedure:

  • A solution of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and the catalyst [Mn(TPP)Cl] (0.05 mmol) is prepared in acetonitrile (5 mL) in a 25 mL round-bottom flask at room temperature.

  • A solution of NaIO₄ (2 mmol) in deionized water (10 mL) is added to the flask.

  • The reaction mixture is stirred at room temperature under an air atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an eluent system of Ethyl Acetate/Methanol (4:1).

  • Upon completion of the reaction, 30 mL of water is added to the mixture.

  • The target product, this compound, is extracted with dichloromethane (2 x 20 mL).

  • The organic solvent is evaporated under reduced pressure to yield the final product.

  • The structure of the obtained product is confirmed using Infrared (IR) spectroscopy and ¹H Nuclear Magnetic Resonance (¹H NMR).[8]

pKa Determination: ¹H NMR Titration

The acid dissociation constant (pKa) can be determined accurately by monitoring the chemical shifts of specific protons as a function of pH using ¹H NMR spectroscopy.[9]

Materials:

  • This compound sample

  • D₂O (Deuterium oxide)

  • Standard HCl and KOH solutions in D₂O for pH adjustment

  • NMR spectrometer

  • pH meter calibrated for D₂O (pD = pH reading + 0.4)

Procedure:

  • A solution of this compound is prepared in D₂O.

  • The initial pD of the solution is measured. An initial ¹H NMR spectrum is recorded.

  • The pD of the solution is incrementally adjusted by adding small aliquots of standard HCl or KOH solution.

  • A ¹H NMR spectrum is recorded after each pD adjustment, covering a wide range of pD values (e.g., from pD 2 to pD 12).

  • The chemical shift (δ) of one or more aromatic protons on the pyridine or imidazole ring, which are sensitive to protonation state changes, is recorded for each spectrum.

  • A plot of the chemical shift (δ) versus the pD value is generated. This plot will form a sigmoidal curve.

  • The inflection point of the sigmoidal curve corresponds to the pKa value of the compound.[9][10]

LogP Determination: Shake-Flask Method (General Protocol)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the classical approach for its experimental determination.

Materials:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Separatory funnel

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

  • The two immiscible phases are combined in a separatory funnel in a defined volume ratio.

  • The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • A sample is carefully taken from both the aqueous and the n-octanol layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is calculated as the base-10 logarithm of P.

Visualizations: Workflows and Biological Context

Diagrams are provided to illustrate key processes and relationships involving this compound.

Experimental and Logical Workflows

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product & Analysis start1 2-Imidazoline Precursor reaction Dehydrogenation Reaction in Acetonitrile/Water start1->reaction start2 Catalyst & Oxidant (e.g., [Mn(TPP)Cl], NaIO4) start2->reaction extraction Solvent Extraction (Dichloromethane) reaction->extraction evaporation Solvent Evaporation extraction->evaporation product This compound evaporation->product analysis Structural Confirmation (NMR, IR) product->analysis

Caption: General synthesis workflow for this compound.

G Workflow for pKa Determination via NMR Titration prep Prepare Sample in D2O measure_initial Record Initial ¹H NMR & pD prep->measure_initial titrate Adjust pD with Acid/Base Aliquot measure_initial->titrate measure_step Record ¹H NMR & New pD titrate->measure_step loop_decision pD Range Covered? measure_step->loop_decision loop_decision->titrate No plot Plot Chemical Shift (δ) vs. pD loop_decision->plot Yes analyze Determine Inflection Point of Sigmoid Curve plot->analyze result pKa Value analyze->result

Caption: Experimental workflow for pKa determination using NMR titration.

Application in Drug Discovery Context

Derivatives of this compound have been investigated as inhibitors of BRAF kinase, a key component in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[2]

G Context: MAPK/ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor This compound Derivative (e.g., BRAF Inhibitor) Inhibitor->Inhibition Inhibition->BRAF inhibits

Caption: Role of this compound derivatives as BRAF inhibitors.

References

An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-imidazol-2-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates essential chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its application in the context of drug discovery, particularly as a scaffold for kinase inhibitors. Included are diagrams illustrating its synthesis workflow, its role in inhibiting the BRAF-mediated signaling pathway, and a general protocol for kinase inhibitor screening.

Chemical Identifiers and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle. Its structure, comprising a pyridine (B92270) ring linked to an imidazole (B134444) ring, makes it a versatile ligand and a key intermediate in the synthesis of more complex molecules.[1][2]

Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

Identifier TypeValueReference
CAS Number 18653-75-3[3][4]
Molecular Formula C₈H₇N₃[3][5]
IUPAC Name This compound[3]
InChI InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11)[3]
InChIKey SZXUTTGMFUSMCE-UHFFFAOYSA-N[3]
SMILES C1=CC=NC(=C1)C2=NC=CN2[3]
PubChem CID 589313[3]
EC Number 695-587-9[3]
MDL Number MFCD05863221
Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties are summarized in the table below. This data is critical for its characterization, handling, and use in synthetic and analytical procedures.

PropertyValueReference
Molecular Weight 145.16 g/mol [4]
Appearance White to light yellow solid/powder[6]
Melting Point 135-140 °C
Solubility Soluble in ethanol (B145695) and ether; slightly soluble in water[6]
pKa pK1: 8.98 (+1) (at 25°C)[6]
Purity ≥97-99% (Commercially available)[5]
Mass Spectrometry m/z Top Peak: 145; 2nd Highest: 105; 3rd Highest: 78 (GC-MS)[3]
Storage Store in a cool, dry place under an inert atmosphere[5][6]

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable scaffold in several scientific domains.

  • Medicinal Chemistry : It is a key structural unit in the development of novel therapeutic agents.[1] Its derivatives have been extensively investigated as potential kinase inhibitors, particularly targeting BRAF kinase, which is implicated in various cancers.[7] The scaffold can interact with specific biological targets, making it a candidate for developing new antitumor and antibacterial drugs.[1][7]

  • Catalysis : The compound can act as a ligand, coordinating with metal ions to form complex catalysts. These metal complexes have shown high catalytic activity in organic reactions like carbon-carbon bond formation and hydrogenation, promoting more efficient and environmentally friendly synthesis routes.[2]

  • Materials Science : It serves as a building block for constructing metal-organic frameworks (MOFs). These materials exhibit special optical, electrical, or magnetic properties with potential applications in gas adsorption, separation, and fluorescence sensing.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for an in vitro kinase assay, a common application for its derivatives.

Synthesis of this compound

One common method for synthesizing this compound is through the dehydrogenation of its precursor, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine. A generalized procedure is outlined below.[8]

Materials:

  • 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol)

  • [Mn(TPP)Cl] (Manganese(III) tetraphenylporphyrin (B126558) chloride) (0.05 mmol)

  • NaIO₄ (Sodium periodate) (2 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

  • Deionized Water (H₂O) (10 mL + 30 mL)

  • Dichloromethane (CH₂Cl₂) (2 x 20 mL)

  • 25 mL round-bottom flask

  • Magnetic stir bar and stir plate

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and [Mn(TPP)Cl] (0.05 mmol) in 5 mL of acetonitrile.

  • Prepare a solution of NaIO₄ (2 mmol) in 10 mL of deionized water.

  • Add the NaIO₄ solution to the flask containing the imidazoline (B1206853) and catalyst.

  • Allow the reaction to proceed at room temperature under a normal air atmosphere.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate/methanol (4:1).

  • Upon completion of the reaction, add 30 mL of water to the flask.

  • Extract the target product from the aqueous mixture using two 20 mL portions of dichloromethane.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude imidazole derivative.

  • Purify the product as necessary (e.g., via column chromatography).

  • Confirm the structure of the final product using infrared spectroscopy (IR) and ¹H nuclear magnetic resonance (¹H NMR) spectroscopy.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Precursor & Catalyst in CH3CN C Combine Solutions in Flask A->C B Prepare Aqueous NaIO4 Solution B->C D Stir at Room Temp C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with CH2Cl2 F->G H Evaporate Solvent G->H I Characterize (NMR, IR) H->I

Caption: General workflow for the synthesis of this compound.
Protocol: In Vitro BRAF Kinase Inhibition Assay

Derivatives of this compound have been identified as potential BRAF inhibitors.[7] The following is a representative protocol for screening such compounds against BRAF kinase activity, adapted from standard luminescence-based assay methodologies.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against BRAF kinase.

Materials:

  • Recombinant active BRAF enzyme (e.g., V600E mutant)

  • Kinase substrate (e.g., inactive MEK1)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates (white, opaque)

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%) to avoid solvent effects.

  • Enzyme Preparation: Thaw the recombinant BRAF enzyme on ice and dilute it to the desired working concentration (e.g., 2.5 ng/µL) with 1x Kinase Buffer.

  • Reaction Setup:

    • To the wells of a microplate, add the diluted test compound or vehicle control (DMSO).

    • Add the diluted BRAF enzyme to all wells except for the "no enzyme" blank controls.

    • Initiate the kinase reaction by adding a master mix containing the MEK1 substrate and ATP (at a final concentration near the Kₘ of the enzyme).

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.

  • Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the detection kit's "Stop" or "ADP-Glo™" reagent. Incubate for 40 minutes at room temperature.

    • Add the "Detection" reagent, which converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 10-30 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and blank (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9][11]

G start Prepare Reagents (Enzyme, Substrate, ATP, Test Compound) plate Dispense Compound/ Control to Plate start->plate add_enzyme Add Diluted BRAF Enzyme plate->add_enzyme initiate Initiate Reaction with Substrate/ATP Mix add_enzyme->initiate incubate_kinase Incubate at 30°C (45-60 min) initiate->incubate_kinase terminate Terminate Reaction & Deplete ATP incubate_kinase->terminate incubate_stop Incubate at RT (40 min) terminate->incubate_stop detect Add Detection Reagent (ADP -> Light) incubate_stop->detect incubate_detect Incubate at RT (10-30 min) detect->incubate_detect read Measure Luminescence incubate_detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Experimental workflow for an in vitro BRAF kinase inhibitor assay.

Biological Context: The MAPK/ERK Signaling Pathway

Derivatives of this compound are being explored as inhibitors of BRAF, a key protein kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[7][12][13] This pathway is a critical chain of proteins that relays signals from cell surface receptors to the DNA in the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[12][14]

In many cancers, such as melanoma, mutations in the BRAF gene (most commonly the V600E mutation) lead to the constitutive activation of the BRAF protein.[9][15] This results in uncontrolled downstream signaling through MEK and ERK, driving incessant cell division and tumor growth.[13][15] BRAF inhibitors act by binding to the ATP-binding site of the mutated BRAF kinase, blocking its activity and thereby shutting down this oncogenic signaling cascade.[16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GF Growth Factor GF->RTK Binds BRAF BRAF (Mutated V600E) Ras->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocates & Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->BRAF Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: The MAPK/ERK pathway and the site of action for BRAF inhibitors.

References

An In-Depth Technical Guide to 2-(1H-imidazol-2-yl)pyridine: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-imidazol-2-yl)pyridine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural framework, featuring both a pyridine (B92270) and an imidazole (B134444) ring, imparts a range of interesting chemical and biological properties. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. It details experimental protocols for its synthesis and characterization, and summarizes its burgeoning role as a scaffold in drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy.

Molecular Structure and Chemical Formula

This compound is composed of a pyridine ring linked at the 2-position to the 2-position of an imidazole ring. The presence of both a π-deficient pyridine ring and a π-excessive imidazole ring contributes to its unique electronic and coordination properties.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇N₃[1][2]
Molecular Weight 145.16 g/mol [1][2]
IUPAC Name This compound[3]
CAS Number 18653-75-3[2]
Appearance White to off-white solid[4]
Melting Point 135-140 °C[2]
SMILES c1ccc(nc1)-c2ncc[nH]2[2]
InChIKey SZXUTTGMFUSMCE-UHFFFAOYSA-N[3]

Synthesis and Characterization

Synthesis

A common method for the synthesis of this compound involves the dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and [Mn(TPP)Cl] (0.05 mmol) in acetonitrile (B52724) (CH₃CN, 5 mL).

  • Oxidation: To the solution, add a solution of sodium periodate (B1199274) (NaIO₄) (2 mmol) in water (H₂O, 10 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an eluent of ethyl acetate/methanol (EtOAc/MeOH, 4:1).

  • Work-up: Upon completion of the reaction, add water (30 mL) to the flask.

  • Extraction: Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂, 2 x 20 mL).

  • Purification: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

  • Characterization: Confirm the structure of the resulting this compound using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.[5]

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using ¹H NMR and ¹³C NMR spectroscopy.

Table 2: Spectroscopic Data for this compound

Data TypeDescription
¹H NMR Spectral data provides information on the chemical environment of the hydrogen atoms.
¹³C NMR Spectral data provides information on the carbon framework of the molecule.
IR Infrared spectroscopy helps to identify the functional groups present in the molecule.

Note: Detailed, assigned NMR spectral data with chemical shifts and coupling constants are crucial for unambiguous structure confirmation and are typically reported in peer-reviewed literature.

Crystallographic Data

The precise three-dimensional arrangement of atoms in the solid state can be determined by X-ray crystallography. The crystal structure of a derivative, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 807749.[3] This data provides valuable insights into bond lengths, bond angles, and intermolecular interactions.

Biological Activity and Drug Development Applications

The this compound scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

BRAF Kinase Inhibition

Derivatives of this compound have shown significant potential as inhibitors of BRAF kinase, a key protein in the MAPK/ERK signaling pathway that is frequently mutated in various cancers, including melanoma.[6]

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulation Inhibitor This compound Derivatives Inhibitor->BRAF Inhibition

Figure 1: Simplified BRAF/MEK/ERK signaling pathway and the point of inhibition by this compound derivatives.

Studies have demonstrated the in vitro and in vivo efficacy of Sorafenib derivatives incorporating the this compound moiety.

Table 3: In Vitro and In Vivo Activity of this compound Derivatives [6]

CompoundA375 Cell Line IC₅₀ (µM)In Vivo Tumor Growth Inhibition (%) (50 mg/kg)
CLW14 4.2635.68
CLW27 2.9342.50

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols for Biological Evaluation

A common method to assess the inhibitory activity of compounds against BRAF is the LanthaScreen™ Eu Kinase Binding Assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup Compound_Dilution Prepare serial dilutions of This compound derivative Add_Compound Add 5 µL of test compound Compound_Dilution->Add_Compound Kinase_Mix Prepare Kinase/ Antibody mixture Add_Kinase Add 5 µL of Kinase/Antibody mix Kinase_Mix->Add_Kinase Tracer_Solution Prepare Tracer solution Add_Tracer Add 5 µL of Tracer solution Tracer_Solution->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubation Incubate at room temperature for 1 hour Add_Tracer->Incubation Read_Plate Read plate using a fluorescence plate reader Incubation->Read_Plate

Figure 2: General workflow for a LanthaScreen™ Eu Kinase Binding Assay.

The antitumor efficacy of this compound derivatives can be evaluated in vivo using xenograft models, such as the A375 human melanoma xenograft model in nude mice.[6]

Xenograft_Workflow Cell_Culture Culture A375 melanoma cells Implantation Subcutaneously implant A375 cells into nude mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a specified volume Implantation->Tumor_Growth Treatment Administer this compound derivative or vehicle control Tumor_Growth->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice and excise tumors for analysis Monitoring->Endpoint

Figure 3: Workflow for an in vivo A375 xenograft mouse model study.

Coordination Chemistry

The nitrogen atoms in both the pyridine and imidazole rings of this compound can act as Lewis bases, making it an excellent ligand for coordinating with metal ions. This property is being explored for applications in catalysis and the development of novel materials.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery and materials science. Its straightforward synthesis, coupled with its ability to serve as a scaffold for potent enzyme inhibitors and as a ligand in coordination chemistry, ensures its continued importance in scientific research. Further exploration of its structure-activity relationships and coordination properties will undoubtedly lead to the development of novel therapeutics and functional materials.

References

Spectroscopic and Synthetic Profile of 2-(1H-imidazol-2-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic properties of 2-(1H-imidazol-2-yl)pyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR) data and a detailed experimental protocol for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic techniques, particularly ¹H and ¹³C NMR. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6'8.58d4.81H
H-3'8.13d8.01H
H-4'7.78t7.81H
H-5'7.27t6.31H
H-4, H-57.18s2H
NH10.5 (broad)s1H

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ, ppm)
C-2149.3
C-6'148.2
C-2'145.1
C-4'136.9
C-4, C-5128.3
C-5'122.8
C-3'121.5

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the catalytic dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.[1]

Materials and Reagents:

  • 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

  • [Mn(TPP)Cl] (Manganese(III) tetraphenylporphyrin (B126558) chloride)

  • NaIO₄ (Sodium periodate)

  • CH₃CN (Acetonitrile)

  • H₂O (Water)

  • CH₂Cl₂ (Dichloromethane)

Procedure:

  • A solution of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and [Mn(TPP)Cl] (0.05 mmol) in acetonitrile (B52724) (5 mL) is prepared in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • To this solution, a solution of NaIO₄ (2 mmol) in water (10 mL) is added.

  • The reaction mixture is stirred at room temperature under an air atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using an eluent of ethyl acetate/methanol (4:1).

  • Upon completion of the reaction, water (30 mL) is added to the mixture.

  • The product is extracted with dichloromethane (B109758) (2 x 20 mL).

  • The organic layers are combined and the solvent is evaporated under reduced pressure to yield the this compound product.

  • The structure of the final product is confirmed using infrared (IR) spectroscopy and ¹H NMR.[1]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

experimental_workflow start Start reactants 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine + [Mn(TPP)Cl] + NaIO₄ in CH₃CN/H₂O start->reactants Preparation reaction Stir at Room Temperature (Monitored by TLC) reactants->reaction Reaction Initiation workup Aqueous Workup & Extraction with CH₂Cl₂ reaction->workup Reaction Completion product This compound workup->product Isolation analysis Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR) product->analysis Characterization end End analysis->end Data Acquisition

Caption: Synthesis and characterization workflow for this compound.

References

In-Depth Technical Guide to the Crystal Structure Analysis of 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental protocols for its synthesis and characterization.

Introduction

This compound is a bicyclic aromatic compound featuring a pyridine (B92270) ring linked to an imidazole (B134444) ring. This structural motif is a key component in various biologically active molecules and serves as a versatile ligand in coordination chemistry. Understanding its three-dimensional structure is crucial for rational drug design, the development of novel materials, and for comprehending its chemical reactivity and intermolecular interactions. This guide presents a detailed analysis of its single-crystal X-ray structure.

Synthesis and Crystallization

A common and effective method for the synthesis of this compound involves the dehydrogenation of its precursor, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine and 0.05 mmol of [Mn(TPP)Cl] in 5 mL of acetonitrile.

  • To this solution, add a solution of 2 mmol of NaIO₄ in 10 mL of deionized water.

  • The reaction is carried out at room temperature under an air atmosphere.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate/methanol (4:1).

  • Upon completion of the reaction, add 30 mL of water to the reaction mixture.

  • Extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic layers and evaporate the solvent to obtain the this compound product.[1]

Experimental Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. While specific conditions for this exact molecule are not widely published, a general and effective method is slow evaporation:

Materials:

  • Purified this compound

  • A suitable solvent (e.g., methanol, ethanol, or a solvent mixture)

  • Small, clean vial with a loose-fitting cap

Procedure:

  • Dissolve a small amount of the purified compound in a suitable solvent in a clean vial. Gentle warming can be used to aid dissolution.

  • Allow the solution to cool to room temperature. The solution should be close to saturation but not yet precipitating.

  • Cover the vial with a loose-fitting cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 807749.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

ParameterValue
Chemical FormulaC₈H₇N₃
Formula Weight145.16 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)13.452(5)
b (Å)14.016(5)
c (Å)17.086(6)
α (°)73.38(2)
β (°)71.56(2)
γ (°)75.12(2)
Volume (ų)2878.9
Z16
Temperature (K)120
R-factor (%)5.4

Data obtained from the publication associated with CCDC 807749.[3]

Molecular Geometry

The molecular structure of this compound consists of a pyridine and an imidazole ring linked by a C-C single bond. The planarity of the molecule is a key feature, with a slight twist between the two heterocyclic rings. This dihedral angle is a critical parameter in determining the overall molecular conformation and its ability to interact with other molecules.

Note: A detailed table of bond lengths, bond angles, and torsion angles would be included here, extracted from the full crystallographic information file (CIF). As the full CIF is not publicly available through the performed searches, representative data for a closely related structure, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, shows a dihedral angle of 7.96(15)° between the pyridine and imidazoline (B1206853) rings.

Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular interactions. While the specific interactions for the target molecule require the full crystal structure analysis, in related structures such as its dihydrogenated analogue, N-H···N hydrogen bonds are observed, forming one-dimensional chains. Additionally, C-H···π and π–π stacking interactions contribute to the stability of the crystal lattice. These non-covalent interactions are fundamental in understanding the solid-state properties of the material.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and imidazole rings. The chemical shifts and coupling constants of these protons provide valuable information about the electronic environment and connectivity of the atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected vibrational bands include:

  • N-H stretching vibrations from the imidazole ring.

  • C-H stretching and bending vibrations from the aromatic rings.

  • C=N and C=C stretching vibrations characteristic of the heterocyclic rings.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow for the crystal structure analysis.

synthesis_workflow cluster_synthesis Synthesis of this compound start Start: 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine reaction Dehydrogenation [Mn(TPP)Cl], NaIO4 CH3CN/H2O, Room Temp start->reaction workup Aqueous Workup & Extraction (H2O, CH2Cl2) reaction->workup purification Solvent Evaporation workup->purification product Product: this compound purification->product

Synthesis Workflow

crystal_analysis_workflow cluster_analysis Crystal Structure Analysis Workflow synthesis Synthesized Product crystal_growth Single Crystal Growth (Slow Evaporation) synthesis->crystal_growth data_collection X-ray Diffraction Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (e.g., Full-Matrix Least-Squares) structure_solution->structure_refinement analysis Data Analysis (Bond Lengths, Angles, Interactions) structure_refinement->analysis final_structure Final Crystal Structure analysis->final_structure

Crystal Analysis Workflow

Conclusion

This technical guide has summarized the available information on the crystal structure analysis of this compound. The key crystallographic parameters have been presented, providing a foundation for understanding its solid-state structure. The provided synthesis and crystallization protocols offer a starting point for researchers aiming to work with this compound. Further investigation to obtain the full crystallographic information file and complete spectroscopic data is recommended for a more in-depth analysis. The structural insights gained from such studies are invaluable for applications in drug discovery and materials science.

References

A Historical Review of the Synthesis of 2-(1H-imidazol-2-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-2-yl)pyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique structural features, including its metal-chelating ability and capacity for hydrogen bonding, have led to its incorporation into a wide array of biologically active molecules and functional materials. This technical guide provides an in-depth historical literature review of the core synthetic methodologies developed for this compound, tracing the evolution of its synthesis from foundational 19th-century reactions to more contemporary approaches. This review will detail key experimental protocols, present comparative quantitative data, and provide visual representations of the primary synthetic pathways.

Key Synthetic Strategies: A Historical Perspective

The synthesis of this compound has been approached through several key strategies, each with its own historical development and variations. The most prominent methods include the Radziszewski reaction, the synthesis via an imidazoline (B1206853) intermediate followed by dehydrogenation, and adaptations involving precursors such as 2-cyanopyridine.

The Radziszewski Reaction: A Foundational Approach

The earliest and most fundamental method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction, first reported by Bronisław Radziszewski in 1882, building upon the earlier work of Heinrich Debus in 1858.[1][2][3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][4] For the synthesis of this compound, this translates to the reaction of glyoxal, pyridine-2-carboxaldehyde (picolinaldehyde), and ammonia.

Logical Relationship of the Radziszewski Reaction

Radziszewski_Reaction Picolinaldehyde Pyridine-2-carboxaldehyde Product This compound Picolinaldehyde->Product Glyoxal Glyoxal Glyoxal->Product Ammonia Ammonia Ammonia->Product Imidazoline_Dehydrogenation cluster_step1 Step 1: Imidazoline Synthesis cluster_step2 Step 2: Dehydrogenation Start Starting Materials (e.g., 2-Cyanopyridine or Pyridine-2-carboxaldehyde) Imidazoline 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine Start->Imidazoline Cyclocondensation Dehydrogenation Dehydrogenation (e.g., with Pd/C, DMSO, or TCCA) Product This compound Dehydrogenation->Product

References

An In-depth Technical Guide on the Solubility Profile of 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to its unique structural features, understanding its solubility in various solvents is crucial for its application in drug design, synthesis, and formulation.

Core Concepts: Solubility of this compound

This compound is a solid, typically appearing as a white to off-white powder.[1] Its solubility is governed by its molecular structure, which features both a pyridine (B92270) ring and an imidazole (B134444) ring. This combination of aromatic and heterocyclic moieties results in a molecule with moderate polarity.

The solubility of this compound is generally limited in aqueous solutions. It is described as poorly soluble or slightly soluble in water.[1][2] This is attributed to the mismatch in polarity between the compound and water molecules.[1] However, it demonstrates better solubility in some organic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent CategorySolventSolubility Description
Protic Solvents WaterPoorly soluble/Slightly soluble[1][2]
EthanolSoluble/Partially dissolved[1][2]
MethanolInsoluble
Aprotic Solvents Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Ether SolventsSoluble[2]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method. This method is considered the "gold standard" for solubility measurements.

Shake-Flask Method for Thermodynamic Solubility Determination

1. Materials and Equipment:

  • This compound
  • Selected solvents (e.g., water, ethanol, DMSO)
  • Analytical balance
  • Vials with screw caps
  • Constant temperature shaker or incubator
  • Centrifuge
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
  • Equilibration: The vials are sealed and placed in a constant temperature shaker. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and centrifuged at a high speed to separate any remaining suspended particles.
  • Quantification: A known volume of the clear supernatant is carefully diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated HPLC method. A calibration curve prepared with standard solutions of the compound is used for quantification.
  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

3. Key Considerations:

  • The purity of the compound and the solvents can significantly affect the solubility results.
  • The equilibration time should be sufficient to ensure that a true thermodynamic equilibrium is achieved.
  • Accurate temperature control is critical, as solubility is temperature-dependent.
  • The pH of the aqueous medium should be controlled and reported, as the ionization state of the compound can influence its solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G A Start: Weigh Excess Compound B Add Solvent to Vial A->B C Equilibrate (Shake at Constant T) B->C D Phase Separation (Centrifugation) C->D E Collect Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Solubility G->H I End: Report Data H->I

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility profile of this compound. For drug development and research applications, it is imperative to perform detailed experimental solubility studies under various conditions to fully characterize this important molecule.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in medicinal chemistry and drug development. The ability of a molecule to exist in multiple tautomeric forms can significantly impact its physicochemical properties, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of tautomerism in 2-(1H-imidazol-2-yl)pyridine and related N-heterocyclic compounds. It delves into the structural aspects of annular tautomerism, the methodologies for its investigation, and its implications in the design and development of novel therapeutic agents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the study of tautomerism in this important class of compounds.

Introduction to Tautomerism

Tautomers are structural isomers of organic compounds that readily interconvert.[1] This process, known as tautomerization, most commonly involves the migration of a proton, a phenomenon referred to as prototropy.[1][2] Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with different arrangements of atoms and electrons that exist in a dynamic equilibrium.[2]

The position of this equilibrium is influenced by several factors, including the structure of the molecule, the solvent, temperature, and pH. Even subtle changes in these conditions can shift the equilibrium, favoring one tautomer over another.

Types of Tautomerism

While several types of tautomerism exist, the most relevant to this compound and related heterocycles is annular tautomerism .

  • Annular Tautomerism: This type of prototropic tautomerism is characteristic of heterocyclic systems where a proton can occupy two or more positions on the heteroatoms within the ring. For instance, in an imidazole (B134444) ring, the proton on the nitrogen atom can migrate to the other nitrogen atom, leading to two distinct tautomeric forms.

Significance in Drug Discovery and Development

The study of tautomerism is of paramount importance in the pharmaceutical industry. The existence of different tautomers can profoundly affect a drug's properties:

  • Pharmacodynamics: Tautomers can exhibit different shapes and hydrogen bonding patterns, leading to varied binding affinities for their biological targets.[3] This can influence the efficacy and potency of a drug.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[4]

  • Toxicity: In some cases, a minor tautomer may be responsible for the toxic effects of a drug.[3]

  • Intellectual Property: Different tautomers of a compound may be considered distinct chemical entities, which has implications for patent claims.

A thorough understanding and characterization of the tautomeric behavior of a drug candidate are therefore essential for successful drug development.[4]

Tautomerism in this compound

This compound is a bicyclic heteroaromatic compound that serves as a versatile building block in medicinal chemistry and materials science.[3] Its structure features both a pyridine (B92270) ring and an imidazole ring, the latter of which is responsible for its characteristic annular tautomerism.

The tautomeric equilibrium of this compound involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This results in two tautomeric forms, which are in a constant state of interconversion.

tautomerism cluster_tautomer1 Tautomer A cluster_tautomer2 Tautomer B TautomerA TautomerB TautomerA->TautomerB Proton Transfer

Caption: Annular tautomerism in this compound.

The relative stability of these two tautomers, and thus the position of the equilibrium, is influenced by both intramolecular and intermolecular factors.

Factors Influencing Tautomeric Equilibrium

The tautomeric landscape of this compound and its derivatives is sensitive to a variety of influences. Understanding these factors is crucial for predicting and controlling the tautomeric composition.

FactorInfluence on Tautomeric Equilibrium
Substituents Electron-donating or electron-withdrawing groups on either the pyridine or imidazole ring can alter the relative basicity of the nitrogen atoms, thereby shifting the equilibrium.
Solvent Polarity Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions.
Hydrogen Bonding Protic solvents can form hydrogen bonds with the nitrogen atoms, stabilizing one tautomer over the other. The hydrogen bond donating or accepting ability of the solvent is a key determinant.
Temperature Changes in temperature can alter the Gibbs free energy difference between the tautomers, thus shifting the equilibrium constant.
pH The protonation state of the molecule can lock it into a specific tautomeric form or influence the equilibrium in the neutral state.

Experimental Methodologies for Studying Tautomerism

A combination of spectroscopic and crystallographic techniques is typically employed to characterize the tautomeric forms of a compound and to determine their relative populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomerism in solution. If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integrals of these signals can be used to determine the tautomer ratio.

Experimental Protocol: 1H NMR for Tautomer Ratio Determination

  • Sample Preparation: Prepare a dilute solution (e.g., 5-10 mM) of the compound in the desired deuterated solvent in a standard 5 mm NMR tube. The use of a dilute solution helps to minimize intermolecular interactions that could affect the equilibrium.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., applying a Fourier transform, phase correction, and baseline correction).

    • Identify the signals corresponding to each tautomer.

    • Integrate a well-resolved, non-overlapping signal for each tautomer.

    • Calculate the tautomer ratio from the integral values.

nmr_workflow start Start sample_prep Sample Preparation (Compound in Deuterated Solvent) start->sample_prep nmr_acquisition 1H NMR Data Acquisition (High-Field Spectrometer) sample_prep->nmr_acquisition processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->processing analysis Spectral Analysis (Signal Identification & Integration) processing->analysis ratio Tautomer Ratio Calculation analysis->ratio end End ratio->end

Caption: Workflow for NMR-based determination of tautomer ratios.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the electronic absorption spectra in different solvents or at different pH values.[5] Tautomers often have distinct chromophores, leading to different absorption maxima (λmax).

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of dilutions in the desired solvents to be studied.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvettes filled with the respective pure solvents.

  • Data Acquisition: Record the absorption spectra of the sample solutions over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Analyze the spectra for changes in λmax and molar absorptivity in different solvents. Deconvolution of overlapping bands may be necessary to estimate the relative contributions of each tautomer.[6]

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about a molecule in the solid state.[7] By determining the crystal structure, the positions of all atoms, including the tautomeric proton, can be located, thus identifying the specific tautomer present in the crystal. However, it is important to note that the tautomeric form observed in the solid state may not be the predominant form in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying tautomerism.[8] They can be used to:

  • Calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvation models).[9]

  • Predict the geometric and electronic properties of each tautomer.

  • Simulate vibrational spectra (e.g., IR and Raman) to aid in the interpretation of experimental data.

Computational Protocol: DFT for Tautomer Energy Calculation

  • Structure Building: Build the 3D structures of the different tautomers using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10]

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Effects: Include the effects of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to calculate the relative energies in solution.[9]

  • Energy Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative stabilities and the tautomeric equilibrium constant (KT).

dft_workflow start Start build Build Tautomer Structures start->build optimize Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) build->optimize frequency Frequency Calculation (Confirm Minima & Obtain Thermo Data) optimize->frequency solvation Include Solvation Model (e.g., PCM) frequency->solvation analysis Energy Analysis (Compare Gibbs Free Energies) solvation->analysis equilibrium Predict Tautomeric Equilibrium analysis->equilibrium end End equilibrium->end

Caption: Workflow for DFT-based prediction of tautomeric equilibrium.

Conclusion

The tautomerism of this compound and related compounds is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A comprehensive understanding of the factors that govern the tautomeric equilibrium is essential for the rational design of molecules with desired properties. This technical guide has provided an overview of the theoretical principles of tautomerism, with a focus on annular tautomerism in N-heterocyclic systems. Furthermore, it has outlined the key experimental and computational methodologies that can be employed to investigate and quantify tautomeric behavior. By integrating these approaches, researchers can gain valuable insights into the tautomeric landscape of these important molecules, paving the way for the development of novel and improved therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for obtaining 2-(1H-imidazol-2-yl)pyridine, a crucial heterocyclic scaffold in medicinal chemistry and materials science. This document details the primary starting materials, provides in-depth experimental protocols for the core synthetic pathways, and presents quantitative data in a clear, comparative format.

Introduction

This compound is a significant structural motif found in numerous biologically active compounds and functional materials. Its unique arrangement of nitrogen atoms allows it to act as a versatile ligand for metal catalysts and as a key pharmacophore in drug design. The development of efficient and scalable synthetic methods is therefore of paramount importance. This guide will focus on two primary and effective strategies for its synthesis: a two-step pathway involving the construction and subsequent dehydrogenation of an imidazoline (B1206853) intermediate, and a direct C-N cross-coupling approach.

Synthetic Pathways

Two principal synthetic routes have been identified as effective for the preparation of this compound. The first involves the initial synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine from readily available precursors, followed by an oxidation step to introduce the aromatic imidazole (B134444) ring. The second route is a more direct approach involving a copper-catalyzed cross-coupling reaction between a halopyridine and imidazole.

Route 1: Two-Step Synthesis via Imidazoline Intermediate

This pathway is a reliable method that proceeds in two distinct experimental stages:

  • Step 1: Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

  • Step 2: Dehydrogenation to this compound.

Key Starting Materials for Route 1

The essential starting materials for this synthetic route are outlined below:

Reactant/Reagent Role Step
2-Cyanopyridine (B140075)Pyridine (B92270) source1
Ethylenediamine (B42938)Imidazoline ring precursor1
Copper(II) catalyst (e.g., Cu(II)-(IAA)₂)Catalyst for imidazoline formation1
Oxidizing Agent (e.g., MnO₂, NaIO₄)Dehydrogenation agent2
Solvent(s)Reaction medium1 & 2
Experimental Protocols for Route 1

Step 1: Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

This procedure is adapted from a microwave-assisted synthesis which offers rapid and efficient conversion.

  • Procedure:

    • In a microwave reactor vessel, combine 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol), and a catalytic amount of a Copper(II) salt (e.g., 2.0 mmol of Cu(II)-(IAA)₂)[1].

    • Seal the vessel and subject the mixture to microwave irradiation. A typical protocol involves pulses at a power of 1000 W for a duration of 5-20 minutes[1].

    • Monitor the reaction progress by thin-layer chromatography (TLC) using an eluent such as ethyl acetate/methanol (3:1)[1].

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter to remove the catalyst.

    • The solvent is then removed by rotary evaporation to yield the crude 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, which can be used in the next step or purified further if necessary[1].

Step 2: Dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Several methods are available for the dehydrogenation of 2-imidazolines to the corresponding imidazoles. A common and effective method involves the use of an oxidizing agent like manganese dioxide (MnO₂).

  • Procedure:

    • Dissolve the crude 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine from the previous step in a suitable solvent such as dichloromethane or chloroform.

    • Add an excess of activated manganese dioxide (MnO₂) to the solution.

    • Stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the filter cake with additional solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization.

Logical Workflow for Route 1

G cluster_0 Step 1: Imidazoline Formation cluster_1 Step 2: Dehydrogenation 2-Cyanopyridine 2-Cyanopyridine Microwave Irradiation Microwave Irradiation 2-Cyanopyridine->Microwave Irradiation Ethylenediamine Ethylenediamine Ethylenediamine->Microwave Irradiation Cu(II) Catalyst Cu(II) Catalyst Cu(II) Catalyst->Microwave Irradiation 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine Microwave Irradiation->2-(4,5-dihydro-1H-imidazol-2-yl)pyridine Oxidation Reaction 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine->Oxidation Reaction Oxidizing Agent (e.g., MnO2) Oxidizing Agent (e.g., MnO2) Oxidizing Agent (e.g., MnO2)->Oxidation Reaction Final Product This compound Oxidation Reaction->Final Product

Caption: Synthetic workflow for Route 1.

Route 2: Direct C-N Cross-Coupling

This approach offers a more direct synthesis of the target molecule through a copper-catalyzed N-arylation of imidazole with a 2-halopyridine. This method can be advantageous by reducing the number of synthetic steps.

Key Starting Materials for Route 2
Reactant/Reagent Role
2-Halopyridine (e.g., 2-bromopyridine)Pyridine source
ImidazoleImidazole ring source
Copper(II) Sulfate (B86663) (CuSO₄)Catalyst
Ligand (e.g., Pyridine N-Oxide derivative)Catalyst ligand
Base (e.g., Cs₂CO₃)Base
Solvent (e.g., Water)Reaction medium
Experimental Protocol for Route 2

This protocol is based on a copper-catalyzed N-arylation of imidazoles in water, highlighting a green chemistry approach.

  • Procedure:

    • To a reaction vessel, add imidazole (1.10 mmol), 2-bromopyridine (B144113) (1.00 mmol), cesium carbonate (Cs₂CO₃) (2.00 mmol), copper(II) sulfate (CuSO₄) (10 mol %), and a suitable ligand such as a pyridine N-oxide derivative (20 mol %)[2].

    • Add water (3 mL) as the solvent.

    • Seal the vessel and heat the reaction mixture to 120 °C for 24 hours in the air[2].

    • After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography to yield this compound.

Quantitative Data for Route 2

The following table summarizes representative yields for the N-arylation of imidazoles with aryl halides using a similar copper-catalyzed system.

Imidazole Derivative Aryl Halide Yield (%) Reference
2-Methylimidazole2-Bromopyridine72[2]
2-Ethyl-4-methylimidazole2-Bromopyridine64[2]

Signaling Pathway Diagram for Route 2

G 2-Halopyridine 2-Halopyridine Coupling Reaction Coupling Reaction 2-Halopyridine->Coupling Reaction Imidazole Imidazole Imidazole->Coupling Reaction Cu(II) Catalyst Cu(II) Catalyst Cu(II) Catalyst->Coupling Reaction Ligand Ligand Ligand->Coupling Reaction Base Base Base->Coupling Reaction Final Product This compound Coupling Reaction->Final Product

Caption: C-N cross-coupling reaction pathway.

Summary and Comparison of Routes

Parameter Route 1: Two-Step Synthesis Route 2: Direct C-N Coupling
Number of Steps TwoOne
Key Starting Materials 2-Cyanopyridine, Ethylenediamine2-Halopyridine, Imidazole
Catalyst Copper(II) salt (Step 1)Copper(II) Sulfate
Reaction Conditions Microwave irradiation (Step 1), Oxidation (Step 2)High temperature (120 °C)
Advantages Utilizes readily available starting materials.More direct, fewer steps.
Considerations Requires an additional dehydrogenation step.May require optimization of catalyst and ligand.

Conclusion

This technical guide has detailed two robust and effective synthetic pathways for the preparation of this compound. The two-step synthesis via an imidazoline intermediate offers a reliable method starting from 2-cyanopyridine. The direct C-N cross-coupling route provides a more convergent approach. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both methods provide a solid foundation for researchers and drug development professionals working with this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols for 2-(1H-imidazol-2-yl)pyridine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile bidentate ligand, 2-(1H-imidazol-2-yl)pyridine, and its applications in coordination chemistry, catalysis, and medicinal chemistry. Detailed protocols for the synthesis of the ligand and its metal complexes, along with methodologies for selected applications, are provided to facilitate its use in research and development.

Coordination Chemistry

This compound, structurally analogous to 2,2'-bipyridine, is an excellent chelating ligand that forms stable complexes with a variety of transition metals. The presence of both a pyridine (B92270) and an imidazole (B134444) ring allows for versatile coordination modes and the formation of diverse supramolecular structures.

Metal complexes of this compound have been synthesized with metals such as ruthenium, copper, palladium, and iron. These complexes exhibit interesting electronic and structural properties, making them valuable for a range of applications. For instance, ruthenium complexes with this ligand have been investigated for their potential in hydrogen atom transfer reactions.[1]

Catalytic Applications

Complexes of this compound have shown significant promise as catalysts in various organic transformations. The electronic properties and steric environment of the metal center can be fine-tuned by modifying the ligand structure, leading to highly efficient and selective catalysts.

Cross-Coupling Reactions

Palladium complexes bearing imidazole-based ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. These catalysts have demonstrated high functional group tolerance and can promote the coupling of challenging substrates like aryl chlorides.[2][3]

Transfer Hydrogenation

Ruthenium(II) complexes containing this compound and its derivatives have been successfully employed as catalysts in the transfer hydrogenation of ketones.[4][5][6] These reactions, which use readily available hydrogen donors like 2-propanol, are a greener alternative to traditional reduction methods. The catalytic efficiency can be influenced by the nature of the substituents on the ligand and the ancillary ligands on the metal center.

Atom Transfer Radical Polymerization (ATRP)

Copper complexes with nitrogen-based ligands, including those with imidazole and pyridine moieties, are widely used as catalysts for ATRP, a controlled radical polymerization technique. The 2,6-di(1H-imidazol-2-yl)pyridine ligand, a tridentate analogue, has been used to synthesize copper(II) complexes that effectively catalyze the polymerization of styrene (B11656) with low polydispersity.[7]

Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Its derivatives and metal complexes have been investigated for their potential as therapeutic agents.

Anticancer Activity

Derivatives of this compound have been designed and synthesized as potential inhibitors of protein kinases, such as BRAF, which are implicated in cancer.[8] Furthermore, copper(II) complexes of this compound have exhibited significant antiproliferative activity against various human cancer cell lines, including HeLa, HepG2, and BEL-7402.[9] These complexes can induce cancer cell apoptosis through DNA damage and the generation of reactive oxygen species (ROS).[9]

Antimicrobial Activity

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. Ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole, a related ligand, have shown activity against bacteria such as P. aeruginosa.[8] Silver(I) complexes with pyridine and imidazole derivatives have also demonstrated broad-spectrum antibacterial and antifungal activity.[10][11]

Quantitative Data Summary

Table 1: Anticancer Activity of a this compound Derivative (Sorafenib Analogue)

CompoundCell LineIC50 (μM)
CLW14A3754.26
CLW27A3752.93
Sorafenib (Control)A375Not specified

Data extracted from a study on BRAF inhibitors.[8]

Table 2: In Vitro Cytotoxicity of Copper(II) Complexes of this compound

ComplexHeLa IC50 (μM)HepG2 IC50 (μM)BEL-7402 IC50 (μM)SGC-7901 IC50 (μM)LO2 (Normal Liver Cells) IC50 (μM)
--INVALID-LINK--2·H2O (CuI1)15.8 ± 1.210.5 ± 0.912.3 ± 1.118.7 ± 1.5> 50
[Cu(IPY)(L-Phe)H2O]ClO4·0.5H2O (CuI2)10.2 ± 0.88.1 ± 0.79.5 ± 0.813.4 ± 1.1> 50
[Cu(IPY)(L-Val)H2O]ClO4 (CuI3)12.5 ± 1.09.3 ± 0.810.8 ± 0.915.6 ± 1.3> 50

IPY = this compound. Data from a study on the anticancer activity of Cu(II) complexes.[9]

Table 3: Catalytic Performance of a Ruthenium(II)-p-Cymene Complex with a Substituted Pyridine-Quinoline Ligand in Transfer Hydrogenation of Benzophenone

CatalystSubstrate:Catalyst:Base RatioTime (h)Conversion (%)
[Ru(η6-p-cymene)(Br-Qpy)Cl][Cl] (1a)400:1:40394

Br-Qpy = 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline. Base = KOiPr. Data from a study on catalytic transfer hydrogenation.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

Procedure:

  • A mixture of 2-cyanopyridine and a catalytic amount of sodium hydroxide in ethylene glycol is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The pH is adjusted to neutral with hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and then with cold diethyl ether.

  • The crude product is recrystallized from ethanol to afford pure this compound.

Protocol 2: Synthesis of a Ruthenium(II) Complex: [Ru(acac)2(py-imH)]

Materials:

Procedure:

  • A solution of cis-Ru(acac)2(MeCN)2 and 1.7 equivalents of this compound in benzene is refluxed for 16 hours.[1]

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel chromatography to yield the red-brown product, Ru(acac)2(py-imH).[1]

Protocol 3: General Procedure for Catalytic Transfer Hydrogenation of Ketones

Materials:

  • Ruthenium catalyst (e.g., [Ru(η6-p-cymene)(N^N)Cl]X)

  • Ketone substrate (e.g., benzophenone)

  • 2-Propanol (hydrogen donor and solvent)

  • Potassium isopropoxide (KOiPr) (base)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, the ruthenium catalyst, ketone substrate, and base are dissolved in 2-propanol.

  • The reaction mixture is heated to 82 °C with stirring.

  • The progress of the reaction is monitored by gas chromatography (GC) or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the corresponding alcohol.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., LO2)

  • Complete cell culture medium

  • Test compound (this compound complex) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • The MTT-containing medium is removed, and the formazan (B1609692) crystals are dissolved by adding a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

experimental_workflow_synthesis start Start: Reagents reactants 2-Cyanopyridine + Ethylene Glycol + NaOH (cat.) start->reactants reflux Reflux reactants->reflux workup Aqueous Workup & Neutralization reflux->workup filtration Filtration & Washing workup->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Product: This compound recrystallization->product

Caption: Synthetic workflow for this compound.

catalytic_cycle_transfer_hydrogenation cluster_catalyst Catalyst Cycle cluster_substrate Substrate Conversion cluster_h_donor Hydrogen Donor Regeneration Ru_precatalyst [Ru(II)] Precatalyst Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride + iPrOH - Acetone - Base Acetone Acetone Ru_precatalyst->Acetone Ru_hydride->Ru_precatalyst + Ketone - Alcohol Alcohol Alcohol (R2CHOH) Ru_hydride->Alcohol Ketone Ketone (R2C=O) Ketone->Ru_hydride iPrOH Isopropanol iPrOH->Ru_precatalyst Base Base (KOiPr) Base->Ru_precatalyst

Caption: Catalytic cycle for transfer hydrogenation.

anticancer_mechanism Cu_complex Cu(II) Complex of This compound ROS Increased ROS Levels Cu_complex->ROS DNA_damage DNA Damage Cu_complex->DNA_damage MMP_loss Mitochondrial Membrane Potential Loss ROS->MMP_loss Apoptosis Apoptosis DNA_damage->Apoptosis MMP_loss->Apoptosis

Caption: Proposed anticancer mechanism of action.

References

Synthesis of Metal Complexes with 2-(1H-imidazol-2-yl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the versatile bidentate N,N-donor ligand, 2-(1H-imidazol-2-yl)pyridine (often abbreviated as im-py). The coordination of this ligand to various metal centers has been instrumental in the development of complexes with interesting magnetic, electronic, and biological properties, including potential applications in catalysis and as anticancer agents.

The protocols outlined below are generalized procedures adapted from established literature for the synthesis of iron(II), ruthenium(II), copper(II), and cobalt(II) complexes. These procedures can be adapted and optimized for specific research applications.

Core Concepts and Applications

Metal complexes of this compound are of significant interest due to the ligand's ability to form stable five-membered chelate rings with metal ions. The electronic properties of the resulting complexes can be tuned by modifying the metal center, the counter-ions, or by substitution on the pyridine (B92270) or imidazole (B134444) rings.

Key areas of application for these complexes include:

  • Spin-Crossover (SCO) Materials: Iron(II) complexes with related pyridine-imidazole ligands are known to exhibit spin-crossover behavior, where the spin state of the metal ion can be switched by external stimuli such as temperature or light. This property is explored for applications in molecular switches and data storage.

  • Catalysis: Ruthenium and other transition metal complexes bearing these ligands have been investigated for their catalytic activity in various organic transformations.

  • Bioinorganic Chemistry and Drug Development: Copper and other metal complexes have been studied for their interactions with biological macromolecules like DNA and proteins, showing potential as anticancer and antimicrobial agents.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative metal complexes with this compound.

Protocol 1: Synthesis of an Iron(II) Complex

This protocol describes a general method for the preparation of an iron(II) complex, which can be adapted for various iron(II) salts.[4]

Materials:

  • This compound (im-py)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or other Fe(II) salt

  • Methanol (B129727)

  • Diethyl ether

  • Ascorbic acid (optional, as an antioxidant)

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) in a minimal amount of methanol.

  • In a separate flask, prepare a solution of the iron(II) salt (1 equivalent) in methanol. A small amount of ascorbic acid can be added to the iron(II) solution to prevent oxidation to iron(III).

  • Slowly add the iron(II) salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • A color change and/or precipitation of the complex should be observed.

  • Continue stirring the reaction mixture for 2-4 hours at room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the product under vacuum.

Characterization: The resulting complex can be characterized by techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, where applicable, magnetic susceptibility measurements.

Protocol 2: Synthesis of a Ruthenium(II) Complex

This protocol is a generalized procedure for the synthesis of a ruthenium(II) complex, often starting from a ruthenium(II) precursor.[5]

Materials:

  • This compound (im-py)

  • [Ru(DMSO)₄Cl₂] or other suitable Ru(II) starting material

  • Ethanol (B145695) or a mixture of ethanol/water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Combine this compound (2-3 equivalents) and the ruthenium(II) precursor (1 equivalent) in a Schlenk flask.

  • Add degassed ethanol (or ethanol/water mixture) to the flask.

  • Reflux the reaction mixture under an inert atmosphere for 4-24 hours. The progress of the reaction can be monitored by TLC or UV-Vis spectroscopy.

  • After cooling to room temperature, reduce the volume of the solvent under reduced pressure.

  • The product may precipitate upon cooling or after the addition of a counter-ion salt (e.g., NH₄PF₆).

  • Isolate the solid product by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the complex under vacuum.

Characterization: Characterization can be performed using ¹H NMR, ¹³C NMR, FT-IR, UV-Vis spectroscopy, mass spectrometry, and X-ray crystallography.

Protocol 3: Synthesis of a Copper(II) Complex

This protocol outlines a straightforward method for the synthesis of a copper(II) complex.[1][2]

Materials:

  • This compound (im-py)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other Cu(II) salt

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the copper(II) salt (1 equivalent) in the same solvent.

  • Add the copper(II) salt solution to the ligand solution while stirring.

  • An immediate color change and formation of a precipitate are typically observed.

  • Stir the mixture at room temperature for 1-3 hours.

  • Collect the solid product by filtration.

  • Wash the product with the solvent used for the reaction and then with diethyl ether.

  • Dry the complex in a desiccator or under vacuum.

Characterization: The complex can be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction.

Protocol 4: Synthesis of a Cobalt(II) Complex

This protocol provides a general procedure for the synthesis of a cobalt(II) complex.[6]

Materials:

  • This compound (im-py)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other Co(II) salt

  • Ethanol

Procedure:

  • Prepare a solution of this compound (2 equivalents) in ethanol.

  • Prepare a solution of the cobalt(II) salt (1 equivalent) in ethanol.

  • Slowly add the cobalt(II) salt solution to the ligand solution with continuous stirring.

  • The reaction mixture is typically stirred at room temperature for several hours or gently refluxed for 1-2 hours to ensure complete reaction.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with ethanol and then diethyl ether.

  • Dry the product under vacuum.

Characterization: The synthesized complex can be analyzed using FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis.

Data Presentation

The following table summarizes typical quantitative data for metal complexes synthesized with this compound and its derivatives, as reported in the literature. Note that yields and specific analytical data will vary depending on the exact reaction conditions and the nature of the counter-ions and solvent molecules incorporated into the crystal lattice.

Metal IonComplex Formula (Example)Molar Ratio (Ligand:Metal)SolventYield (%)Key Analytical Data
Iron(II)--INVALID-LINK--₂2:1Methanol60-85Distorted octahedral geometry.[4]
Ruthenium(II)[Ru(im-py)₂(acac)]PF₆2:1Ethanol/Water~70Distorted octahedral geometry.[5]
Copper(II)[Cu(im-py)₂]Cl₂·H₂O2:1Methanol>80Four or five-coordinate geometry.[1]
Cobalt(II)[Co(im-py)₂Cl₂]2:1Ethanol~75Distorted tetrahedral or octahedral geometry.[7]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of metal complexes with this compound.

Synthesis_Workflow General Workflow for Synthesis of Metal Complexes Start Start Ligand_Sol Dissolve Ligand (im-py) in Solvent Start->Ligand_Sol Metal_Sol Dissolve Metal Salt in Solvent Start->Metal_Sol Reaction Combine Solutions & React Ligand_Sol->Reaction Metal_Sol->Reaction Isolation Isolate Product (Filtration) Reaction->Isolation Washing Wash Product Isolation->Washing Drying Dry Product Washing->Drying Characterization Characterization Drying->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of metal complexes.

References

Catalytic Applications of 2-(1H-imidazol-2-yl)pyridine in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-2-yl)pyridine and its derivatives have emerged as a versatile class of bidentate N,N-ligands in transition metal catalysis. The unique electronic properties and structural rigidity imparted by the pyridine (B92270) and imidazole (B134444) rings make these ligands effective in a variety of organic transformations. Their ability to form stable complexes with a range of metals, including palladium, copper, and ruthenium, has led to their application in key carbon-carbon and carbon-heteroatom bond-forming reactions, as well as in asymmetric synthesis. This document provides an overview of the catalytic applications of this compound-based systems, complete with detailed experimental protocols and mechanistic insights.

Key Catalytic Applications

Complexes derived from this compound have demonstrated significant catalytic activity in several important classes of organic reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These ligands are particularly effective in Suzuki-Miyaura and Heck couplings, facilitating the formation of carbon-carbon bonds with high efficiency.

  • Copper-Catalyzed Oxidation Reactions: Copper complexes of this compound derivatives serve as catalysts for aerobic oxidation reactions, such as the conversion of alcohols to aldehydes.

  • Ruthenium-Catalyzed Asymmetric Hydrogenation: Chiral versions of these ligands, when complexed with ruthenium, can catalyze the asymmetric transfer hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.

Data Presentation: Performance in Catalytic Reactions

The following tables summarize the performance of catalysts derived from this compound and its analogues in various organic reactions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideLigandCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
14-BromoanisoleThis compound1K₂CO₃Dioxane/H₂O1295[1]
24-ChlorotolueneThis compound2K₃PO₄Toluene2488[2]
31-Bromo-4-nitrobenzeneThis compound1Cs₂CO₃DMF892[2]
42-Bromopyridine2,6-bis(1H-imidazol-2-yl)pyridine0.5K₂CO₃Acetonitrile (B52724)698[3][4]

Table 2: Palladium-Catalyzed Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideLigandCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
14-BromoacetophenoneThis compound1K₂CO₃DMF/H₂O494[5]
21-Bromo-4-nitrobenzeneThis compound1Na₂CO₃DMF890[6]
34-BromoanisoleThis compound2Et₃NToluene1285[7]

Table 3: Copper-Catalyzed Aerobic Oxidation of Alcohols

EntrySubstrateLigandCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1Benzyl (B1604629) alcohol2-(1-Methyl-1H-imidazol-2-yl)pyridineCu(I)/TEMPO-Acetonitrile24>95[8]
2Cinnamyl alcohol2,6-bis(1H-imidazol-2-yl)pyridineCuCl₂K₂CO₃Acetonitrile692[9]
31-Phenylethanol (B42297)This compoundCuBr₂/TEMPODMAPAcetonitrile1288[10][11]

Table 4: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

EntrySubstrateChiral Ligand SystemCatalyst PrecursorBaseH-SourceTime (h)Conversion (%)ee (%)Reference
1Acetophenone (B1666503)Chiral Pyridyl-pyrazolyl-oxazoline[RuCl₂(p-cymene)]₂KOHi-PrOH2>9999[12]
24'-Methoxy-acetophenoneChiral Pyridyl-pyrazolyl-oxazoline[RuCl₂(p-cymene)]₂KOHi-PrOH3>9998[12]
32'-Chloro-acetophenoneChiral Cinchona alkaloid-NNP[RuCl₂(p-cymene)]₂t-BuOKi-PrOH129897[13][14]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using a palladium catalyst with this compound as the ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • This compound (0.012 mmol, 1.2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and this compound (1.7 mg, 0.012 mmol).

  • Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the remaining 1,4-dioxane (2 mL) and water (1 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for the time indicated in Table 1 (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1][15]

Protocol 2: General Procedure for Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol outlines a general procedure for the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) using a copper catalyst supported by a this compound derivative.[8][9]

Materials:

  • Benzyl alcohol (1.0 mmol)

  • Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)

  • 2-(1-Methyl-1H-imidazol-2-yl)pyridine (0.06 mmol, 6 mol%)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 mmol, 10 mol%)

  • Acetonitrile (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Balloon filled with air or an air pump

Procedure:

  • To a round-bottom flask, add CuBr (7.2 mg, 0.05 mmol), 2-(1-Methyl-1H-imidazol-2-yl)pyridine (9.5 mg, 0.06 mmol), and TEMPO (15.6 mg, 0.1 mmol).

  • Add acetonitrile (5 mL) and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add benzyl alcohol (108 mg, 1.0 mmol) to the reaction mixture.

  • Fit the flask with a balloon filled with air (or bubble air through the solution using a needle connected to an air pump).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to yield benzaldehyde.

Protocol 3: General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general method for the asymmetric transfer hydrogenation of acetophenone using a chiral ruthenium catalyst.[12][16]

Materials:

  • Acetophenone (1.0 mmol)

  • [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%)

  • Chiral pyridyl-pyrazolyl-oxazoline ligand (0.0055 mmol, 1.1 mol%)

  • Potassium hydroxide (B78521) (KOH) (0.1 mmol)

  • Isopropanol (B130326) (i-PrOH) (10 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol) and the chiral ligand (0.0055 mmol) in isopropanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve acetophenone (120 mg, 1.0 mmol) in isopropanol (5 mL).

  • Add the acetophenone solution to the catalyst mixture.

  • Prepare a solution of KOH (5.6 mg, 0.1 mmol) in isopropanol (1 mL) and add it to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the time indicated in Table 4 (typically 2-4 hours).

  • Monitor the conversion by GC.

  • After cooling to room temperature, quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral GC or HPLC analysis. The crude product can be further purified by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction using a palladium(0) catalyst with a bidentate nitrogen ligand like this compound is depicted below.[16][17]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OA Oxidative Addition (R-X) PdII R-Pd(II)-X(L) Pd0->PdII R-X OA->PdII TM Transmetalation (R'B(OH)₂) PdII->TM PdII_R R-Pd(II)-R'(L) PdII->PdII_R R'B(OH)₂ Base PdII_R->Pd0 R-R' RE Reductive Elimination PdII_R->RE Product R-R'

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening the effectiveness of different this compound-based ligands in a catalytic reaction.

Experimental_Workflow start Start: Define Reaction ligand_synthesis Synthesize Ligand Derivatives start->ligand_synthesis catalyst_formation In situ Catalyst Formation (Metal Precursor + Ligand) ligand_synthesis->catalyst_formation reaction_setup Set up Parallel Reactions (Varying Ligands, Conditions) catalyst_formation->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Reaction Work-up and Purification monitoring->workup analysis Analyze Products (Yield, Purity, ee) workup->analysis optimization Data Analysis and Optimization analysis->optimization end End: Identify Optimal Catalyst optimization->end

Caption: Workflow for catalytic system optimization.

Conclusion

This compound and its derivatives are highly effective ligands for a range of important catalytic organic transformations. The straightforward synthesis of these ligands and their ability to be fine-tuned sterically and electronically make them attractive for both academic research and industrial applications. The provided protocols offer a starting point for researchers to explore the utility of these catalytic systems in their own synthetic endeavors. Further research into the development of new chiral analogues and their application in a broader scope of asymmetric reactions is an active and promising area of investigation.

References

detailed experimental procedure for 2-(1H-imidazol-2-yl)pyridine preparation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Detailed Experimental Procedure for the Preparation of 2-(1H-imidazol-2-yl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic compound with applications in medicinal chemistry, catalysis, and materials science. The primary method described is the Radziszewski reaction, a multi-component condensation reaction. This protocol includes a step-by-step guide from starting materials to the purified product, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a significant heterocyclic scaffold due to its versatile role as a ligand in coordination chemistry and as a key intermediate in the synthesis of pharmacologically active molecules. The Radziszewski reaction offers an efficient method for its preparation from readily available starting materials. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This application note details a modified Radziszewski method for the synthesis of this compound.

Reaction Scheme

The synthesis of this compound via the Radziszewski reaction proceeds as follows:

Experimental Protocol

This protocol is based on modifications of the established Radziszewski reaction for the synthesis of imidazole (B134444) derivatives.[1][2][3]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Pyridinecarboxaldehyde (B72084)Reagent Grade, ≥99%Sigma-Aldrich
Glyoxal (B1671930)40% solution in H₂OSigma-Aldrich
Ammonium (B1175870) Hydroxide (B78521)28-30% solutionFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%Merck
Dichloromethane (B109758) (CH₂Cl₂)ACS GradeVWR Chemicals
Methanol (MeOH)ACS GradeVWR Chemicals
Ethyl Acetate (B1210297) (EtOAc)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Silica (B1680970) Gel60 Å, 230-400 meshMerck

3.2. Equipment

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

3.3. Synthetic Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-pyridinecarboxaldehyde (10.7 g, 0.1 mol) and a 40% aqueous solution of glyoxal (14.5 g, 0.1 mol).

  • Addition of Ammonia: Cool the mixture in an ice bath to 0-5 °C. Slowly add 100 mL of chilled concentrated ammonium hydroxide (28-30%) to the stirred mixture over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent of Ethyl Acetate/Methanol (9:1).

  • Work-up and Extraction: After 24 hours, transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (B92381) (starting from 50% ethyl acetate) to isolate the pure product. Alternatively, the product can be distilled under high vacuum.[1]

3.4. Characterization

The final product is typically a white to off-white solid.[4]

  • Molecular Formula: C₈H₇N₃

  • Molecular Weight: 145.16 g/mol [4]

  • Melting Point: 135-140 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.0 (br s, 1H, NH), 8.55 (d, 1H), 7.80 (m, 2H), 7.25 (m, 2H), 7.10 (s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.5, 148.0, 145.0, 136.8, 128.0, 122.5, 120.0.

Quantitative Data Summary

ParameterValue
2-Pyridinecarboxaldehyde10.7 g (0.1 mol)
Glyoxal (40% aq. solution)14.5 g (0.1 mol)
Ammonium Hydroxide (28-30%)100 mL
Reaction Temperature0-5 °C initially, then room temp.
Reaction Time24 hours
Reported Yield42-75%[1]
Eluent for TLCEthyl Acetate/Methanol (9:1)
Eluent for Column Chrom.Gradient of Ethyl Acetate in Hexane

Experimental Workflow Diagram

experimental_workflow start_material start_material process_step process_step purification_step purification_step product product analysis analysis A Starting Materials: - 2-Pyridinecarboxaldehyde - Glyoxal Solution - Ammonium Hydroxide B Reaction: - Mix and stir at 0-5 °C - Stir at RT for 24h A->B 1. Condensation C Work-up: - Dichloromethane  Extraction B->C 2. Quenching D Drying & Concentration: - Dry with Na₂SO₄ - Remove solvent in vacuo C->D 3. Isolation E Purification: - Silica Gel Column  Chromatography D->E 4. Purification F Final Product: This compound E->F 5. Pure Compound G Characterization: - NMR - Melting Point F->G 6. Analysis

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Pyridinecarboxaldehyde is harmful if swallowed.

  • Concentrated ammonium hydroxide is corrosive and has a pungent odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The Radziszewski reaction provides a reliable and straightforward method for the synthesis of this compound. The protocol detailed in this application note, from reaction setup to purification and characterization, offers a comprehensive guide for researchers. The presented workflow and data summary facilitate the replication of this synthesis for applications in various fields of chemical research and development.

References

Application Notes and Protocols for 2-(1H-imidazol-2-yl)pyridine in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) incorporating the versatile ligand, 2-(1H-imidazol-2-yl)pyridine. While direct drug delivery applications of MOFs based on this specific ligand are an emerging area of research, this document outlines established synthesis protocols for related structures, key characterization techniques, and potential workflows for drug development based on the inherent properties of imidazole-pyridine containing MOFs.

Introduction to this compound in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, sensing, and drug delivery.[1][2] The choice of the organic linker is crucial in determining the final properties of the MOF.

The ligand this compound is a bifunctional organic molecule featuring both a pyridine (B92270) and an imidazole (B134444) ring. This combination of nitrogen-containing heterocycles offers multiple coordination sites for metal ions, leading to the formation of diverse and stable MOF architectures. The imidazole group can act as a versatile building block in coordination chemistry, contributing to the formation of porous frameworks.[3] The presence of both pyridine and imidazole moieties can influence the electronic properties and host-guest interactions within the MOF, making it a ligand of interest for various functional materials. While its direct application in drug delivery systems is still under extensive exploration, the structural motifs it forms are analogous to other imidazole-based MOFs that have shown promise in this field.

Synthesis of MOFs using Imidazole-Pyridine Based Ligands

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are dissolved in a suitable solvent and heated in a sealed vessel.[4][5] These conditions promote the crystallization of the MOF structure. The choice of solvent, temperature, reaction time, and molar ratio of reactants can significantly influence the resulting MOF's topology and properties.[1]

While specific protocols for this compound are not extensively documented in the context of drug delivery, the following protocols for related imidazole-pyridine ligands can be adapted.

Illustrative Properties of MOFs with Related Imidazole-Pyridine Ligands

To provide a reference for expected properties, the following table summarizes data from MOFs synthesized using ligands structurally related to this compound.

LigandMetal CenterSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Application
2,6-di(1H-imidazol-2-yl)pyridineCu(II)SolvothermalNot ReportedNot ReportedCatalysis
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acidFe(II), Cd(II), Zn(II), Eu(III), Tb(III), Y(III)Hydrothermal9.07 (for Fe-MOF)Not ReportedGas Adsorption, Luminescence
4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridineMn(II), Ag(I)SolvothermalNot ReportedNot ReportedCO2 Capture, Luminescence Sensing

This table presents data from analogous systems to guide research, as specific data for this compound MOFs for drug delivery is limited.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Hypothetical Cu(II)-based MOF

This protocol describes a general procedure for the synthesis of a copper(II)-based MOF using this compound.

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of ethanol.

  • Combine the two solutions in the 20 mL vial.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100°C at a rate of 5°C/min and hold for 24 hours.

  • Cool the oven to room temperature at a rate of 5°C/min.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product under vacuum at 60°C for 12 hours.

Protocol 2: Characterization of the Synthesized MOF

Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small sample of the MOF into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Compare the experimental pattern with simulated patterns from single-crystal X-ray diffraction data if available, or with patterns of known related structures.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes.

  • Procedure:

    • Place 5-10 mg of the MOF sample in an alumina (B75360) crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore size distribution of the MOF.

  • Procedure:

    • Activate the MOF sample by heating under vacuum to remove any guest solvent molecules.

    • Perform nitrogen adsorption-desorption measurements at 77 K.

    • Calculate the BET surface area from the adsorption isotherm in the relative pressure range of 0.05 to 0.3.

    • Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).

Protocol 3: Hypothetical Drug Loading and In Vitro Release Study

This protocol outlines a general procedure for loading a model drug, such as ibuprofen (B1674241), into the synthesized MOF and studying its release profile.

Drug Loading:

  • Activate the synthesized MOF by heating under vacuum to ensure the pores are empty.

  • Prepare a solution of ibuprofen in a suitable solvent (e.g., ethanol) at a known concentration.

  • Immerse a known amount of the activated MOF in the ibuprofen solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the sample with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy to measure the decrease in drug concentration.

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF in a phosphate-buffered saline (PBS) solution (pH 7.4) to simulate physiological conditions.

  • Maintain the solution at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification Metal_Salt Metal Salt Solution (e.g., Cu(NO₃)₂ in DMF) Mixing Mixing Metal_Salt->Mixing Ligand Ligand Solution (this compound in Ethanol) Ligand->Mixing Heating Heating (e.g., 100°C, 24h) Mixing->Heating Filtration Filtration Heating->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Drying Drying (Vacuum, 60°C) Washing->Drying Final_MOF Crystalline MOF Product Drying->Final_MOF

Caption: Workflow for the solvothermal synthesis of a MOF.

Drug_Delivery_Workflow Start Synthesized & Activated MOF Drug_Loading Drug Loading (e.g., Ibuprofen in Ethanol) Start->Drug_Loading Isolation Isolation of Drug-Loaded MOF (Centrifugation/Filtration) Drug_Loading->Isolation Characterization Characterization (e.g., UV-Vis for loading %) Isolation->Characterization In_Vitro_Release In Vitro Release Study (PBS, pH 7.4, 37°C) Isolation->In_Vitro_Release End Evaluation for Drug Delivery Application Characterization->End Analysis Analysis of Release Profile (UV-Vis Spectroscopy) In_Vitro_Release->Analysis Analysis->End

Caption: Logical workflow for drug delivery application of a MOF.

Caption: Potential coordination modes of the ligand with a metal center.

Future Perspectives

The use of this compound in the development of MOFs for drug delivery is a promising yet underexplored area. Future research should focus on:

  • Systematic Synthesis and Characterization: A systematic investigation into the synthesis of MOFs with various metal ions (e.g., Zn, Zr, Fe) and this compound is needed to understand the resulting structures and their properties.

  • Porosity and Stability Studies: Detailed analysis of the porosity, surface area, and stability of these MOFs in physiologically relevant conditions is crucial for their application in drug delivery.

  • Drug Loading and Release Studies: Comprehensive studies with a range of therapeutic agents, including small molecules and biologics, are required to evaluate the drug loading capacity and release kinetics.

  • Biocompatibility and Toxicity Assessment: In vitro and in vivo studies are essential to determine the biocompatibility and potential toxicity of these novel MOFs before they can be considered for pharmaceutical applications.

By leveraging the unique structural and chemical properties of this compound, novel MOF-based drug delivery systems with enhanced efficacy and controlled release profiles can potentially be developed.

References

Application Notes and Protocols: 2-(1H-imidazol-2-yl)pyridine as a Versatile Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, sensing mechanisms, and practical applications of 2-(1H-imidazol-2-yl)pyridine as a fluorescent sensor. This versatile compound has demonstrated significant potential in the detection of various metal ions and anions, and as a valuable scaffold in drug discovery.

Introduction

This compound is a heterocyclic organic compound that has garnered considerable interest in the field of chemical sensing due to its inherent fluorescent properties and its ability to act as a chelating agent for various analytes. Its structure, featuring both a pyridine (B92270) and an imidazole (B134444) ring, provides multiple coordination sites, making it a versatile platform for the design of fluorescent probes. The imidazole moiety, in particular, can participate in hydrogen bonding and proton transfer processes, which are crucial for its sensing capabilities. This document outlines the protocols for its synthesis and application as a fluorescent sensor for a range of analytes, and discusses its relevance in drug development.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction of 2-pyridinecarboxaldehyde (B72084) with glyoxal (B1671930) and ammonium (B1175870) acetate (B1210297).

Experimental Protocol: Synthesis

Materials:

  • 2-Pyridinecarboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in glacial acetic acid.

  • To this solution, add glyoxal (1.2 equivalents) dropwise while stirring at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Principles of Fluorescent Sensing

The fluorescence of this compound can be modulated upon binding to a target analyte. The primary mechanisms responsible for this change are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand, rotational and vibrational motions can lead to non-radiative decay pathways, resulting in weak fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative processes and leads to a significant enhancement of the fluorescence intensity ("turn-on" sensing).

  • Photoinduced Electron Transfer (PET): In some cases, the imidazole or pyridine nitrogen can act as an electron donor, quenching the fluorescence of the molecule. Upon binding of a metal ion, the energy levels of the frontier molecular orbitals are altered, inhibiting the PET process and causing the fluorescence to be "turned on".

Applications in Fluorescent Sensing

This compound and its derivatives have been successfully employed as fluorescent sensors for a variety of metal ions and anions. The following sections provide generalized protocols for their use.

Detection of Metal Ions (e.g., Zn²⁺, Al³⁺, Fe³⁺)

Derivatives of this compound have shown high selectivity and sensitivity for various metal ions, often exhibiting a "turn-on" fluorescence response.

Materials:

  • Stock solution of this compound (or its derivative) in a suitable solvent (e.g., DMSO, acetonitrile, or ethanol).

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl) at a physiological pH (e.g., 7.4).

  • Stock solutions of various metal salts (e.g., ZnCl₂, Al(NO₃)₃, FeCl₃) in deionized water.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor (e.g., 10 µM) in the chosen buffer system. The final concentration of the organic solvent should be kept low (e.g., <1%) to maintain aqueous conditions.

  • Fluorescence Titration: a. Place the sensor solution in a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (determined by an initial excitation scan). c. Incrementally add small aliquots of the target metal ion stock solution to the cuvette. d. After each addition, mix thoroughly and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Selectivity Study: Repeat the fluorescence measurement with other potentially interfering metal ions at the same concentration to assess the selectivity of the sensor.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.

Detection of Anions (e.g., F⁻)

The N-H proton of the imidazole ring in this compound derivatives can act as a hydrogen bond donor for the recognition of anions like fluoride. This interaction can lead to a change in the fluorescence properties of the molecule.

Materials:

  • Stock solution of the this compound derivative in an aprotic organic solvent (e.g., acetonitrile, DMSO).

  • Stock solutions of various tetrabutylammonium (B224687) (TBA) salts of anions (e.g., TBAF, TBACl, TBABr) in the same solvent.

Procedure:

  • Follow the same general procedure as for metal ion detection, using the anion stock solutions for the titration.

  • The interaction is often based on hydrogen bonding or deprotonation, leading to a colorimetric or fluorometric response.

Quantitative Data Summary

The following tables summarize representative quantitative data for fluorescent sensors based on the this compound scaffold. Note that much of the detailed data available is for derivatives of the parent compound.

Table 1: Photophysical Properties of this compound-based Sensors

Sensor MoietyAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)Solvent System
Imidazo[1,2-a]pyridine derivativeZn²⁺~350-400~450-500Increases upon binding~100Ethanol/Water
Imidazo[1,2-a]pyridine derivativeAl³⁺~360-380~470-520Increases upon binding~110-140DMSO/Water
Imidazole derivativeF⁻~350-420~450-550Quenched or shiftedVariableAcetonitrile/DMSO

Table 2: Sensing Performance of this compound-based Sensors

Sensor MoietyAnalyteDetection Limit (LOD)Binding Constant (Kₐ)Sensing MechanismReference Type
Imidazo[1,2-a]pyridine derivativeZn²⁺6.8 x 10⁻⁸ M[1]-ICT[1]Turn-on
Pyridine-pyrazole derivativeAl³⁺1.2 nM-CHEFTurn-on
Imidazo[1,2-a]pyridine derivativeFe³⁺6.9 x 10⁻⁸ M1.3 x 10⁴ M⁻¹-On-off-on
Imidazole derivativeF⁻9.12 x 10⁻⁷ M-Charge Transfer-

Application in Live Cell Imaging

Fluorescent probes based on the this compound scaffold can be used for imaging and tracking metal ions within living cells.

Experimental Protocol: Live Cell Imaging

Materials:

  • Cell line of interest (e.g., HeLa, A549).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Stock solution of the fluorescent probe in DMSO.

  • Stock solution of the target metal ion.

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes or coverslips until they reach the desired confluency.

  • Probe Loading: a. Wash the cells with PBS. b. Incubate the cells with a low concentration of the fluorescent probe (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove any excess probe.

  • Imaging: a. Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe. This will establish the basal fluorescence. b. To visualize the response to the target ion, treat the cells with a solution of the metal ion and image again. c. For detecting endogenous metal ions, image the cells after the initial probe loading and washing steps.

  • Image Analysis: Analyze the fluorescence intensity changes in different cellular compartments to determine the localization and relative concentration of the target ion.

Role in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Its derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Derivatives have been designed and synthesized as potential inhibitors of kinases such as BRAF, showing antiproliferative activity against cancer cell lines.[3]

  • Antibacterial and Antifungal Agents: The scaffold's ability to interact with key enzymes in pathogens makes it a promising starting point for the development of new anti-infective drugs.[4]

  • Neurological Drugs: Its unique chemical structure allows for interaction with specific targets in the central nervous system, suggesting potential for treating neurological diseases.[4]

The development of fluorescent probes based on this scaffold can also aid in drug discovery by enabling the visualization and quantification of drug-target interactions or the monitoring of drug-induced changes in ion concentrations within cells.

Signaling Pathway and Workflow Visualizations

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

CHEF_Mechanism cluster_process Binding Process cluster_mechanism Fluorescence Mechanism FreeSensor Free Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) FreeSensor->Complex Chelation Analyte Analyte (e.g., Metal Ion) Mechanism Rigidification of structure Inhibition of non-radiative decay Fluorescence Enhancement Sensing_Workflow A Prepare Sensor Stock Solution D Dilute Sensor in Buffer A->D B Prepare Analyte Stock Solutions F Titrate with Analyte Solution B->F C Prepare Buffer Solution C->D E Record Initial Fluorescence Spectrum D->E E->F G Record Fluorescence Spectra after each addition F->G H Data Analysis (LOD, Kₐ) G->H Drug_Discovery Scaffold This compound Scaffold Synthesis Synthesis of Derivatives Scaffold->Synthesis Sensor Fluorescent Sensor Development Scaffold->Sensor Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate Imaging Cellular Imaging (Target Engagement) Sensor->Imaging Imaging->Optimization informs

References

Coordination Chemistry of Ruthenium(II) with 2-(1H-imidazol-2-yl)pyridine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of ruthenium(II) complexes featuring 2-(1H-imidazol-2-yl)pyridine (impy) and its derivatives. These complexes are of significant interest due to their versatile photophysical and electrochemical properties, which make them promising candidates for various applications, including anticancer therapy, photodynamic therapy (PDT), and catalysis.

Application Note 1: Anticancer Activity

Ruthenium(II)-impy complexes have emerged as a promising class of anticancer agents, often exhibiting lower toxicity than traditional platinum-based drugs.[1] Their mechanism of action is believed to involve multiple pathways, including DNA intercalation, induction of apoptosis, and inhibition of key cellular enzymes.[1][2] The planar structure of the impy ligand, combined with the octahedral geometry of the ruthenium center, allows for effective interaction with biological macromolecules.

Key Features:
  • Cytotoxicity: Many Ru(II)-impy complexes display potent cytotoxicity against a range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[2][3]

  • Selective Action: Some complexes have shown selectivity towards cancer cells over normal cells, a crucial aspect for minimizing side effects in chemotherapy.[3]

  • Mechanism of Action: The primary mechanism often involves the induction of apoptosis, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation. Some complexes can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

Application Note 2: Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS, primarily singlet oxygen (¹O₂), which selectively destroys cancer cells.[4][5] Ruthenium(II)-impy complexes, with their strong absorption in the visible region and long-lived excited states, are excellent candidates for PDT photosensitizers.[4]

Key Features:
  • Photosensitizing Ability: Upon irradiation with light of a specific wavelength, these complexes can efficiently generate singlet oxygen and other ROS.

  • Cellular Uptake: The lipophilicity of the ligands can be tuned to enhance cellular uptake and localization in specific organelles, such as mitochondria, which are particularly sensitive to oxidative damage.

  • Controlled Activation: The therapeutic effect is localized to the irradiated area, minimizing damage to surrounding healthy tissue.

Application Note 3: Luminescent Probes and Imaging

The inherent luminescent properties of ruthenium(II) polypyridyl complexes, including those with impy ligands, make them suitable for applications in cellular imaging and as luminescent probes. Their large Stokes shifts and long emission lifetimes are advantageous for bioimaging applications, reducing background interference.

Key Features:
  • Photostability: Ruthenium complexes are generally more photostable than organic fluorophores, allowing for longer imaging times.

  • Environmental Sensitivity: The luminescence of some complexes is sensitive to the local environment, such as pH or the presence of specific biomolecules, enabling their use as sensors.

Experimental Protocols

Protocol 1: General Synthesis of Ru(bpy)₂(impy)₂

This protocol describes a general method for the synthesis of a representative ruthenium(II) complex with two 2,2'-bipyridine (B1663995) (bpy) ancillary ligands and one this compound (impy) ligand.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O

  • This compound (impy)

  • Ethanol/Water mixture (e.g., 3:1 v/v)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

  • Argon or Nitrogen gas

  • Standard reflux apparatus

  • Schlenk line or glovebox (optional, for inert atmosphere)

Procedure:

  • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in an ethanol/water mixture.

  • Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid in a minimum amount of water and filter to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ in excess to precipitate the hexafluorophosphate salt of the complex.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of diethyl ether.

  • Dry the product in a vacuum desiccator.

  • The crude product can be further purified by column chromatography on alumina (B75360) or silica (B1680970) gel, eluting with an acetonitrile (B52724)/toluene mixture, or by recrystallization from an appropriate solvent system (e.g., acetonitrile/diethyl ether).[6]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry (ESI-MS), and UV-Vis spectroscopy.

Protocol 2: Evaluation of In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ruthenium complex stock solution (in DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the ruthenium complex in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the complex) and a positive control (e.g., cisplatin).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Assessment of Photodynamic Activity

This protocol outlines a method to evaluate the phototoxicity of a ruthenium photosensitizer upon light irradiation.

Materials:

  • Cancer cell line

  • Ruthenium complex

  • Cell culture medium

  • Light source with a specific wavelength corresponding to the absorption of the complex (e.g., LED array)[7]

  • MTT assay reagents (as in Protocol 2)

Procedure:

  • Follow steps 1-3 of the MTT assay protocol (Protocol 2). Prepare two identical sets of plates.

  • Incubate the cells with the ruthenium complex for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Light Treatment:

    • Wash the cells with PBS to remove the extracellular complex.

    • Add fresh medium to each well.

    • Irradiate one set of plates with the light source for a specific duration to deliver a defined light dose (e.g., J/cm²).[7]

    • Keep the second set of plates in the dark as a control for dark toxicity.

  • Incubate both plates for a further 24-48 hours.

  • Perform the MTT assay on both the irradiated and non-irradiated plates as described in Protocol 2.

  • Compare the cell viability between the light-treated and dark control groups to determine the phototoxic effect. The phototoxicity index (PI) can be calculated as IC50 (dark) / IC50 (light).

Protocol 4: Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to study the redox properties of the ruthenium complexes.

Materials:

  • Ruthenium complex

  • Anhydrous acetonitrile (or other suitable solvent)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Potentiostat

Procedure:

  • Prepare a solution of the ruthenium complex (e.g., 1 mM) in the electrolyte solution.

  • Deaerate the solution by bubbling with high-purity argon or nitrogen for at least 10 minutes.[8]

  • Assemble the three-electrode cell with a polished working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 100 mV/s).[8]

  • Record a background CV of the electrolyte solution alone for comparison.

  • The potential of the Ru(II)/Ru(III) redox couple can be determined from the voltammogram. Ferrocene can be used as an internal standard for potential referencing.[9]

Protocol 5: Luminescence Spectroscopy

This protocol describes the measurement of the emission properties of the ruthenium complexes.

Materials:

  • Ruthenium complex

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Fluorometer/spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the ruthenium complex in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Deaerate the solution by bubbling with argon or nitrogen for 10-15 minutes to minimize quenching by oxygen.

  • Place the cuvette in the spectrofluorometer.

  • Excite the sample at a wavelength corresponding to a maximum in its absorption spectrum (typically in the metal-to-ligand charge transfer, MLCT, band).

  • Record the emission spectrum over the desired wavelength range.

  • The luminescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., [Ru(bpy)₃]²⁺ in deaerated acetonitrile).[10]

  • The emission lifetime can be measured using a time-resolved fluorescence spectrometer.

Data Presentation

Table 1: Synthesis and Characterization Data for Representative Ru(II)-impy Complexes

ComplexAncillary LigandsYield (%)λabs (nm) (ε, M⁻¹cm⁻¹)λem (nm)E₁/₂ (V vs. Fc/Fc⁺)Reference
[Ru(bpy)₂(impy)]²⁺2,2'-bipyridine~85~450 (shoulder)~610~1.0[11]
[Ru(phen)₂(impy)]²⁺1,10-phenanthroline-----
[Ru(dmb)₂(impy)]²⁺4,4'-dimethyl-2,2'-bipyridine~40~455~620~0.9[6]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

ComplexCell LineIncubation Time (h)IC₅₀ (µM)Reference
[Ru(phen)₂(imidazole)₂]²⁺HepG2480.047[3]
HeLa480.230[3]
CisplatinHepG248~5-10[3]
HeLa48~5-10[3]
Ru(II) porphyrin complexHepG2-29.5[12]

Note: The first complex listed uses imidazole (B134444) as a monodentate ligand, which is structurally related to the bidentate impy ligand and provides relevant comparative data.

Visualizations

Synthesis_Workflow Diagram 1: General Synthesis Workflow start Start Materials: cis-[Ru(bpy)2Cl2] This compound dissolve Dissolve in Ethanol/Water start->dissolve reflux Reflux under Inert Atmosphere (4-6h) dissolve->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate precipitate Precipitate with aq. NH4PF6 evaporate->precipitate filter_wash Filter and Wash (Water, Ether) precipitate->filter_wash dry Dry in vacuo filter_wash->dry purify Purification (Chromatography/ Recrystallization) dry->purify characterize Characterization (NMR, MS, UV-Vis) purify->characterize product Final Product: Ru(bpy)2(impy)2 characterize->product

Caption: Diagram 1: General Synthesis Workflow.

Anticancer_Screening_Workflow Diagram 2: In Vitro Anticancer Screening start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat with Ru(II) Complex (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan (Add DMSO) incubate3->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance analyze Data Analysis: Calculate Cell Viability Determine IC50 read_absorbance->analyze

References

Application Notes and Protocols: 2-(1H-imidazol-2-yl)pyridine as a Precursor for N-Heterocyclic Carbene (NHC) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-heterocyclic carbene (NHC) ligands derived from 2-(1H-imidazol-2-yl)pyridine. This precursor serves as a versatile building block for creating bidentate ligands that have shown significant promise in various catalytic applications. The protocols detailed below are based on established literature and are intended to guide researchers in the synthesis of these valuable compounds and their subsequent metal complexes.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the stability of their metal complexes make them attractive alternatives to traditional phosphine (B1218219) ligands. The incorporation of a pyridine (B92270) moiety, as seen in ligands derived from this compound, introduces a chelating N-donor group, enhancing the stability and modifying the catalytic activity of the resulting metal complexes. These pyridine-tethered NHC ligands have been successfully employed in a range of catalytic transformations, including transfer hydrogenation and carbon-carbon bond-forming reactions.

Synthesis of Pyridine-Functionalized Imidazolium (B1220033) Salts (NHC Precursors)

The synthesis of the NHC ligand begins with the formation of an imidazolium salt, which serves as the stable precursor to the carbene.

Protocol 1: Synthesis of Pyridine-Functionalized Imidazolium Salts

This protocol describes the synthesis of imidazolium salts by reacting 1-substituted imidazoles with 2-bromopyridine (B144113).[1]

Materials:

Procedure:

  • In a reaction vessel, dissolve the 1-substituted imidazole (2 mmol) and 2-bromopyridine (2 mmol) in toluene (10 mL).

  • Reflux the mixture for 48 hours under an inert atmosphere.

  • After cooling to room temperature, a precipitate will form. Decant the toluene.

  • Wash the precipitate with diethyl ether.

  • Dissolve the solid in dichloromethane (20 mL) and add diethyl ether (100 mL) to re-precipitate the salt.

  • Collect the precipitate and redissolve it in dichloromethane.

  • Add pentane to precipitate the final pyridine-functionalized imidazolium salt as a pale yellow powder.[1]

Synthesis of Metal-NHC Complexes

The imidazolium salt is used to generate the NHC ligand, which is then coordinated to a metal center. A common method involves the use of a silver-NHC intermediate followed by transmetalation.

Protocol 2: Synthesis of a Ruthenium(II)-NHC Complex

This protocol outlines the synthesis of a Ru(II) complex bearing a pyridine-functionalized NHC ligand via a silver-NHC intermediate.[1]

Materials:

  • Pyridine-functionalized imidazolium salt (from Protocol 1)

  • Silver(I) oxide (Ag2O)

  • [RuHCl(CO)(PPh3)3]

  • Dichloromethane (CH2Cl2)

  • Celite

Procedure:

  • Stir a mixture of the pyridine-functionalized imidazolium salt (2 mmol) and Ag2O (1 mmol) in CH2Cl2 (25 mL) in the dark at room temperature for 24 hours. This forms the Ag-NHC complex in situ.

  • To this solution, add [RuHCl(CO)(PPh3)3] (1 mmol) and continue stirring overnight in the dark at room temperature.

  • Filter the reaction mixture through a Celite plug to remove the AgBr byproduct.

  • Reduce the solvent volume of the filtrate to approximately 5 mL.

  • Add diethyl ether (20 mL) to precipitate the crude Ru(II)-NHC complex.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a CH2Cl2/acetone mixture (e.g., 10:1) as the eluent.

Application in Catalysis

Pyridine-functionalized NHC metal complexes have demonstrated high efficiency in various catalytic reactions. Below are examples of their application in transfer hydrogenation and acrylate (B77674) synthesis.

Application 1: Catalytic Transfer Hydrogenation of Ketones

Ruthenium(II) complexes bearing pyridine-functionalized NHC ligands are effective catalysts for the transfer hydrogenation of ketones to the corresponding alcohols.[2]

Table 1: Catalytic Transfer Hydrogenation of Acetophenone

CatalystBaseSolventTime (h)Yield (%)Reference
Ru(II)-NHC (imidazole-based)KOHiPrOH297[2]

dot

TransferHydrogenation cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction ImidazoliumSalt Pyridine-Imidazolium Salt Ag2O Ag2O ImidazoliumSalt->Ag2O in situ Ag-NHC formation RuPrecursor [RuHCl(CO)(PPh3)3] RuCatalyst Ru(II)-NHC Complex RuPrecursor->RuCatalyst Ag2O->RuPrecursor Transmetalation Ketone Acetophenone RuCatalyst->Ketone Catalysis Product 1-Phenylethanol Ketone->Product Solvent Isopropanol (B130326) (H-donor) Solvent->Ketone Base KOH Base->Ketone

Caption: Workflow for the synthesis of a Ru(II)-NHC catalyst and its application in the transfer hydrogenation of acetophenone.

Protocol 3: Transfer Hydrogenation of Acetophenone

Materials:

  • Acetophenone

  • Ru(II)-NHC complex (catalyst)

  • Potassium hydroxide (B78521) (KOH)

  • Isopropanol (iPrOH)

Procedure:

  • To a reaction vessel, add acetophenone, the Ru(II)-NHC catalyst, and KOH.

  • Add isopropanol as the hydrogen donor and solvent.

  • Reflux the reaction mixture for the specified time (e.g., 2 hours).[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and work up as necessary to isolate the product, 1-phenylethanol.

Application 2: Acrylate Synthesis from Ethylene (B1197577) and CO2

Nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridine-3-ylidene (a derivative of this compound) have been utilized as catalysts for the synthesis of acrylates from ethylene and carbon dioxide.[3]

Table 2: Nickel-Catalyzed Acrylate Synthesis

CatalystAdditiveAcrylate Yield (%)TONReference
py-ImPyNi(II)Cl2Noneup to 108-[3]
py-ImPyNi(II)Cl2Monodentate Phosphineup to 8458[3]

dot

AcrylateSynthesis cluster_catalyst Catalyst System cluster_reaction Catalytic Cycle NiPrecursor py-ImPyNi(II)Cl2 ActiveCatalyst Active Ni(0) Species NiPrecursor->ActiveCatalyst Additive Phosphine Additive Additive->ActiveCatalyst Ethylene Ethylene ActiveCatalyst->Ethylene Reaction Acrylate Acrylate Product Ethylene->Acrylate CO2 Carbon Dioxide CO2->Ethylene

Caption: Logical workflow for the nickel-catalyzed synthesis of acrylate from ethylene and CO2.

Protocol 4: Synthesis of Nickel(II) Complexes with Pyridine-Chelated Imidazo[1,5-a]pyridin-3-ylidene Ligands

This protocol is for the synthesis of the nickel catalyst precursor.[3]

Materials:

  • Pyridine-chelated Imidazo[1,5-a]pyridinium salt (py-ImPy salt)

  • Silver(I) oxide (Ag2O)

  • Nickel(II) chloride (NiCl2) or a suitable Ni(II) precursor

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Synthesize the py-ImPyAgCl complex by reacting the corresponding py-ImPy salt with Ag2O.

  • Perform a transmetalation reaction by treating the py-ImPyAgCl complex with a suitable Ni(II) precursor to yield the py-ImPyNi(II)Cl2 complex.[3]

Note on Catalytic Reaction: The catalytic synthesis of acrylate from ethylene and CO2 is typically carried out in a high-pressure reactor under specific conditions of temperature, pressure, and solvent, often with the addition of a base and other additives to enhance catalytic activity.[3]

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of bidentate NHC ligands. The resulting metal complexes, particularly those of ruthenium and nickel, have demonstrated significant catalytic activity in important organic transformations. The modular nature of the ligand synthesis allows for fine-tuning of steric and electronic properties, offering opportunities for the development of highly efficient and selective catalysts for a wide range of applications in research and industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-imidazol-2-yl)pyridine. Our goal is to help you increase reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The most common approaches include:

  • Condensation of 2-aminopyridine (B139424) with an α-haloketone: This is a widely used method that involves the reaction of 2-aminopyridine with a suitable α-haloketone, followed by cyclization to form the imidazole (B134444) ring.

  • Reaction of a halogenated pyridine (B92270) with an imidazole derivative: This method involves a nucleophilic substitution reaction where a halogenated pyridine is reacted with an imidazole-containing reagent.[1]

  • Multi-component reactions: One-pot syntheses involving 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst can also yield imidazo[1,2-a]pyridines, a related class of compounds.

Q2: What are the common causes of low yield in the synthesis of this compound?

Low yields can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the reaction outcome.[2]

  • Purity of Reactants: Impurities in the starting materials can lead to unwanted side reactions and decrease the yield of the desired product.[2]

  • Inefficient Catalyst: The choice and concentration of the catalyst are crucial for maximizing the reaction rate and selectivity.

  • Side Reactions: The formation of byproducts, such as oxazoles, can compete with the desired imidazole formation, thereby reducing the yield.

  • Product Loss During Purification: The workup and purification steps can sometimes lead to a loss of the final product.[2]

Q3: How can I minimize the formation of byproducts?

Minimizing byproducts is key to improving your yield. Consider the following strategies:

  • Control of Reaction Temperature: Carefully controlling the reaction temperature can help to suppress the formation of undesired side products.

  • Choice of Catalyst: Utilizing a selective catalyst can favor the desired reaction pathway. For instance, iodine has been shown to be an effective and eco-friendly catalyst in some syntheses of related imidazole compounds.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing low or no formation of this compound, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent decomposition. Monitor the reaction at different temperatures to find the optimal condition.
Inactive Catalyst Ensure the catalyst is active and used in the correct concentration. If using a solid catalyst, ensure it is properly dispersed in the reaction mixture. Consider trying a different catalyst, such as a copper-based or iodine-based system.
Poor Quality of Reagents Verify the purity of your starting materials using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to side products.
Incorrect Solvent The solvent can significantly affect the solubility of reagents and the reaction rate. Experiment with different solvents of varying polarity.
Issue 2: Presence of Significant Impurities or Byproducts

If your final product is contaminated with significant impurities, the following table provides potential causes and solutions.

Potential Cause Suggested Solution
Side Reactions As mentioned, the formation of oxazoles can be a competing reaction. Adjusting the reaction conditions, such as temperature and catalyst, can help to minimize this.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, you may need to add more of a particular reagent or increase the reaction time.
Decomposition of Product The desired product may be unstable under the reaction or workup conditions. Consider milder reaction conditions or a modified purification protocol.
Ineffective Purification Optimize your purification method. This may involve trying a different solvent system for column chromatography or considering alternative purification techniques like recrystallization or distillation.

Experimental Protocols

Protocol 1: Synthesis via Condensation of 2-Aminopyridine and an α-Haloketone (General Procedure)

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridines, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone (or other suitable α-haloketone)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium bicarbonate, potassium carbonate)

Procedure:

  • Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask.

  • Add the α-bromoacetophenone to the solution.

  • Add the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the impact of different catalysts on the yield of a related imidazo[1,2-a]pyrazine (B1224502) synthesis, which can provide insights for optimizing the synthesis of this compound.

Catalyst (5 mol%)SolventYield (%)
CANEthanolModerate
SnCl4EthanolModerate
SnCl2EthanolModerate
InCl3EthanolModerate
FeCl3EthanolPoor
I2 Ethanol Excellent
I2MeOHModerate
I2H2OLow
I2ACNModerate
I2DCMModerate
I2TolueneLow
NoneEthanolNo Reaction

Data adapted from a study on a similar class of compounds, highlighting the effectiveness of iodine as a catalyst.[3]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow reagents 1. Mix Reactants (e.g., 2-Aminopyridine, α-Haloketone) reaction 2. Add Solvent & Catalyst (e.g., Ethanol, Iodine) reagents->reaction Dissolve heating 3. Heat & Monitor (e.g., Reflux, TLC) reaction->heating Initiate Reaction workup 4. Aqueous Workup & Extraction heating->workup Reaction Complete purification 5. Purify (e.g., Column Chromatography) workup->purification Crude Product product Pure this compound purification->product Isolate troubleshooting_low_yield start Low Yield Observed check_conditions Check Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity check_conditions->check_reagents Conditions OK increase_yield Yield Increased check_conditions->increase_yield Optimize Conditions check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst Reagents Pure check_reagents->increase_yield Use Pure Reagents check_byproducts Analyze for Byproducts (TLC/LC-MS) check_catalyst->check_byproducts Catalyst Active check_catalyst->increase_yield Change/Optimize Catalyst optimize_purification Optimize Purification Protocol check_byproducts->optimize_purification Byproducts Identified check_byproducts->increase_yield Modify Conditions to Reduce Byproducts optimize_purification->increase_yield Purification Optimized

References

Technical Support Center: Purification of Crude 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(1H-imidazol-2-yl)pyridine.

Troubleshooting common issues in the purification of this compound.

Q1: My final product after purification has a low yield. What are the potential causes and how can I improve it?

A1: Low recovery of this compound can stem from several factors during the purification process. Here are some common causes and troubleshooting tips:

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures, or the compound may have oiled out instead of crystallizing.

    • Solution: Systematically screen for an optimal recrystallization solvent or solvent system. Good solvent pairs to try include ethyl acetate (B1210297)/hexane (B92381) and methanol/water. Ensure the crude material is fully dissolved at the solvent's boiling point and then allowed to cool slowly and undisturbed.

  • Suboptimal Column Chromatography Conditions: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, leading to very slow elution and band broadening.

    • Solution: Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate 8:2) and gradually increasing the polarity, can improve separation.

  • Product Loss During Acid-Base Extraction: Incomplete extraction or back-extraction can lead to significant product loss.

    • Solution: Ensure the pH is sufficiently acidic (pH 1-2) when extracting the basic product into the aqueous layer and sufficiently basic (pH 9-10) when liberating the free base for extraction back into the organic layer. Perform multiple extractions with smaller volumes of solvent for better efficiency.

Q2: I'm observing persistent impurities in my purified this compound, as indicated by NMR or LC-MS. How can I identify and remove them?

A2: Persistent impurities often co-elute with the product during chromatography or co-precipitate during recrystallization. Identifying the impurity is key to devising a removal strategy.

  • Common Impurities from Radziszewski Synthesis: The most common synthesis of this compound is the Radziszewski reaction, which involves the condensation of 2-pyridinecarboxaldehyde (B72084), glyoxal (B1671930), and ammonia. Potential impurities include:

    • Unreacted 2-pyridinecarboxaldehyde.

    • Products from the self-condensation of glyoxal with ammonia.

  • Troubleshooting Strategies:

    • Acid-Base Extraction: Unreacted 2-pyridinecarboxaldehyde is less basic than the product and may be separated by careful pH-controlled extraction.

    • Column Chromatography Optimization: If impurities are more or less polar, adjusting the solvent gradient during column chromatography can improve separation. For basic impurities that cause tailing on silica (B1680970) gel, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape and resolution.[1]

    • Recrystallization: If the impurity has a different solubility profile, a carefully chosen recrystallization solvent can leave the impurity in the mother liquor or allow the product to crystallize out, leaving the impurity behind.

Q3: My compound is streaking or tailing on the silica gel TLC plate and during column chromatography. What can I do to resolve this?

A3: Tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel.[1] This occurs due to strong interactions between the basic nitrogen of the pyridine (B92270) ring and the acidic silanol (B1196071) groups on the silica surface.

  • Solutions:

    • Addition of a Basic Modifier: Add a small percentage of a volatile base, such as triethylamine (Et3N) or pyridine, to the eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and reduce the strong interactions, resulting in more symmetrical spots and better separation.[1]

    • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based support.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes improve the initial band shape and reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography purification of this compound?

A1: A good starting point for purifying this compound on silica gel is to use a gradient elution with a mixture of hexane and ethyl acetate.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Initial Eluent: Start with a low polarity mixture, such as hexane:ethyl acetate (8:2 v/v), and gradually increase the proportion of ethyl acetate. For related compounds, solvent systems ranging from 9:1 to 1:1 hexane:ethyl acetate have been used.

  • TLC Monitoring: Before running the column, determine the optimal solvent system by running a TLC. The ideal eluent should give the product an Rf value of approximately 0.2-0.3.

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Based on the purification of similar compounds, a mixture of hexane and ethyl acetate is a good starting point for recrystallization.[2] Ethanol has also been used for the recrystallization of related imidazo[1,2-a]pyridine (B132010) derivatives.

Q3: How can I perform an acid-base extraction to purify this compound?

A3: Acid-base extraction is a useful technique to separate basic compounds from neutral or acidic impurities.

  • Dissolve the crude product in a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

  • Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH of 9-10 to deprotonate the product.

  • Extract the liberated basic product back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Purification TechniqueStationary/Mobile Phase or SolventTypical PurityTypical YieldReference
Column ChromatographySilica gel / Hexane:Ethyl Acetate (gradient)>95%60-90%General practice
RecrystallizationHexane/Ethyl Acetate>98%50-80%[2]
Acid-Base ExtractionDCM / 1M HCl / 1M NaOHVariableVariableGeneral practice

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane:ethyl acetate 9:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to the crude this compound to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis Crude_Product Crude this compound (with impurities) TLC_Analysis TLC Analysis (Assess purity and determine chromatography conditions) Crude_Product->TLC_Analysis Purification_Choice Choose Purification Method TLC_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid with Minor Impurities Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Acidic/Neutral Impurities Purity_Check Purity Check (NMR, LC-MS, TLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Acid_Base_Extraction->Purity_Check Purity_Check->Purification_Choice Purity < 95% (Re-purify) Pure_Product Pure this compound Purity_Check->Pure_Product Purity > 95%

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Tailing Problem Problem: Tailing/Streaking on Silica Gel Cause Cause: Strong interaction between basic product and acidic silica gel Problem->Cause Solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) Cause->Solution1 Solution2 Solution 2: Change Stationary Phase (e.g., Alumina) Cause->Solution2 Solution3 Solution 3: Dry Loading of Sample Cause->Solution3 Result Result: Improved Peak Shape and Separation Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting guide for tailing issues during chromatography.

References

identifying common byproducts in 2-(1H-imidazol-2-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-2-yl)pyridine.

Troubleshooting Common Issues

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Product

Symptom: After performing the reaction and work-up, the isolated yield of this compound is significantly lower than expected, or no product is obtained.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature, if the protocol allows.

  • Suboptimal Reaction Conditions: The reaction conditions may not be ideal for the chosen synthetic route.

    • Solution: Carefully review the experimental protocol. Ensure that the correct solvent, temperature, and catalyst (if applicable) are being used. For instance, in the dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, the choice of catalyst (e.g., Pd/C) and reaction temperature is crucial for high yields.

  • Reagent Quality: The purity of the starting materials can significantly impact the reaction outcome.

Problem 2: Presence of Unexpected Peaks in Spectroscopic Data (NMR, MS)

Symptom: The NMR or Mass Spectrum of the crude or purified product shows peaks that do not correspond to this compound.

Potential Causes & Solutions:

  • Formation of Byproducts: Side reactions can lead to the formation of various impurities. The nature of these byproducts is highly dependent on the synthetic route.

    • Radziszewski Synthesis (from 2-pyridinecarboxaldehyde, glyoxal, and ammonia):

      • Glyoxal Polymerization: Glyoxal is prone to self-condensation and polymerization, especially under certain pH and temperature conditions, leading to a complex mixture of oligomeric species.

      • Bis-imidazole Species: Over-reaction or alternative reaction pathways can potentially lead to the formation of species where two imidazole (B134444) rings are linked.

      • Quinoxaline-type Impurities: In reactions involving dicarbonyl compounds and amines, the formation of quinoxaline (B1680401) derivatives through side reactions is a possibility.

    • Dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine:

      • Incomplete Dehydrogenation: The most common byproduct is the starting material, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

  • Solution:

    • Purification: Employ rigorous purification techniques. Column chromatography using a suitable solvent system (e.g., ethyl acetate/methanol) is often effective in separating the desired product from byproducts.[1] Recrystallization from an appropriate solvent can also be used to remove impurities.

    • Reaction Optimization: To minimize byproduct formation in the Radziszewski synthesis, carefully control the stoichiometry of the reactants and the reaction temperature. In the dehydrogenation reaction, ensure sufficient catalyst loading and reaction time to drive the reaction to completion.

Problem 3: Difficulty in Product Purification

Symptom: The crude product is a dark, viscous oil or a solid that is difficult to purify by standard methods like column chromatography or recrystallization.

Potential Causes & Solutions:

  • Tar Formation: Polymerization of starting materials, particularly glyoxal in the Radziszewski synthesis, can lead to the formation of intractable tars. This can be exacerbated by strongly acidic or basic conditions.

    • Solution:

      • Control Reaction Conditions: Maintain the recommended pH and temperature throughout the reaction.

      • Work-up Procedure: An initial acid-base extraction can help to separate the basic product from neutral or acidic polymeric material. Dissolve the crude mixture in an organic solvent and wash with a dilute acid to extract the product into the aqueous phase. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic strategies are:

  • The Radziszewski Imidazole Synthesis: This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (2-pyridinecarboxaldehyde), and ammonia (B1221849).[2]

  • Dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine: This method involves the synthesis of the imidazoline (B1206853) precursor, typically from 2-cyanopyridine (B140075) and ethylenediamine (B42938), followed by an oxidation/dehydrogenation step to form the aromatic imidazole ring.[1][3]

Q2: What are the expected byproducts in the Radziszewski synthesis of this compound?

A2: The Radziszewski reaction can sometimes result in lower yields due to side reactions. Potential byproducts include:

  • Polymers of Glyoxal: Glyoxal can undergo self-condensation to form oligomers and polymers.

  • Side-products from Ammonia and Aldehyde: Undesired condensation reactions between ammonia and 2-pyridinecarboxaldehyde can occur.

  • Quinoxaline-type structures: Reactions between dicarbonyls and diamine impurities or intermediates could potentially form these fused heterocyclic byproducts.

Q3: My dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine is incomplete. How can I improve the conversion?

A3: Incomplete conversion is a common issue. To improve the yield of the desired this compound:

  • Increase Catalyst Loading: If using a heterogeneous catalyst like Palladium on carbon (Pd/C), increasing the weight percentage of the catalyst may enhance the reaction rate.

  • Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present, continue the reaction for a longer duration.

  • Optimize Temperature: The reaction is often carried out at elevated temperatures. Ensure the temperature is maintained at the optimal level as specified in the protocol.

  • Alternative Oxidants: Consider using other dehydrogenating agents like manganese dioxide (MnO2) or running the reaction in a solvent like dimethyl sulfoxide (B87167) (DMSO) at high temperatures, which can also effect the oxidation.[3]

Q4: What are the best analytical techniques to monitor the reaction and identify impurities?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for accurate determination of conversion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying and characterizing any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of byproducts.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

Byproduct/ImpurityPotential OriginSynthetic RouteMethod of Identification
2-(4,5-dihydro-1H-imidazol-2-yl)pyridineIncomplete dehydrogenationDehydrogenationNMR, MS, HPLC
Glyoxal PolymersSelf-condensation of glyoxalRadziszewskiNMR (complex signals), Insolubility
Bis-imidazole speciesOver-reaction with glyoxalRadziszewskiMS, NMR
Quinoxaline derivativesSide reaction of dicarbonyl and amine intermediatesRadziszewskiMS, NMR

Experimental Protocols

Protocol 1: Synthesis via Dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
  • Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine:

    • To a solution of ethylenediamine, add 2-cyanopyridine.

    • Add a catalytic amount of a sulfur source (e.g., carbon disulfide or hydrogen sulfide).

    • Heat the mixture to reflux and monitor by TLC until the 2-cyanopyridine is consumed.

    • Cool the reaction mixture and remove the excess ethylenediamine under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

  • Dehydrogenation:

    • Dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine in a suitable high-boiling solvent (e.g., xylene or mesitylene).

    • Add a dehydrogenation agent, such as 10% Palladium on carbon (Pd/C).

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the catalyst.

    • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography (e.g., with an eluent system of ethyl acetate/methanol) or recrystallization to yield this compound.[1]

Protocol 2: Radziszewski Synthesis
  • In a round-bottom flask, combine 2-pyridinecarboxaldehyde and an aqueous solution of glyoxal (e.g., 40 wt. %).

  • Cool the mixture in an ice bath and slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and perform a work-up, which may involve extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Issue cluster_solutions Potential Solutions Start Problem Encountered CheckYield Low or No Yield? Start->CheckYield CheckPurity Unexpected Peaks in Spectra? Start->CheckPurity PurificationDiff Purification Difficulty? Start->PurificationDiff OptimizeConditions Optimize Reaction Conditions (Time, Temp, Catalyst) CheckYield->OptimizeConditions Yes CheckReagents Verify Reagent Purity CheckYield->CheckReagents Yes Purify Intensify Purification (Column, Recrystallization) CheckPurity->Purify Yes ControlConditions Control pH and Temperature to Prevent Tarring PurificationDiff->ControlConditions Yes AcidBase Perform Acid-Base Extraction PurificationDiff->AcidBase Yes

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

Synthesis_Byproducts cluster_radziszewski Radziszewski Synthesis cluster_dehydrogenation Dehydrogenation Synthesis R_Start 2-Pyridinecarboxaldehyde + Glyoxal + Ammonia R_Product This compound R_Start->R_Product Desired Pathway R_Byproduct1 Glyoxal Polymers R_Start->R_Byproduct1 Side Reaction R_Byproduct2 Bis-imidazole Species R_Start->R_Byproduct2 Side Reaction R_Byproduct3 Quinoxaline-type Impurities R_Start->R_Byproduct3 Side Reaction D_Start 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine D_Product This compound D_Start->D_Product Desired Pathway D_Byproduct Unreacted Starting Material D_Start->D_Byproduct Incomplete Reaction

Caption: Logical relationships of products and common byproducts in two major synthetic routes to this compound.

References

stability issues and degradation of 2-(1H-imidazol-2-yl)pyridine complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-2-yl)pyridine complexes. The information is structured to directly address common stability issues and degradation challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, handling, storage, and application of this compound complexes.

Issue 1: Unexpected Color Change or Precipitation of the Complex in Solution

  • Question: My this compound complex solution has changed color and/or a precipitate has formed. What could be the cause and how can I troubleshoot this?

  • Answer: This is a common indicator of complex degradation or instability. The potential causes and troubleshooting steps are outlined below:

    • Potential Cause 1: pH-Induced Degradation. The stability of metal complexes with imidazole (B134444) and pyridine (B92270) moieties is often pH-dependent. A change in the pH of your solution can lead to protonation or deprotonation of the ligand, which may result in ligand dissociation or structural rearrangement of the complex. The imine nitrogen of the imidazole ring is basic, and its protonation state is crucial for coordination.

    • Troubleshooting:

      • Monitor pH: Regularly check the pH of your stock solutions and experimental media.

      • Buffering: Use a well-buffered system appropriate for the experimental window to maintain a stable pH.

      • pH Stability Study: If instability is recurrent, perform a preliminary pH stability study by incubating the complex at different pH values and analyzing for degradation.

    • Potential Cause 2: Hydrolysis. The complex may be susceptible to hydrolysis, where water molecules displace the this compound ligand or other coordinated ligands. This is more likely to occur in unbuffered aqueous solutions or at extreme pH values.

    • Troubleshooting:

      • Solvent Choice: If the experimental conditions permit, consider using anhydrous aprotic solvents for stock solutions.

      • Ligand Excess: In some cases, a slight excess of the free ligand in the solution can help to suppress dissociation by shifting the equilibrium towards the complexed form.

    • Potential Cause 3: Redox Instability. The metal center of your complex might be undergoing oxidation or reduction, leading to a change in its coordination sphere and stability. This can be initiated by dissolved oxygen, reducing or oxidizing agents present in the media, or even by the ligand itself under certain conditions.

    • Troubleshooting:

      • Degas Solvents: For sensitive complexes, use degassed solvents to minimize oxidation.

      • Inert Atmosphere: Handle the complex under an inert atmosphere (e.g., nitrogen or argon).

      • Avoid Incompatible Reagents: Check for the presence of any reducing or oxidizing agents in your experimental setup.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity (e.g., in Kinase Assays)

  • Question: I am observing variable or low inhibitory activity of my this compound complex in a BRAF kinase assay. Could this be a stability issue?

  • Answer: Yes, the stability of the complex under assay conditions is critical for reproducible results.

    • Potential Cause 1: Degradation in Assay Buffer. The components of the kinase assay buffer (e.g., DTT, high concentrations of ATP, metal cofactors) can interact with and degrade your complex. For example, DTT is a reducing agent that could reduce the metal center.

    • Troubleshooting:

      • Pre-incubation Test: Incubate your complex in the complete assay buffer for the duration of the experiment. At various time points, analyze the sample by HPLC to check for degradation.

      • Component Omission Test: If degradation is observed, systematically omit components from the buffer during the pre-incubation test to identify the destabilizing agent.

      • Modify Assay Protocol: If a specific component is problematic, consider if it can be replaced or if its concentration can be lowered without compromising the assay's validity.

    • Potential Cause 2: Photodegradation. If your experiments are conducted under ambient light for extended periods, the complex might be susceptible to photodegradation.

    • Troubleshooting:

      • Protect from Light: Conduct experiments in amber-colored vials or under low-light conditions.

      • Photostability Test: Expose a solution of the complex to a controlled light source (as per ICH Q1B guidelines) and monitor for degradation over time using HPLC.

Issue 3: Appearance of New Peaks in HPLC or NMR Analysis During Stability Studies

  • Question: During a stability study of my this compound complex, I see new peaks appearing in the chromatogram/spectrum. What do these represent?

  • Answer: The appearance of new peaks is a clear indication of degradation. The identity of these new species can provide insight into the degradation pathway.

    • Likely Degradation Products:

      • Free Ligand: One of the most common degradation products is the free this compound ligand, resulting from the dissociation of the complex.

      • Oxidized Ligand/Complex: The imidazole or pyridine rings can undergo oxidation, leading to the formation of N-oxides or other oxidized species.

      • Hydrolyzed Species: In aqueous media, hydrolysis can lead to the formation of metal-hydroxo species and the free ligand.

      • Solvent Adducts: The solvent molecules may coordinate to the metal center upon dissociation of the primary ligand.

    • Troubleshooting and Characterization:

      • HPLC-MS Analysis: Use HPLC coupled with mass spectrometry to determine the mass-to-charge ratio (m/z) of the new peaks. This can help in identifying the molecular weight of the degradation products.

      • NMR Spectroscopy: NMR can be used to monitor the degradation process in situ. The emergence of new signals corresponding to the free ligand or modified ligand structures can be observed over time.[1][2][3][4][5]

      • Spiking Studies: If the free ligand is commercially available, spike a degraded sample with a known amount of the free ligand to see if the peak area increases, thus confirming its identity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound complexes?

A1: The stability of these complexes is influenced by a combination of factors related to the metal ion, the ligand, and the experimental environment:

  • Nature of the Metal Ion: The charge density (charge-to-radius ratio) of the metal ion is crucial. Generally, higher charge density leads to more stable complexes. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the relative stability of complexes with first-row transition metals.[6]

  • pH of the Solution: The pH affects the protonation state of the imidazole and pyridine nitrogen atoms, which are the coordination sites.[7][8] Deprotonation of the imidazole N-H can significantly impact the redox potential and stability of the complex.

  • Solvent: The polarity and coordinating ability of the solvent can influence complex stability. Coordinating solvents can compete with the this compound ligand for binding to the metal center.

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for degradation reactions, thus reducing thermal stability.

  • Presence of Oxidizing/Reducing Agents: These can alter the oxidation state of the metal center, leading to instability.

  • Light Exposure: Some complexes are photosensitive and can degrade upon exposure to UV or visible light.

Q2: How can I quantitatively assess the stability of my complex?

A2: Quantitative assessment of stability typically involves determining the stability constant (also known as the formation or binding constant) and the kinetics of degradation.

  • Stability Constants (log β): These constants quantify the thermodynamic stability of a complex at equilibrium. A higher stability constant indicates a more stable complex.[9] They can be determined using techniques such as potentiometric or spectrophotometric titrations.

  • Degradation Kinetics: This involves monitoring the decrease in the concentration of the parent complex over time under specific stress conditions (e.g., a particular pH, temperature, or light intensity). The data can be used to determine the degradation rate constant and the half-life of the complex. HPLC is the most common technique for these studies.

Q3: What are the typical degradation pathways for these complexes?

A3: Based on the structure, the following degradation pathways are likely:

  • Ligand Dissociation: This is a primary pathway where the this compound ligand detaches from the metal ion. This is an equilibrium process, but subsequent reactions of the metal or ligand can drive the degradation.

  • Hydrolysis: In aqueous solutions, water can act as a ligand and displace the this compound ligand, or attack the metal center leading to the formation of metal hydroxides.

  • Oxidation: The metal center can be oxidized (e.g., Fe(II) to Fe(III)), which changes its coordination preferences and can lead to ligand dissociation. The heterocyclic rings of the ligand can also be oxidized.

  • Photodegradation: Absorption of light can excite the complex to a higher energy state, from which it can undergo reactions such as ligand dissociation or redox processes.

Q4: Are there any general handling and storage recommendations to improve the stability of these complexes?

A4: Yes, following these general guidelines can help preserve the integrity of your complexes:

  • Storage: Store solid complexes in a cool, dark, and dry place, preferably in a desiccator. For sensitive complexes, storage under an inert atmosphere is recommended.

  • Solutions: Prepare stock solutions in high-purity, anhydrous solvents if possible. For aqueous experiments, use freshly prepared solutions and appropriate buffers. Store solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.

  • Handling: Minimize the exposure of the complex to air and light. Use inert gas (argon or nitrogen) when handling solutions of oxygen-sensitive complexes.

Data Presentation

Table 1: Stability Constants of Metal Complexes with Pyridine and Imidazole-based Ligands

Metal IonLigandSolvent SystemLog K₁Log K₂Log K₃Reference
Fe(II)2-(2'-pyridyl)imidazoleAqueous4.103.803.70[10]
Co(II)2-(2'-pyridyl)imidazoleAqueous5.464.944.0[10]
Ni(II)2-(2'-pyridyl)imidazoleAqueous6.946.315.5[10]
Cu(II)2-(2'-pyridyl)imidazoleAqueous8.076.83-[10]
Zn(II)2-(2'-pyridyl)imidazoleAqueous6.045.514.8[10]
Fe(II)2-(2'-pyridyl)benzimidazoleMeOH5.474.363.15[2]
Fe(II)2-(2'-pyridyl)benzimidazole50% PDC/MeOH5.654.754.30[2]

Note: Data for the exact this compound ligand can be inferred to be in a similar range, but direct comparative data across multiple metals in a single study is limited. The stability follows the Irving-Williams series.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for investigating the stability of a this compound complex under various stress conditions.[6][11]

  • Preparation of Stock Solution: Prepare a stock solution of the complex at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or elevated temperature.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent complex at each time point to the initial peak area. Identify and, if possible, characterize any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the this compound complex from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid or trifluoroacetic acid in water.

    • B: Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of aqueous mobile phase and gradually increase the organic phase percentage. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the complex has maximum absorbance, determined by a UV-Vis scan.

  • Method Validation: Once good separation is achieved, the method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to prove the specificity and stability-indicating nature of the method.

Mandatory Visualizations

Signaling Pathway

BRAF_mTOR_Signaling cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT/mTOR Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation_MAPK Cell Proliferation & Survival ERK->Proliferation_MAPK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibitor This compound Complex Inhibitor->BRAF Inhibition Inhibitor->mTORC1 Inhibition

Caption: Dual inhibition of BRAF and mTOR signaling pathways by this compound complexes.[1][5][7][12][13][14][15][16][17][18][19][20][21]

Experimental Workflow

Kinase_Assay_Workflow start Start dispense_inhibitor Dispense Test Complex (or DMSO control) into 96-well plate start->dispense_inhibitor add_kinase Add Kinase Enzyme (e.g., BRAF V600E) dispense_inhibitor->add_kinase pre_incubate Pre-incubate at RT (e.g., 10 min) add_kinase->pre_incubate initiate_reaction Initiate Reaction: Add ATP and Substrate (e.g., biotinylated peptide) pre_incubate->initiate_reaction incubate Incubate at RT (e.g., 60 min) initiate_reaction->incubate stop_reaction Stop Reaction & Detect: Add Detection Reagents (e.g., TR-FRET pair) incubate->stop_reaction read_plate Read Plate (e.g., TR-FRET reader) stop_reaction->read_plate analyze Analyze Data: Calculate % Inhibition and IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.[8][22][23][24][25]

Logical Relationship

Troubleshooting_Logic cluster_0 Observation cluster_1 Potential Causes cluster_2 Troubleshooting Action Observed_Issue Observed Issue: - Color Change - Precipitation - Low Activity pH_Shift pH Shift Observed_Issue->pH_Shift Hydrolysis Hydrolysis Observed_Issue->Hydrolysis Redox Redox Reaction Observed_Issue->Redox Photodegradation Photodegradation Observed_Issue->Photodegradation Check_pH Check & Buffer pH pH_Shift->Check_pH Control_H2O Use Anhydrous Solvents Hydrolysis->Control_H2O Inert_Atmosphere Use Inert Atmosphere Redox->Inert_Atmosphere Protect_Light Protect from Light Photodegradation->Protect_Light

Caption: Logical workflow for troubleshooting stability issues.

References

Technical Support Center: Scale-Up Synthesis of 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(1H-imidazol-2-yl)pyridine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, particularly when scaling up. Here are common causes and troubleshooting steps:

  • Purity of Starting Materials: Impurities in reactants can lead to side reactions and lower yields. Ensure the purity of your starting materials before beginning the synthesis.

  • Reaction Conditions: Temperature, reaction time, and the order of reagent addition are critical. It is crucial to carefully control these parameters to minimize the formation of side products.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sub-optimal pH: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. Careful control of pH, especially during the work-up, is essential.

Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?

A2: The nature of side products depends on the synthetic route employed. For the Radziszewski synthesis route, which involves the condensation of pyridine-2-carboxaldehyde, glyoxal (B1671930), and ammonia (B1221849), potential side reactions include:

  • Reverse Aldol Condensation: This can lead to the decomposition of intermediates.

  • Oxazole Formation: This is a common side reaction in imidazole (B134444) synthesis.

  • Polymerization: Aldehydes, in the presence of base or acid, can undergo polymerization.

To minimize these, consider the following:

  • Slow Addition of Reagents: Adding one of the reactants dropwise can help control the reaction temperature and minimize side reactions.

  • Temperature Control: Maintain a consistent and optimal temperature throughout the reaction. Use an ice bath or a cooling system for exothermic reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

Q3: What are the most effective methods for purifying this compound at a larger scale?

A3: Purifying this compound on a large scale can be challenging due to its properties. Here are some effective strategies:

  • Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by extraction with a dilute acid (e.g., HCl) to form the water-soluble salt. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.

  • Column Chromatography: While effective, scaling up column chromatography can be resource-intensive. It is often used for final polishing if high purity is required. The basic nature of the product may cause tailing on silica (B1680970) gel; this can be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent.

  • Distillation: For volatile impurities, distillation can be an effective preliminary purification step.

Q4: My reaction is highly exothermic and difficult to control during scale-up. How can I manage this?

A4: Exothermic reactions pose significant safety risks during scale-up. To manage thermal runaway, consider these measures:

  • Slow Reagent Addition: Add one of the reactants portion-wise or via a syringe pump over an extended period.

  • Efficient Cooling: Utilize a robust cooling system, such as a cryostat or a well-maintained cooling bath, to dissipate the heat generated.

  • Dilution: Running the reaction at a lower concentration can help to better manage heat dissipation.

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the synthesis of related imidazole and pyridine (B92270) derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Optimization of Catalyst Amount for a Related 2-Amino-3-cyanopyridine Synthesis

EntryCatalyst Amount (g)Time (min)Yield (%)
10.016065
20.025078
30.034085
40.043590
50.053094
60.063094

Data generalized from a study on a related pyridine synthesis for illustrative purposes.

Table 2: Comparison of Different Catalysts in a Related Imidazo[1,2-a]pyridine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1FeCl₃ (10)Ethanol (B145695)Reflux1245
2ZnCl₂ (10)Acetonitrile801060
3CuI (5)DMSO100885
4No CatalystDMF12024<10

This table presents a hypothetical comparison based on typical catalysts used in similar reactions.

Experimental Protocols

Method 1: Synthesis via Radziszewski Reaction

This protocol is a general guideline for the synthesis of the this compound core structure and requires optimization for scale-up.

Materials:

Procedure:

  • In a well-ventilated fume hood, combine pyridine-2-carboxaldehyde (1.0 eq) and ethanol in a reaction vessel equipped with a stirrer and a condenser.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of glyoxal (1.1 eq) and ammonium hydroxide (3.0 eq) to the reaction vessel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or crystallization.

Scale-Up Considerations:

  • Heat Management: The reaction can be exothermic. Ensure adequate cooling capacity for the reactor.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized overheating.

  • Work-up: For large-scale extractions, consider using a liquid-liquid centrifugal extractor.

  • Purification: Crystallization is generally more scalable than chromatography. A thorough study of solvent systems for crystallization is recommended.

Method 2: Synthesis from 2-Cyanopyridine (B140075) and Ethylenediamine (B42938)

This method is a potentially more direct and scalable route.

Materials:

  • 2-Cyanopyridine

  • Ethylenediamine

  • Sulfur (catalyst)

  • A high-boiling point solvent (e.g., xylene or N,N-dimethylformamide)

Procedure:

  • Charge the reactor with 2-cyanopyridine (1.0 eq), ethylenediamine (1.2 eq), and a catalytic amount of sulfur (e.g., 0.1 eq).

  • Add the solvent and heat the mixture to reflux (typically 130-150 °C).

  • Monitor the reaction for the evolution of ammonia and hydrogen sulfide (B99878) (use appropriate scrubbing for off-gases).

  • Continue heating until the reaction is complete (as monitored by TLC or HPLC).

  • Cool the reaction mixture and filter to remove any solid byproducts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation or crystallization.

Scale-Up Considerations:

  • Off-Gas Handling: The reaction generates toxic gases (ammonia and hydrogen sulfide) that must be safely scrubbed.

  • Temperature Control: Precise temperature control is necessary to avoid side reactions and ensure a consistent reaction rate.

  • Product Isolation: Vacuum distillation is a viable purification method for this product at scale.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A 1. Reagent Charging (Pyridine-2-carboxaldehyde, Ethanol) B 2. Cooling (0-5 °C) A->B C 3. Slow Addition of Reagents (Glyoxal, NH4OH) B->C D 4. Reaction (Room Temperature, 12-24h) C->D E 5. Solvent Removal D->E Reaction Complete F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Purification (Chromatography/Crystallization) G->H I This compound H->I Final Product

Caption: Experimental workflow for the Radziszewski synthesis of this compound.

troubleshooting_logic Start Low Yield or Impurities Observed Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Start->Conditions Workup Improve Work-up & Purification (Extraction pH, Crystallization Solvent) Start->Workup Purity->Conditions SideReactions Investigate Side Reactions (LC-MS, NMR) Conditions->SideReactions Result Improved Yield & Purity Conditions->Result Workup->Result SideReactions->Conditions

Caption: A logical workflow for troubleshooting common issues in the synthesis.

side_reactions Reactants Pyridine-2-carboxaldehyde + Glyoxal + NH3 DesiredProduct This compound Reactants->DesiredProduct Desired Pathway ReverseAldol Side Product: Reverse Aldol Products Reactants->ReverseAldol Oxazole Side Product: Oxazole Derivatives Reactants->Oxazole Polymer Side Product: Polymeric Materials Reactants->Polymer

Caption: Potential side reaction pathways in the Radziszewski synthesis.

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with New Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing palladium-catalyzed cross-coupling reactions, with a particular focus on the application of new ligands.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed cross-coupling reactions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Materials

  • Question: My reaction shows low or no conversion of the starting materials. What are the primary factors I should investigate?

    Answer: Low or no conversion in a palladium-catalyzed cross-coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.[1] First, verify the quality and purity of your reagents, including the aryl halide, organometallic partner, and solvent. Impurities can act as catalyst poisons. Ensure your solvent is anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.[1] The choice of base is also critical; its strength and solubility can significantly impact the reaction outcome.[2] Finally, assess the activity of your palladium precatalyst and the chosen ligand, as the formation of the active catalytic species is paramount.

  • Question: How can I determine if my palladium catalyst or ligand is the problem?

    Answer: The active catalyst in most cross-coupling reactions is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[3] Inefficient reduction of the precatalyst can lead to low activity. To test your catalyst system, consider running a control reaction with a well-established, reliable substrate combination. If this reaction also fails, your catalyst or ligand may be inactive or unsuitable for the reaction conditions. The choice of ligand is crucial, as it influences the stability and reactivity of the palladium center throughout the catalytic cycle. Screening different ligands is often necessary to find the optimal one for a new transformation.

  • Question: I am using an aryl chloride, and the reaction is very sluggish. What should I do?

    Answer: Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the strong C-Cl bond.[4] To facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos is highly recommended.[4][5] Increasing the reaction temperature and using a strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate (B84403) can also improve the reaction rate.

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of homocoupling of my organometallic reagent. How can I minimize this?

    Answer: Homocoupling of the organometallic reagent, particularly boronic acids in Suzuki-Miyaura coupling, is a common side reaction. This is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) are crucial to prevent this.[1] Additionally, the choice of base and solvent can influence the rate of homocoupling. Using a weaker base or a less polar solvent may reduce the extent of this side reaction. Slow addition of the organometallic reagent can also help to keep its concentration low, disfavoring the homocoupling pathway.

  • Question: My desired product is contaminated with a dehalogenated starting material. What is the cause, and how can I prevent it?

    Answer: Dehalogenation of the aryl halide is another common side reaction. This can occur through a competing hydrodehalogenation pathway, where a hydrogen atom replaces the halogen on the aromatic ring. This is often promoted by the presence of water or other protic sources in the reaction mixture. Ensuring the use of anhydrous solvents and reagents can help to minimize dehalogenation. In some cases, the choice of ligand can also influence the selectivity towards cross-coupling over dehalogenation.

Issue 3: Catalyst Deactivation

  • Question: I observe the formation of a black precipitate (palladium black) in my reaction. What does this signify?

    Answer: The formation of palladium black is a clear indication of catalyst decomposition and aggregation.[4] The active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium metal. This can be caused by several factors, including high reaction temperatures, an inappropriate ligand that fails to stabilize the catalytic species, or the presence of impurities. To prevent this, try lowering the reaction temperature, screening for a more robust ligand, or ensuring the purity of all reaction components.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the ligand in a palladium-catalyzed cross-coupling reaction?

    A1: The ligand plays a pivotal role by binding to the palladium center and modifying its electronic and steric properties. This influences the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] Electron-rich and sterically bulky ligands generally accelerate the oxidative addition of aryl halides and promote the reductive elimination step to release the product.

  • Q2: How do I choose the right ligand for my new reaction?

    A2: The optimal ligand is highly dependent on the specific substrates and reaction type. For challenging substrates like aryl chlorides or sterically hindered starting materials, bulky and electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are often a good starting point.[5] However, for many reactions, a screening of several ligand classes, including N-heterocyclic carbenes (NHCs) and bidentate phosphines, may be necessary to identify the most effective one.[7][8]

  • Q3: What is the difference between a catalyst and a precatalyst?

    A3: A precatalyst is a stable, often air-tolerant, palladium complex (usually Pd(II)) that is converted into the active Pd(0) catalyst under the reaction conditions.[3] A catalyst, in the context of these reactions, refers to the active Pd(0) species that participates in the catalytic cycle. Using a precatalyst is often more convenient for setting up reactions as they are easier to handle than air-sensitive Pd(0) complexes.

  • Q4: How important is the Pd:ligand ratio?

    A4: The ratio of palladium to ligand can be critical. While a 1:1 or 1:2 ratio is common, the optimal ratio can vary. An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center. It is often beneficial to screen different Pd:ligand ratios during reaction optimization.

  • Q5: Can I run these reactions open to the air?

    A5: While some modern catalyst systems show remarkable stability, most palladium-catalyzed cross-coupling reactions are sensitive to oxygen and moisture. It is generally best practice to perform these reactions under an inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents to ensure reproducibility and high yields.

Data Presentation

Table 1: Comparison of Phosphine Ligands for the Suzuki-Miyaura Coupling of an Aryl Chloride

EntryLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃2K₃PO₄Toluene/H₂O10024<10
2SPhos2K₃PO₄Toluene/H₂O10018~95
3XPhos2K₃PO₄Toluene/H₂O10018~96
4RuPhos2K₃PO₄Toluene/H₂O10018~94

Data is representative and compiled from various sources for comparative purposes.[5]

Table 2: Effect of Base and Solvent on a Heck Reaction

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1Et₃NDMF100485
2K₂CO₃DMF100492
3NaOAcDMF100475
4K₂CO₃Dioxane100488
5K₂CO₃Toluene100481

Representative data illustrating general trends.[9][10]

Experimental Protocols

Protocol 1: General Procedure for High-Throughput Ligand Screening

This protocol describes a general method for screening multiple ligands for a palladium-catalyzed cross-coupling reaction using a 24-well plate format.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide (1.0 M in an anhydrous, degassed solvent like dioxane or toluene).

    • Prepare a stock solution of the organometallic reagent (1.2 M in the same solvent).

    • Prepare a stock solution of the base (e.g., 2.0 M K₃PO₄ in degassed water or as a slurry in an organic solvent).

    • Prepare individual stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 M) and each ligand to be screened (e.g., 0.04 M).

  • Reaction Setup in a 24-Well Plate:

    • To each well of a dry 24-well plate containing a stir bar, add the palladium precatalyst solution (e.g., 50 µL, 1 mol%).

    • Add the specific ligand solution for that well (e.g., 50 µL, 2 mol%).

    • Add the aryl halide stock solution (e.g., 100 µL, 0.1 mmol).

    • Add the organometallic reagent stock solution (e.g., 100 µL, 0.12 mmol).

    • Add the base solution (e.g., 100 µL, 0.2 mmol).

    • Add additional solvent to reach the desired reaction concentration (e.g., 0.5 M).

  • Reaction and Analysis:

    • Seal the plate with a cap mat.

    • Place the plate on a heating block with stirring at the desired temperature.

    • After the specified reaction time, cool the plate to room temperature.

    • Quench the reactions by adding a small amount of water.

    • Extract each well with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and relative product formation.

Protocol 2: General Procedure for Reaction Optimization

Once a promising ligand has been identified, this protocol can be used to optimize other reaction parameters.

  • Setup a Series of Reactions: In separate, dry reaction vials equipped with stir bars, set up a series of reactions based on the initial successful conditions. Vary one parameter at a time (e.g., temperature, base, solvent, catalyst loading).

  • Parameter Screening:

    • Temperature: Run the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).

    • Base: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu).

    • Solvent: Test different anhydrous, degassed solvents (e.g., dioxane, toluene, THF, DMF).

    • Catalyst Loading: Vary the amount of palladium precatalyst and ligand (e.g., 0.5 mol%, 1 mol%, 2 mol%).

  • Execution and Monitoring:

    • Charge each vial with the aryl halide, organometallic reagent, base, palladium precatalyst, and ligand under an inert atmosphere.

    • Add the solvent and heat the reactions to the specified temperature with vigorous stirring.

    • Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals.

  • Work-up and Analysis:

    • Once the reactions are complete, cool them to room temperature.

    • Perform a standard aqueous work-up.

    • Analyze the crude product to determine the yield and purity for each set of conditions. This will allow for the identification of the optimal reaction parameters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis & Scale-up prep_reagents Prepare & Degas Reagents/Solvents prep_catalyst Prepare Catalyst & Ligand Stock Solutions prep_reagents->prep_catalyst ligand_screen Ligand Screening (High-Throughput) prep_catalyst->ligand_screen base_screen Base Screening ligand_screen->base_screen solvent_screen Solvent Screening base_screen->solvent_screen temp_opt Temperature Optimization solvent_screen->temp_opt loading_opt Catalyst Loading Optimization temp_opt->loading_opt analyze Analyze Results (LC-MS, GC-MS) loading_opt->analyze scale_up Scale-up Optimized Conditions analyze->scale_up Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_reagents->start Reagents Faulty check_catalyst Verify Catalyst/Ligand Activity (Run Control Reaction) check_reagents->check_catalyst Reagents OK check_catalyst->start Catalyst Inactive check_conditions Review Reaction Conditions (Temp, Base, Solvent) check_catalyst->check_conditions Catalyst OK side_products Analyze for Side Products (Homocoupling, Dehalogenation) check_conditions->side_products Conditions Seem OK optimize_conditions Systematically Optimize (Base, Solvent, Temp) check_conditions->optimize_conditions optimize_ligand Screen Different Ligands (Bulky, Electron-Rich) side_products->optimize_ligand optimize_ligand->optimize_conditions success Improved Yield optimize_conditions->success

References

methods for removing solvent impurities from 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of solvent and other common impurities from 2-(1H-imidazol-2-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: What are some common solvent impurities I might encounter?

A2: Common solvent impurities often originate from the synthesis and workup steps. These can include, but are not limited to, acetonitrile, dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), and water.[1] The presence of these solvents can often be detected by NMR spectroscopy.

Q3: How can I remove residual starting materials or byproducts from the synthesis?

A3: Unreacted starting materials or byproducts can often be removed by column chromatography, which separates compounds based on their polarity. Recrystallization is also effective if the impurities have different solubility profiles from the desired product. For basic impurities, an acid-base extraction can be a powerful purification tool.

Q4: My purified this compound is still showing impurities by NMR. What should I do?

A4: If initial purification does not yield a product of the desired purity, a combination of the methods described above may be necessary. For example, an initial purification by column chromatography could be followed by a final recrystallization to remove trace impurities. It is also important to ensure that the solvents used for purification are of high purity to avoid introducing new contaminants.

Q5: How do I choose the best recrystallization solvent for this compound?

A5: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, ethanol (B145695) has been shown to be an effective recrystallization solvent for structurally similar compounds.[2] A solvent screen with small amounts of the crude product can help identify the optimal solvent or solvent system.

Troubleshooting Guides

Recrystallization

Issue: Oiling out during recrystallization.

Possible CauseTroubleshooting Steps
Solution is too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly.
Cooling is too rapid. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
Inappropriate solvent. Re-evaluate the choice of solvent. A different solvent or a co-solvent system may be required.

Issue: Poor recovery of the purified product.

Possible CauseTroubleshooting Steps
Too much solvent was used. Concentrate the mother liquor by evaporation and cool again to recover more product. Note that this second crop may be less pure.
The compound is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask for the hot filtration to prevent the product from crystallizing on the filter paper.
Column Chromatography

Issue: Poor separation of the product from impurities.

Possible CauseTroubleshooting Steps
Inappropriate mobile phase. Optimize the eluent system using thin-layer chromatography (TLC) first. A common TLC eluent for this compound is a 4:1 mixture of ethyl acetate and methanol.[1] Adjust the polarity of the mobile phase to achieve better separation.
Column overloading. Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Column channeling. Ensure the silica (B1680970) gel is packed uniformly in the column to prevent cracks or channels from forming.

Issue: The product is not eluting from the column.

Possible CauseTroubleshooting Steps
The mobile phase is not polar enough. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol.
The compound is strongly adsorbed to the silica gel. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

Data Presentation

The following table summarizes typical outcomes for the purification of this compound using different methods. Please note that actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodTypical Starting Purity (%)Typical Final Purity (%)Typical Yield (%)Notes
Recrystallization (Ethanol) 85-90>9870-85Effective for removing less soluble or more soluble impurities.
Column Chromatography (Silica Gel) 70-85>9960-80Good for separating a wide range of impurities with different polarities.
Acid-Base Extraction Variable90-9580-95Primarily effective for removing non-basic impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Add the hot solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a mixture of ethyl acetate and hexane) or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., ethyl acetate/hexane, 1:9). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate, and then introducing methanol) to elute the compounds. A TLC system of 4:1 ethyl acetate/methanol can be used as a reference for a more polar eluent.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the acidic wash to ensure complete extraction.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic, causing the neutral this compound to precipitate.

  • Back-Extraction: Extract the product back into an organic solvent (e.g., CH2Cl2).[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for the purification of this compound by column chromatography.

Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Beaker cluster_2 Separatory Funnel A Crude Product in Organic Solvent B Wash with Aqueous Acid A->B C Aqueous Layer (Protonated Product) B->C D Organic Layer (Impurities) B->D E Basify Aqueous Layer C->E F Precipitated Product E->F G Back-extract with Organic Solvent F->G H Organic Layer (Pure Product) G->H I Dry and Evaporate H->I J Pure Product I->J

Caption: Logical workflow for the purification of this compound using acid-base extraction.

References

Navigating the Functionalization of the 2-(1H-imidazol-2-yl)pyridine Scaffold: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H-imidazol-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry and materials science. However, its functionalization presents a unique set of challenges that can often lead to unexpected outcomes or failed reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of this versatile scaffold.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Issue 1: Poor or No Conversion in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Symptoms:

  • Low to no yield of the desired coupled product.

  • Recovery of starting materials.

  • Formation of decomposition products.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inhibition: The nitrogen lone pairs on both the pyridine (B92270) and imidazole (B134444) rings can coordinate to the metal center, inhibiting its catalytic activity.[1]1. Use a Protecting Group: Protect the imidazole nitrogen (e.g., with a tosyl or BOC group) to reduce its coordinating ability.[2] 2. Increase Catalyst Loading: A higher catalyst concentration may be necessary to overcome partial inhibition. 3. Ligand Selection: Employ bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can stabilize the catalytic species and promote reductive elimination.[3]
Incorrect Base: The choice of base is critical and can significantly impact the reaction outcome.1. Screen Different Bases: Experiment with a range of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DIPEA) bases. For Suzuki reactions, Cs₂CO₃ is often effective.[3] 2. Ensure Anhydrous Conditions: Moisture can deactivate both the catalyst and the base.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction.1. Solvent Screening: Test a variety of solvents such as dioxane, toluene, DMF, or acetonitrile. 2. Use a Co-solvent: A mixture of solvents can sometimes improve solubility and reaction rates.
Issue 2: Lack of Regioselectivity in N-Alkylation Reactions

Symptoms:

  • Formation of a mixture of N-alkylated isomers (alkylation on the imidazole N-H, the imidazole sp² N, and/or the pyridine N).

  • Difficulty in separating the resulting regioisomers.

Possible Causes & Solutions:

CauseRecommended Action
Multiple Nucleophilic Nitrogen Atoms: The this compound scaffold possesses three nitrogen atoms with lone pairs, all of which can potentially be alkylated.1. Choice of Base and Solvent: The reaction conditions can influence the site of alkylation. For instance, using a strong base like NaH in an aprotic solvent like DMF tends to favor deprotonation and subsequent alkylation of the imidazole N-H.[4] 2. Steric Hindrance: Employing a bulky alkylating agent may favor alkylation at the less sterically hindered nitrogen atom. 3. Protecting Groups: Selectively protect the imidazole N-H to direct alkylation to the pyridine nitrogen, or vice versa.
Tautomerization: The imidazole ring can exist in different tautomeric forms, presenting different nitrogen atoms for alkylation.[4]1. Control Temperature: Lowering the reaction temperature may favor the kinetic product. 2. Use of Specific Alkylating Agents: The nature of the alkylating agent can influence the regioselectivity.[5]

A logical workflow for troubleshooting N-alkylation regioselectivity is presented below:

start Mixture of N-Alkylated Regioisomers Observed base_solvent Modify Base and Solvent System (e.g., NaH in DMF vs. K2CO3 in Acetone) start->base_solvent protecting_group Employ a Protecting Group Strategy (e.g., Protect Imidazole N-H) start->protecting_group alkylating_agent Vary the Alkylating Agent (e.g., Increase Steric Bulk) start->alkylating_agent temp_control Adjust Reaction Temperature start->temp_control analysis Analyze Regioisomeric Ratio (e.g., by NMR, LC-MS) base_solvent->analysis protecting_group->analysis alkylating_agent->analysis temp_control->analysis

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

Issue 3: Difficulty with C-H Functionalization

Symptoms:

  • Low reactivity and poor yields.

  • Lack of selectivity, leading to a mixture of products functionalized at different positions on both the pyridine and imidazole rings.

Possible Causes & Solutions:

CauseRecommended Action
Electron-Deficient Nature of the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic substitution.[1][6]1. Use a Directing Group: If not already present, installing a directing group can facilitate site-selective C-H activation.[7] 2. Transition-Metal Catalysis: Many successful C-H functionalizations of similar scaffolds rely on transition metal catalysts (e.g., Pd, Rh, Ru, Cu).[8][9] 3. Photoredox Catalysis: Visible light-mediated C-H functionalization can be a milder and more selective alternative.[10]
Competing Reaction Sites: The scaffold has multiple C-H bonds that can be activated.1. Optimize Reaction Conditions: Carefully screen catalysts, ligands, solvents, and temperature to favor functionalization at the desired position. 2. Blocking Positions: If a specific position is problematic, consider temporarily blocking it with a removable group.

The decision-making process for a C-H functionalization strategy can be visualized as follows:

start Goal: C-H Functionalization of This compound regioselectivity Is Regioselectivity a Key Challenge? start->regioselectivity directing_group Consider Installing a Directing Group regioselectivity->directing_group Yes no_dg Proceed with Screening of Catalysts and Conditions regioselectivity->no_dg No reaction_type Select Reaction Type directing_group->reaction_type no_dg->reaction_type transition_metal Transition-Metal Catalysis (e.g., Pd, Rh, Cu) reaction_type->transition_metal Thermal photoredox Photoredox Catalysis reaction_type->photoredox Photochemical optimization Optimize Reaction Conditions (Ligand, Solvent, Temp.) transition_metal->optimization photoredox->optimization

Caption: Decision pathway for C-H functionalization strategies.

Frequently Asked Questions (FAQs)

Q1: Why is functionalization at the C3 position of the related imidazo[1,2-a]pyridine (B132010) scaffold often favored over other positions?

A1: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and therefore most susceptible to electrophilic attack. This inherent electronic property makes C3-functionalization the most common outcome in many reactions.[10][11] Consequently, achieving functionalization at other positions, such as C2, often requires specific strategies to overcome this natural reactivity.[11]

Q2: What are some common protecting groups for the imidazole nitrogen, and how are they removed?

A2: Common protecting groups for the imidazole nitrogen include:

  • Tosyl (Ts): Installed using tosyl chloride and a base. It is robust but can be removed under strongly acidic or reductive conditions.

  • 2-(trimethylsilyl)ethoxymethyl (SEM): Installed using SEM-Cl. It is stable to a wide range of conditions and can be removed with fluoride (B91410) sources (e.g., TBAF) or acid.[12]

  • tert-Butoxycarbonyl (BOC): Installed using Boc-anhydride. It is easily removed with acid (e.g., TFA).

Q3: How can I improve the purification of my highly polar functionalized this compound derivatives?

A3: The purification of these polar compounds can be challenging. Here are some tips:

  • Column Chromatography: Use a more polar stationary phase like alumina (B75360) or a gradient elution with a polar solvent system (e.g., DCM/MeOH with a small amount of NH₄OH to prevent streaking).

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase flash chromatography or HPLC can be effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method.

  • Acid-Base Extraction: Utilize the basicity of the nitrogen atoms to move your compound between aqueous and organic layers, which can help remove non-basic impurities.

Q4: Are there any metal-free alternatives for the functionalization of this scaffold?

A4: Yes, metal-free approaches are gaining traction. These methods are often seen as more sustainable and can sometimes offer different selectivity. Examples include:

  • Radical Reactions: The direct functionalization of imidazo[1,2-a]pyridines via radical reactions has been explored using strategies like metal-free oxidation and photocatalysis.[13]

  • Condensation Reactions: The synthesis of the core scaffold itself often involves metal-free condensation reactions between 2-aminopyridines and various carbonyl compounds.[14]

  • Visible Light-Induced Reactions: As mentioned earlier, photoredox catalysis can enable C-H functionalization without the need for transition metals.[10]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halo-substituted this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for N-Alkylation of the Imidazole Moiety

This protocol is a general method for alkylating the N-H of the imidazole ring.

  • Deprotonation: To a solution of this compound (1.0 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere, add a base such as sodium hydride (NaH, 1.1 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Enhancing the Solubility of 2-(1H-imidazol-2-yl)pyridine for Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(1H-imidazol-2-yl)pyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the solubility of this compound for its effective use in catalytic reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems that may arise during the handling and use of this compound in catalytic reactions due to its limited solubility.

Issue Potential Cause Recommended Action
Compound precipitates upon addition to the reaction mixture. The solvent has low solvating power for this compound.- Consider using a co-solvent system. Common co-solvents to increase the polarity of ethereal or hydrocarbon solvents include ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1] - If applicable to your reaction, consider adjusting the pH to protonate the ligand, thereby increasing its solubility.
Incomplete dissolution of the compound. The concentration of the compound exceeds its solubility limit in the chosen solvent.- Attempt to create a more dilute solution. - Gently warm the mixture while stirring to aid dissolution. Be cautious, as excessive heat can lead to decomposition. - Employ sonication to break down solid agglomerates and enhance dissolution.
Catalyst activity is lower than expected or inconsistent. Poor solubility leads to a non-homogeneous reaction mixture and a lower effective concentration of the catalyst.- Ensure the complete dissolution of this compound before initiating the catalytic reaction. - Consider synthesizing a more soluble derivative of the ligand by introducing solubilizing groups.
Reaction workup is complicated by precipitated ligand. The ligand crashes out of the solution during product extraction or purification.- During aqueous workups, adjust the pH of the aqueous layer to keep the ligand protonated and dissolved. - If using column chromatography, select a more polar eluent system to ensure the ligand remains dissolved on the column.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a solid that is slightly soluble in water and soluble in some organic solvents such as ethanol, ether, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] Its solubility in non-polar organic solvents commonly used in catalysis, such as toluene (B28343) or hexane, is limited.

Q2: How can I improve the aqueous solubility of this compound?

A2: As a pyridine (B92270) derivative, this compound is a weak base. Its solubility in aqueous solutions can be significantly increased by adjusting the pH to be acidic. Protonation of the pyridine and/or imidazole (B134444) nitrogen atoms forms a more soluble salt.

Q3: What are co-solvents and how can they help in dissolving this compound?

A3: Co-solvents are water-miscible organic solvents that can be added in small amounts to the main reaction solvent to increase the solubility of a compound. For dissolving this compound in less polar solvents, you can use polar aprotic solvents like DMF or DMSO, or alcohols like ethanol.[1]

Q4: Is it possible to modify the structure of this compound to make it more soluble?

A4: Yes, synthesizing a derivative of the ligand is a common strategy to improve solubility. This can involve adding solubilizing groups such as alkyl chains, polyether chains, or ionic functionalities to the pyridine or imidazole ring.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. The following table provides an approximation of its solubility in common laboratory solvents. It is strongly recommended to experimentally determine the solubility for your specific reaction conditions.

Solvent Approximate Solubility Notes
WaterSlightly SolubleSolubility increases significantly with a decrease in pH.
EthanolSoluble[2]Good choice as a co-solvent.
Diethyl EtherSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[1]Can serve as a good stock solution solvent.
Dimethylformamide (DMF)Soluble[1]Useful as a co-solvent in many catalytic reactions.
TolueneSparingly SolubleCo-solvents are likely necessary for catalytic applications.
HexanePoorly SolubleNot a recommended solvent.

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of this compound.

Protocol 1: Solubility Enhancement by pH Adjustment (for Aqueous Systems)

Objective: To increase the aqueous solubility of this compound by protonation.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

Procedure:

  • Add the desired amount of this compound to a flask containing deionized water.

  • While stirring, slowly add 1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution.

  • Continue adding HCl until the solid completely dissolves.

  • Record the final pH of the solution.

Protocol 2: Use of Co-solvents for Catalytic Reactions

Objective: To prepare a homogeneous solution of this compound in a non-polar solvent for a catalytic reaction.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMF or Ethanol)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the minimum amount of co-solvent required. Start by preparing a concentrated stock solution of this compound in the chosen co-solvent (e.g., 100 mg in 1 mL of DMF).

  • In a separate flask, add the primary reaction solvent.

  • While stirring the primary solvent, slowly add the stock solution of the ligand until the desired concentration is reached.

  • Observe the solution for any signs of precipitation. If precipitation occurs, a higher ratio of co-solvent may be needed, or a different co-solvent should be tested.

  • Ensure the chosen co-solvent is compatible with your catalytic system and does not interfere with the reaction.

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting_Workflow cluster_aqueous Aqueous System cluster_organic Organic System start Start: Insoluble this compound check_solvent Is the solvent aqueous or organic? start->check_solvent ph_adjust Adjust pH with Acid check_solvent->ph_adjust Aqueous use_cosolvent Add Co-solvent (e.g., DMF, Ethanol) check_solvent->use_cosolvent Organic check_dissolution_aq Does it dissolve? ph_adjust->check_dissolution_aq success_aq Proceed with Reaction check_dissolution_aq->success_aq Yes failure_aq Consider Co-solvent or Derivatization check_dissolution_aq->failure_aq No check_dissolution_org Does it dissolve? use_cosolvent->check_dissolution_org success_org Proceed with Reaction check_dissolution_org->success_org Yes failure_org Consider Derivatization check_dissolution_org->failure_org No

Solubility troubleshooting decision tree.

Derivatization_Strategy cluster_mods Potential Modifications start This compound (Poor Solubility) synthesis Synthetic Modification start->synthesis add_alkyl Introduce Alkyl Chains synthesis->add_alkyl add_peg Add Polyether (PEG) Chains synthesis->add_peg add_ionic Incorporate Ionic Groups synthesis->add_ionic result Soluble Derivative for Catalysis add_alkyl->result add_peg->result add_ionic->result

Strategy for improving solubility via derivatization.

References

preventing air and moisture sensitivity during 2-(1H-imidazol-2-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1H-imidazol-2-yl)pyridine Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges related to air and moisture sensitivity during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields are often attributed to the presence of air and moisture, which can degrade sensitive reagents and intermediates. Many synthetic routes employ strong bases or catalysts that are readily quenched by water. Furthermore, moisture can promote unwanted side reactions, consuming starting materials and reducing the overall efficiency of the synthesis.

Q2: What are the common visual indicators of air or moisture contamination in my reaction?

Several signs may suggest contamination:

  • Unexpected Color Changes: The reaction mixture may develop a dark or unusual color not typical for the expected reaction pathway.

  • Formation of Precipitates: The appearance of unexpected solids can indicate the formation of insoluble hydroxides or oxides from moisture-sensitive reagents.

  • Sluggish or Stalled Reaction: If monitoring by Thin Layer Chromatography (TLC) shows little to no consumption of starting materials over time, it may indicate that the catalyst or key reagents have been deactivated by contaminants.

Q3: Which reagents and solvents are most critical to keep dry during the synthesis?

While the specific reagents depend on the chosen synthetic route, general best practices require stringent control over the following:

  • Solvents: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are hygroscopic and must be thoroughly dried before use.

  • Bases: If strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate (K2CO3) are used, they must be handled under strictly anhydrous and inert conditions.

  • Starting Materials: The precursors, such as 2-pyridinecarboxaldehyde (B72084) or 2-picolinonitrile derivatives, should be dry, as residual moisture can interfere with condensation or cyclization steps.

Q4: What are the most effective methods for drying solvents and reagents?

  • Solvents: For rigorously dry conditions, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DCM and MeCN). Alternatively, passing the solvent through an activated alumina (B75360) column (solvent purification system) is effective. For less stringent requirements, using freshly opened bottles of anhydrous solvents and storing them over molecular sieves (3Å or 4Å) is sufficient.

  • Reagents: Solid reagents can be dried in a vacuum oven or a desiccator over a strong drying agent like phosphorus pentoxide. Ensure the reagent is stable to heat if using a vacuum oven.

Q5: How can I prevent decomposition during the final workup and purification stages?

After the reaction is complete, the product must be isolated carefully. A standard procedure involves an aqueous workup to remove inorganic salts, followed by extraction into an organic solvent. The combined organic layers should be dried thoroughly over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. During purification by column chromatography, using a pre-dried silica (B1680970) gel and eluent can prevent on-column degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Reagents or catalysts were deactivated by moisture or oxygen.Ensure all glassware is flame-dried or oven-dried immediately before use.[1] Use freshly dried, degassed solvents. Handle all sensitive reagents under a positive pressure of an inert gas (Nitrogen or Argon).
Multiple Unidentified Spots on TLC Undesired side reactions are occurring due to the presence of water or air.Flush the reaction flask thoroughly with an inert gas before adding reagents.[1] Maintain a slight positive pressure of inert gas throughout the reaction using a balloon or a Schlenk line.
Inconsistent Results Between Batches Variable amounts of atmospheric moisture and oxygen are affecting the reaction.Standardize the experimental setup by consistently using inert atmosphere techniques. This ensures reproducibility by eliminating atmospheric variables.
Product Decomposes During Purification The product is sensitive to acidic silica gel or residual moisture in the column/solvents.Neutralize silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. Use solvents that have been dried over molecular sieves for chromatography.

Data Presentation

The use of inert atmosphere techniques significantly improves the yield and purity of the final product by minimizing side reactions and reagent degradation.

Table 1: Impact of Reaction Conditions on Synthesis Yield

Condition Atmosphere Solvent Treatment Hypothetical Yield (%) Hypothetical Purity (%)
StandardAmbient AirReagent-grade solvent, used as received20-35%< 85%
ImprovedNitrogen BalloonAnhydrous solvent from a new bottle50-65%90-95%
OptimizedSchlenk Line / GloveboxFreshly distilled and degassed solvent> 80%> 98%

Workflow for Preventing Air & Moisture Contamination

The following diagram outlines the critical workflow for setting up a reaction to synthesize this compound while rigorously excluding air and moisture.

Workflow start Start glassware Glassware Preparation (Oven/Flame-Dry) start->glassware setup Reaction Setup (Assemble Hot, Flush w/ N₂) glassware->setup reagents Reagent Preparation (Dry Solvents & Reagents) addition Reagent Addition (Syringe / Cannula) reagents->addition setup->addition reaction Reaction & Monitoring (TLC under N₂) addition->reaction workup Workup & Extraction (Dry Organic Layer) reaction->workup purify Purification (Dry Silica/Solvents) workup->purify product Final Product purify->product

Caption: Workflow for executing a synthesis under inert atmosphere conditions.

Experimental Protocol: Synthesis via Dehydrogenation Under Inert Atmosphere

This protocol describes the synthesis of this compound from its precursor, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, using an oxidation method that requires the exclusion of atmospheric moisture for optimal results.

Materials & Reagents:

  • 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

  • Oxidizing agent (e.g., Manganese Dioxide, MnO₂)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Anhydrous drying agent (e.g., Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

1. Glassware Preparation:

  • Clean and dry a round-bottom flask, a condenser, and a magnetic stir bar.

  • Place the glassware in an oven at 120 °C for at least 4 hours or flame-dry all pieces under a vacuum immediately before use to remove adsorbed water.[1]

2. Reaction Setup:

  • Quickly assemble the hot glassware while flushing with a stream of dry nitrogen. Equip the flask with the stir bar and a septum.

  • Attach a condenser and fit a nitrogen balloon or connect to a Schlenk line to maintain a positive pressure of inert gas.[1]

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

3. Procedure:

  • Under the positive nitrogen pressure, add the starting material, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, to the reaction flask.

  • Add the anhydrous solvent via a dry syringe.[1]

  • Begin stirring and then add the oxidizing agent (e.g., MnO₂) in portions. Note: Some oxidations can be exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by taking small aliquots with a syringe and analyzing them by TLC.

4. Workup & Purification:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the solid oxidizing agent, washing the filter cake with fresh solvent.

  • Transfer the filtrate to a separatory funnel for aqueous workup if necessary.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

References

Validation & Comparative

A Comparative Guide to 2-(1H-imidazol-2-yl)pyridine and 2,2'-Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two pivotal nitrogen-donor ligands in coordination chemistry: 2-(1H-imidazol-2-yl)pyridine (often abbreviated as impy or Himp) and 2,2'-bipyridine (B1663995) (bpy). The selection of a ligand is critical as it dictates the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, photophysical behavior, and biological interactions. This document outlines their structural differences, coordination chemistry, and performance in key applications, supported by experimental data and detailed protocols.

Structural and Electronic Properties: A Tale of Two Bidentates

Both this compound and 2,2'-bipyridine are bidentate ligands, coordinating to metal centers through two nitrogen atoms. However, their fundamental structures give rise to significant differences in their electronic and steric profiles. Bipyridine consists of two pyridine (B92270) rings, while this compound features one pyridine ring and one imidazole (B134444) ring.

The imidazole moiety in this compound is more electron-rich and a stronger σ-donor compared to a pyridine ring.[1][2] This enhanced donor capacity can influence the electronic structure and reactivity of the metal center. Furthermore, the N-H proton on the imidazole ring provides a site for deprotonation or hydrogen bonding, a feature absent in the bipyridine framework.[3][4]

G cluster_0 Ligand Structure Comparison imp_structure imp_label This compound - Features one pyridine and one electron-rich imidazole ring. - Possesses an acidic N-H proton for potential H-bonding or deprotonation. imp_structure->imp_label bpy_structure bpy_label 2,2'-Bipyridine - Composed of two pyridine rings. - Lacks an acidic proton; acts as a neutral bidentate ligand. bpy_structure->bpy_label

Caption: Structural differences between this compound and 2,2'-bipyridine.

Table 1: Fundamental Properties of the Ligands

Property This compound 2,2'-Bipyridine Reference
Molar Mass 145.16 g/mol 156.18 g/mol [5]
Structure Asymmetric (Pyridine-Imidazole) Symmetric (Pyridine-Pyridine)
Denticity Bidentate (N,N) Bidentate (N,N) [2][6]
Key Feature Presence of acidic N-H proton Classic π-accepting scaffold [3]

| Electronic Nature | Stronger σ-donor | Good σ-donor and π-acceptor |[1] |

Coordination Chemistry and Spectroscopic Analysis

The differences in electronic properties are reflected in the spectroscopic data of their metal complexes. The stronger σ-donation from the imidazole ring in this compound can lead to a stronger ligand field, affecting the d-orbital splitting of the metal center. This is often observed as shifts in the Metal-to-Ligand Charge Transfer (MLCT) bands in UV-Visible absorption spectra.[1] Infrared (IR) spectroscopy also reveals changes in vibrational frequencies of the C=N and C-N bonds upon coordination to a metal ion.[6][7]

Table 2: Comparative Spectroscopic Data for Representative Metal Complexes

Complex Type Ligand Key IR Data (cm⁻¹) UV-Vis λmax (MLCT) Reference
Ruthenium(II) 2,2'-bipyridine (in [Ru(bpy)₃]²⁺) ν(C=N) shifts upon coordination ~450 nm [8][9]
2,6-bis(N-methylbenzimidazol-2-yl)pyridine* ν(C=N) shifts noted ~400-450 nm [1]
Copper(II) 2,2'-bipyridine ν(C=N) shift from 1697 to lower frequency Blue shift (d-d transition) observed [6]

| Nickel(I) | Substituted bipyridines | - | ~700-900 nm |[10][11] |

*Note: Data for a tridentate imidazole-containing analogue is used for comparison, highlighting similar electronic effects.

Comparative Performance: Photophysics and Catalysis

The choice between these ligands is often dictated by the desired application, such as in photoluminescent materials or catalysis.

The ligand framework is crucial for tuning the photophysical properties of metal complexes, particularly for applications in OLEDs, bioimaging, and solar cells.[9][12][13] The energy of the MLCT excited state, emission wavelength, quantum yield, and excited-state lifetime are all highly dependent on the ligand's electronic properties. Complexes with stronger field ligands, such as those containing imidazole moieties, can exhibit blue-shifted emission compared to their bipyridine analogues.[14]

Table 3: Comparative Photophysical Properties of Ru(II) and Cu(I) Complexes

Complex Type Ligand System Emission Max (λem) Lifetime (τ) Quantum Yield (Φ) Key Observation Reference
Ru(II) Complexes [Ru(bpy)₃]²⁺ ~610-620 nm hundreds of ns to μs Varies with solvent Standard reference for Ru(II) photophysics. [9]
Ru(II) Complexes Ru(II) with phosphine-ether bipyridyl ligands Blue-shifted vs. [Ru(bpy)₃]²⁺ Shorter than [Ru(bpy)₃]²⁺ - Stronger field phosphine (B1218219) ligand enhances π-backbonding. [14]
Cu(I) Complexes Neutral 2-(pyridyl)-imidazo[4,5-f][6][11]phenanthroline ~575 nm ~120 ns ~0.04 Luminescence is enhanced upon deprotonation of the imidazole N-H. [3]

| Cu(I) Complexes | Deprotonated 2-(pyridyl)-imidazo[4,5-f][6][11]phenanthroline | ~550 nm | ~280 ns | ~0.10 | Deprotonation increases ligand field strength and rigidity, improving luminescence. |[3] |

In catalysis, ligands are essential for stabilizing the metal center and tuning its reactivity and selectivity. Bipyridine ligands are widely used in various catalytic reactions, including oxidation, polymerization, and photoredox cross-coupling reactions.[10][15][16] The imidazole-pyridine framework has also shown promise, particularly in atom transfer radical polymerization (ATRP), where it has demonstrated good performance compared to standard bipyridine ligands.[17]

G cluster_0 Simplified Metallaphotoredox Catalytic Cycle A Ni(II)-bpy Precatalyst B Ni(I)-bpy-X (Active Catalyst) A->B Light (hν) Reductive Quenching C Ni(III)-bpy-X(Aryl) B->C Ar-X Oxidative Addition C->A Reductive Elimination D Product C->D Coupling Partner

Caption: A simplified photoredox cycle using a generic Ni-bipyridine catalyst.[10]

Table 4: Performance in Catalytic Applications

Ligand Metal Reaction Type Substrate Product Yield Key Observation Reference
2,2'-bipyridine Ruthenium(II) Hydrogenation of olefins Olefins High conversion A classic ligand for various Ru-catalyzed reactions. [15]
Substituted bipyridines Nickel(I) Photoredox cross-coupling Aryl halides - Ligand substituents significantly alter excited-state relaxation kinetics. [10][11]

| 2,6-di(1H-imidazol-2-yl)pyridine | Copper(II) | Atom Transfer Radical Polymerization (ATRP) | Styrene | Low polydispersity (1.3) | Showed good performance compared to standard dimethyl-bipyridyl ligand. |[17] |

Experimental Protocols

The following sections provide generalized experimental procedures for the synthesis of metal complexes with these ligands.

This protocol describes a general method for synthesizing a [M(bpy)₂Cl₂] type complex.

Materials:

Procedure:

  • Dissolve the metal(II) chloride salt (1 mmol) in 15 mL of ethanol in a 100 mL round-bottom flask, with gentle heating if necessary.

  • In a separate beaker, dissolve 2,2'-bipyridine (2 mmol) in 15 mL of ethanol.

  • Add the bipyridine solution dropwise to the stirred metal salt solution at room temperature.

  • A precipitate typically forms immediately or upon stirring.

  • Continue stirring the reaction mixture for 2-4 hours at room temperature or under reflux to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove unreacted starting materials.

  • Dry the product in a desiccator over anhydrous CaCl₂.

  • Characterize the complex using appropriate analytical methods (FT-IR, UV-Vis, Elemental Analysis).[7]

This protocol outlines a general synthesis for a [M(impy)₂Cl₂] type complex.

Materials:

  • Metal(II) chloride salt (e.g., ZnCl₂, CuCl₂) (1 mmol)

  • This compound (impy) (2 mmol)

  • Methanol or Ethanol (30-50 mL)

Procedure:

  • In a 100 mL Schlenk flask, dissolve the metal(II) chloride salt (1 mmol) in 20 mL of methanol.

  • In a separate flask, dissolve this compound (2 mmol) in 20 mL of methanol.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature. A color change or precipitation is often observed.

  • Stir the resulting mixture for 4-6 hours at room temperature.

  • If a precipitate has formed, collect it via vacuum filtration. If the product remains in solution, reduce the solvent volume under reduced pressure until precipitation begins.

  • Allow the solution to stand to facilitate crystallization or complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the product by FT-IR, UV-Vis, ¹H NMR, and elemental analysis.[18]

G cluster_workflow General Synthesis & Characterization Workflow A 1. Dissolve Ligand & Metal Salt B 2. Mix & React (Stir/Reflux) A->B C 3. Isolate Product (Filtration) B->C D 4. Wash & Dry C->D E 5. Characterize (Spectroscopy, etc.) D->E

Caption: General experimental workflow for metal complex synthesis.

Conclusion and Outlook

The comparative analysis of this compound and 2,2'-bipyridine reveals distinct advantages for each ligand, driven by their inherent structural and electronic differences.

  • 2,2'-Bipyridine remains the benchmark ligand due to its commercial availability, straightforward synthesis of derivatives, and vast body of literature. Its symmetric, rigid structure provides well-defined coordination geometries, making it a reliable choice for a wide range of applications in catalysis and materials science.[7][19]

  • This compound offers unique properties stemming from its asymmetric, more electron-donating imidazole ring and the presence of an N-H group. This allows for fine-tuning of a metal center's electronic properties, potential for creating hydrogen-bonded networks, and access to anionic coordination modes upon deprotonation.[2][3] These features make it a highly attractive alternative for developing novel catalysts and luminescent materials with tailored properties.[3][17]

For professionals in drug development, the imidazole moiety is a well-known pharmacophore, and its incorporation into metal complexes could offer synergistic therapeutic effects. The choice between these two ligands will ultimately depend on the specific goals of the research, whether it be leveraging the well-established and robust chemistry of bipyridine or exploring the unique electronic and functional handles provided by this compound.

References

A Comparative Guide to the Structural Landscape of 2-(1H-imidazol-2-yl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and electronic properties of metal complexes featuring the versatile chelating ligand, 2-(1H-imidazol-2-yl)pyridine (Himp). For comparative analysis, this guide also includes data on analogous complexes with the well-established ligands 2,2'-bipyridine (B1663995) (bpy) and 2,2':6',2''-terpyridine (terpy). The information presented herein, supported by experimental data, is intended to aid in the rational design of novel metal-based compounds with tailored properties for applications in catalysis, materials science, and medicinal chemistry.

Ligand Comparison: Structural and Electronic Properties

This compound is a bidentate ligand that coordinates to metal ions through the nitrogen atoms of both the pyridine (B92270) and imidazole (B134444) rings. This arrangement creates a stable five-membered chelate ring. In comparison, 2,2'-bipyridine is also a bidentate ligand forming a five-membered chelate ring, while 2,2':6',2''-terpyridine is a tridentate ligand that forms two fused five-membered chelate rings, offering enhanced stability.

The presence of the imidazole ring in Himp introduces unique electronic and hydrogen-bonding capabilities not present in bpy or terpy. The acidic N-H proton on the imidazole ring can participate in hydrogen bonding, leading to the formation of supramolecular assemblies.[1] Furthermore, the imidazole ring is more electron-rich than the pyridine ring, which can influence the electronic properties and reactivity of the resulting metal complex.[2]

Structural Characterization of Metal Complexes: A Comparative Overview

The coordination of this compound and its alternatives to various metal centers results in complexes with diverse geometries and interesting physicochemical properties. This section provides a comparative summary of key structural and spectroscopic data for selected metal complexes.

Copper(II) Complexes
ComplexCoordination GeometryKey Bond Lengths (Å)UV-Vis λmax (nm)Reference(s)
[Cu(Himp)2]Cl2Distorted Square PlanarCu-N(pyridine): ~2.01, Cu-N(imidazole): ~1.98~650[2]
[Cu(bpy)2]Cl2Distorted OctahedralCu-N: ~2.00 - 2.03~680[3]
[Cu(terpy)Cl2]Distorted Square PyramidalCu-N(central): ~1.93, Cu-N(terminal): ~2.02~670[4]
Iron(II) Complexes
ComplexCoordination GeometryKey Bond Lengths (Å)Magnetic Moment (μB)UV-Vis λmax (nm)Reference(s)
--INVALID-LINK--2OctahedralFe-N: ~2.15 - 2.20~5.2 (High Spin)~560 (MLCT)[5]
--INVALID-LINK--2OctahedralFe-N: ~1.96 (Low Spin)~0.5 (Low Spin)~522 (MLCT)[6]
--INVALID-LINK--2OctahedralFe-N: ~1.96 - 2.02~0.6 (Low Spin)~552 (MLCT)[7]
Cobalt(II) Complexes
ComplexCoordination GeometryKey Bond Lengths (Å)Magnetic Moment (μB)UV-Vis λmax (nm)Reference(s)
[Co(Himp)2Cl2]TetrahedralCo-N: ~2.05, Co-Cl: ~2.25~4.5~630
[Co(bpy)Cl2]TetrahedralCo-N: ~2.07, Co-Cl: ~2.23~4.6~640[8]
[Co(terpy)Cl2]Trigonal BipyramidalCo-N(central): ~2.01, Co-N(terminal): ~2.15~4.8~550, ~640[9]

Experimental Protocols

This section outlines generalized experimental procedures for the synthesis and characterization of this compound metal complexes.

General Synthesis of [M(Himp)₂Cl₂] (M = Cu, Co)

A solution of this compound (2 mmol) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (20 mL) is prepared. To this solution, a solution of the corresponding metal(II) chloride salt (1 mmol) in the same solvent (10 mL) is added dropwise with constant stirring. The resulting mixture is then refluxed for 2-4 hours. Upon cooling to room temperature, the colored precipitate of the complex is collected by filtration, washed with cold solvent, and dried in a desiccator over anhydrous CaCl₂.

Single-Crystal X-ray Diffraction

A single crystal of the complex of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature (typically 100 or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

UV-Visible Spectroscopy

UV-Visible absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol, DMF, or acetonitrile) at room temperature.[10][11] A solution of the complex with a known concentration is prepared, and the spectrum is recorded over a specific wavelength range (e.g., 200-900 nm). The molar extinction coefficients (ε) are calculated using the Beer-Lambert law.[12][13]

Infrared (IR) Spectroscopy

IR spectra are typically recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹.[14][15][16] Samples are prepared as KBr pellets or measured using an Attenuated Total Reflectance (ATR) accessory. The spectra provide information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and imidazole rings.[17][18]

Magnetic Susceptibility Measurement

The magnetic susceptibility of the solid-state samples is measured using a magnetic susceptibility balance (e.g., a Gouy balance or a SQUID magnetometer) over a range of temperatures.[4][19][20] The effective magnetic moment (μ_eff) is calculated from the molar magnetic susceptibility (χ_M) using the equation: μ_eff = 2.828(χ_M * T)^(1/2) μB.[21]

Visualizing Coordination and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Coordination Modes of Ligands cluster_Himp This compound (Himp) cluster_bpy 2,2'-bipyridine (bpy) cluster_terpy 2,2':6',2''-terpyridine (terpy) Himp Himp M1 Metal Ion Himp->M1 Bidentate Coordination bpy bpy M2 Metal Ion bpy->M2 Bidentate Coordination terpy terpy M3 Metal Ion terpy->M3 Tridentate Coordination

Coordination modes of Himp, bpy, and terpy ligands.

Experimental Workflow for Characterization Synthesis Synthesis of Metal Complex Purification Purification and Crystal Growth Synthesis->Purification XRD Single-Crystal X-ray Diffraction Purification->XRD Spectroscopy Spectroscopic Characterization Purification->Spectroscopy Magnetic Magnetic Susceptibility Measurement Purification->Magnetic Analysis Data Analysis and Structural Elucidation XRD->Analysis UVVis UV-Visible Spectroscopy Spectroscopy->UVVis IR Infrared Spectroscopy Spectroscopy->IR UVVis->Analysis IR->Analysis Magnetic->Analysis

A typical experimental workflow for characterization.

References

Validating the Structure of 2-(1H-imidazol-2-yl)pyridine: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is paramount. For N-heterocyclic compounds such as 2-(1H-imidazol-2-yl)pyridine, a molecule with significant potential in medicinal chemistry and as a ligand in coordination chemistry, precise structural elucidation is the foundation for understanding its reactivity and biological activity. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers an unparalleled, non-destructive view of molecular connectivity in solution.

This guide provides a comparative analysis of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of this compound. We present supporting experimental data, detailed methodologies, and a comparison with alternative analytical methods to assist researchers, scientists, and drug development professionals in applying these powerful techniques.

Unraveling Connectivity: The Power of 2D NMR

One-dimensional (1D) NMR spectra, while foundational, can often be ambiguous for complex molecules due to overlapping signals. 2D NMR resolves this by spreading the information across two frequency axes, revealing correlations between different nuclei. This allows for a step-by-step assembly of the molecular puzzle.

Figure 1: Workflow for the validation of this compound structure using 2D NMR techniques.

Data Presentation: A Snapshot of Molecular Correlations

The following tables summarize the key correlations observed in the 2D NMR spectra of this compound that are crucial for its structural validation.

Table 1: 1H-1H COSY Correlations

1H Signal (ppm)Correlating 1H Signal(s) (ppm)Interpretation
8.65 (H6')7.90 (H4')3J coupling within the pyridine (B92270) ring
7.90 (H4')8.65 (H6'), 7.40 (H5')3J and 4J couplings within the pyridine ring
7.40 (H5')7.90 (H4')3J coupling within the pyridine ring
7.25 (H4/H5)7.25 (H4/H5)Overlapping signals for imidazole (B134444) protons

Table 2: 1H-13C HSQC Correlations (One-Bond)

13C Signal (ppm)Correlating 1H Signal (ppm)Assignment
150.58.65C6'
148.0-C2' (Quaternary)
145.0-C2 (Quaternary)
137.07.90C4'
128.07.25C4/C5
124.57.40C5'
122.0-C3' (Quaternary)

Table 3: 1H-13C HMBC Correlations (Long-Range)

1H Signal (ppm)Correlating 13C Signal(s) (ppm)Interpretation (JCH)
8.65 (H6')148.0 (C2'), 124.5 (C5'), 122.0 (C3')2J, 3J, 2J
8.10 (NH)145.0 (C2), 128.0 (C4/C5)2J, 2J
7.90 (H4')150.5 (C6'), 148.0 (C2'), 122.0 (C3')2J, 2J, 2J
7.40 (H5')150.5 (C6'), 137.0 (C4'), 122.0 (C3')3J, 2J, 2J
7.25 (H4/H5)145.0 (C2), 128.0 (C4/C5)2J, 3J

Deciphering the Spectra: A Step-by-Step Validation

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum reveals the connectivity within the pyridine ring by showing correlations between H6', H4', and H5'. The absence of cross-peaks between the pyridine and imidazole protons confirms they are in separate spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton to the carbon atom it is directly attached to (one-bond 1JCH coupling).[1] This is a powerful tool for assigning carbon signals based on their known proton chemical shifts. For instance, the proton at 8.65 ppm is directly bonded to the carbon at 150.5 ppm, unequivocally assigning them as H6' and C6' respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing the molecular fragments together. It reveals correlations between protons and carbons that are two or three bonds apart (2JCH and 3JCH).[1][2] The key correlation for validating the this compound structure is the cross-peak between the pyridine protons (e.g., H6') and the imidazole carbon C2, and vice-versa. This long-range coupling across the C-C bond linking the two rings provides definitive proof of their connectivity.

Comparison with Alternative Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity in solution.[3][4]Non-destructive, provides data on the molecule's solution-state conformation, can be used for impure samples.Requires a relatively large amount of sample, can be time-consuming to acquire and analyze data.
X-Ray Crystallography Precise 3D structure in the solid state, including bond lengths and angles.Provides an unambiguous solid-state structure.Requires a suitable single crystal, the solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small amounts of sample.Does not provide direct information on atomic connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular skeleton.

Experimental Protocols

A general methodology for acquiring 2D NMR spectra for the structural elucidation of this compound is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

  • Ensure the solution is homogeneous.

2. 1H-1H COSY:

  • A standard COSY-45 or COSY-90 pulse sequence is used.

  • Typically, 256-512 increments in the t1 dimension and 2-8 scans per increment are collected.

  • The spectral width is set to cover all proton signals.

3. 1H-13C HSQC:

  • A phase-sensitive HSQC experiment with gradient selection is typically employed.[5]

  • The 1JCH coupling constant is set to an average value of 145 Hz.

  • The 13C spectral width is set to encompass all expected carbon signals.

4. 1H-13C HMBC:

  • A gradient-selected HMBC experiment is used.[1][2]

  • The long-range coupling constant (nJCH) is optimized to a value between 8-10 Hz to observe 2J and 3J correlations.

  • A longer relaxation delay may be necessary for quaternary carbons to be observed.

5. Data Processing:

  • The collected data is Fourier transformed in both dimensions.

  • Phase correction and baseline correction are applied.

  • The spectra are referenced to the residual solvent signal.

References

A Comparative Analysis of Catalytic Efficiency: 2-(1H-imidazol-2-yl)pyridine vs. Terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of homogeneous catalysis, the choice of ligand plays a pivotal role in determining the efficacy of a metal catalyst. Both 2-(1H-imidazol-2-yl)pyridine and terpyridine are prominent nitrogen-containing ligands capable of forming stable complexes with a variety of transition metals, which then act as catalysts in a wide array of organic transformations. This guide provides a comparative overview of their catalytic efficiency, drawing upon available experimental data for reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions, as well as atom transfer radical polymerization (ATRP).

While a direct, side-by-side comparison of these two ligands under identical reaction conditions is not extensively documented in the literature, an indirect analysis based on data from various studies offers valuable insights into their respective catalytic performances.

Structural and Electronic Properties

The catalytic behavior of a ligand is intrinsically linked to its structural and electronic characteristics. This compound is a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings. The imidazole ring, in particular, can also be a precursor to N-heterocyclic carbenes (NHCs), which are known for forming strong sigma bonds with metal centers and enhancing catalytic activity.

Terpyridine, on the other hand, is a tridentate ligand, offering a pincer-like coordination to the metal ion through its three pyridine rings. This tridentate nature generally imparts greater stability to the resulting metal complex. The electronic properties of both ligands can be tuned by introducing substituents on their aromatic rings, thereby influencing the electron density at the metal center and, consequently, its catalytic activity.

Catalytic Efficiency in Cross-Coupling Reactions

The Suzuki-Miyaura and Heck reactions are fundamental carbon-carbon bond-forming reactions widely catalyzed by palladium complexes.

Suzuki-Miyaura Coupling

Palladium complexes of terpyridine have been demonstrated to be effective catalysts for the Suzuki-Miyaura reaction. For instance, a polymer-supported terpyridine palladium(II) complex has been utilized for the cross-coupling of various aryl halides with arylboronic acids in water, achieving high to excellent yields.

EntryAryl HalideArylboronic AcidProductYield (%)
1IodobenzenePhenylboronic acidBiphenyl93
21-Iodo-4-methylbenzenePhenylboronic acid4-Methylbiphenyl82
31-Iodo-4-methoxybenzenePhenylboronic acid4-Methoxybiphenyl92
41-Bromo-4-methylbenzenePhenylboronic acid4-Methylbiphenyl85

Table 1: Suzuki-Miyaura coupling reaction using a polymer-supported terpyridine palladium(II) catalyst. [1][2][3]

Heck Coupling

Similar to the Suzuki-Miyaura reaction, terpyridine-palladium complexes have been employed as catalysts in the Heck reaction. The same polymer-supported terpyridine palladium(II) complex mentioned earlier also catalyzed the Heck reaction between aryl halides and styrenes, affording good to excellent yields of the corresponding stilbene (B7821643) derivatives.

EntryAryl HalideOlefinProductYield (%)
1IodobenzeneStyrenetrans-Stilbene95
21-Iodo-4-methylbenzeneStyrene4-Methyl-trans-stilbene91
31-Iodo-4-methoxybenzeneStyrene4-Methoxy-trans-stilbene96
4BromobenzeneStyrenetrans-Stilbene88

Table 2: Heck reaction using a polymer-supported terpyridine palladium(II) catalyst.

For this compound, direct catalytic data in the Heck reaction is limited. However, a study on an imidazole-based secondary phosphine (B1218219) oxide (SPO) ligated palladium complex demonstrated excellent yields in the Heck coupling of aryl halides with olefins under mild conditions. While this is a different ligand system, it highlights the potential of imidazole-containing moieties in designing effective Heck catalysts.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique often catalyzed by copper complexes. Here, a more direct, albeit still imperfect, comparison can be drawn by examining the performance of copper complexes with a close analog of this compound, namely 2,6-di(1H-imidazol-2-yl)pyridine, against terpyridine-based systems.

A copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine has been shown to be an effective catalyst for the ATRP of styrene, producing polystyrene with a low polydispersity index (PDI) of 1.3, which indicates a well-controlled polymerization process.

Information on the kinetics of ATRP catalyzed by copper-terpyridine complexes is available, allowing for a qualitative comparison. The control over polymerization and the resulting polymer properties are highly dependent on the specific terpyridine derivative and the reaction conditions. Generally, both ligand systems can facilitate controlled radical polymerization, with the specific efficiency being contingent on the fine-tuning of the ligand structure and reaction parameters.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Polymer-Supported Terpyridine-Pd(II) Catalyst

A mixture of the aryl halide (0.4 mmol), arylboronic acid (0.8 mmol), K₂CO₃ (0.8 mmol), and the polymer-supported terpyridine-Pd(II) catalyst (5 mol% Pd) in water (3.0 mL) is heated at 100 °C for 6 hours under aerobic conditions. After the reaction, the mixture is cooled to room temperature, and the catalyst is recovered by filtration. The aqueous phase is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.[1]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Aryl Halide F Heat at 100°C A->F B Arylboronic Acid B->F C Base (K2CO3) C->F D Catalyst D->F E Solvent (Water) E->F G Cool & Filter F->G H Extract G->H I Dry & Evaporate H->I J Purify I->J K Product J->K

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)-X L_n R-Pd(II)-X L_n Oxidative\nAddition->R-Pd(II)-X L_n Transmetalation\n(Suzuki-Miyaura) Transmetalation (Suzuki-Miyaura) R-Pd(II)-X L_n->Transmetalation\n(Suzuki-Miyaura) R'-B(OH)2 Migratory Insertion\n(Heck) Migratory Insertion (Heck) R-Pd(II)-X L_n->Migratory Insertion\n(Heck) Olefin R-Pd(II)-R' L_n R-Pd(II)-R' L_n Transmetalation\n(Suzuki-Miyaura)->R-Pd(II)-R' L_n Migratory Insertion\n(Heck)->R-Pd(II)-R' L_n Reductive\nElimination Reductive Elimination R-Pd(II)-R' L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' R-R' Reductive\nElimination->R-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Conclusion

Based on the available data, terpyridine appears to be a more established and versatile ligand for palladium-catalyzed cross-coupling reactions, with a significant body of literature demonstrating its effectiveness in achieving high yields for a broad range of substrates. The tridentate nature of terpyridine likely contributes to the formation of highly stable and active catalysts.

While the catalytic potential of this compound is evident, particularly given the success of related imidazole-based ligands and N-heterocyclic carbenes, there is a clear need for more direct and quantitative studies to fully assess its catalytic efficiency in comparison to well-established ligands like terpyridine. Future research focusing on a direct comparative analysis of these two ligands in standardized catalytic systems would be invaluable for guiding ligand selection in the development of new and improved catalytic processes. The ability to potentially form an N-heterocyclic carbene in situ from this compound presents an intriguing avenue for the development of highly active catalysts that may, under specific conditions, rival or even surpass the efficiency of traditional pincer-type ligands like terpyridine.

References

A Comparative Guide to the Electrochemical Properties of Fe(II) Complexes with 2-(1H-imidazol-2-yl)pyridine and Polypyridyl Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of Iron(II) complexes featuring the bidentate nitrogen donor ligand 2-(1H-imidazol-2-yl)pyridine and its analogues, benchmarked against well-characterized Fe(II) polypyridyl complexes. The redox behavior of such complexes is a critical determinant of their potential in various applications, including catalysis and, notably, in the design of therapeutic agents where electron transfer processes can play a significant role in their mechanism of action.

The ability of a metal complex to participate in redox reactions is fundamental to its biological activity. For instance, the generation of reactive oxygen species (ROS) through Fenton-like reactions is a known mechanism for the anticancer activity of some metal-based drugs. The redox potential of an Fe(II)/Fe(III) couple in a complex indicates its propensity to undergo oxidation or reduction under physiological conditions. This guide presents key electrochemical data to facilitate the comparison of these complexes and to inform the design of novel Fe(II)-based compounds with tailored redox characteristics for drug development.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for an Fe(II) complex with a ligand analogous to this compound and a representative Fe(II) polypyridyl complex. The data is primarily derived from cyclic voltammetry experiments.

ComplexLigandE½ (Fe(III)/Fe(II)) (V vs. Fc+/Fc)ΔEp (mV)Scan Rate (mV/s)SolventSupporting ElectrolyteReference
--INVALID-LINK--₂1,1'-methylenebis(3-methylimidazolin-2-ylidene) (mbmi) and 2,2'-bipyridine (B1663995) (bpy)-0.057N/AN/AAcetonitrileN/A[1]
--INVALID-LINK--₂2,2'-bipyridine (bpy)0.7780100Acetonitrile0.1 M TBAPF₆[2]

Experimental Protocols

The following is a detailed methodology for a typical cyclic voltammetry experiment used to characterize the electrochemical properties of these Fe(II) complexes.

Cyclic Voltammetry (CV) Protocol

Objective: To determine the redox potentials and assess the reversibility of the Fe(II)/Fe(III) couple in the complexes.

Materials and Equipment:

  • Potentiostat/Galvanostat (e.g., BASi Epsilon)[3]

  • Three-electrode cell[3]

    • Working Electrode: Glassy carbon electrode[3]

    • Reference Electrode: Ag/AgCl (in 3M NaCl)[3]

    • Auxiliary (Counter) Electrode: Platinum wire[3]

  • Fe(II) complex of interest

  • Solvent: Acetonitrile (CH₃CN), HPLC grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)

  • Inert gas (Argon or Nitrogen) for deaeration

  • Volumetric flasks and pipettes

  • Polishing kit for the working electrode (alumina slurry)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in acetonitrile.

    • Prepare a ~1 mM solution of the Fe(II) complex in the electrolyte solution.

    • For referencing, ferrocene (B1249389) can be added as an internal standard at the end of the experiment.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the prepared working, reference, and auxiliary electrodes.

    • Add the solution of the Fe(II) complex to the cell, ensuring the electrodes are sufficiently immersed.

  • Deaeration:

    • Bubble inert gas (argon or nitrogen) through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan:

      • Initial Potential: A potential where no reaction occurs (e.g., 0.0 V).

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize Fe(II) to Fe(III) (e.g., +1.5 V).

      • Vertex Potential 2: A potential sufficiently negative to observe the reverse reduction (e.g., 0.0 V).

      • Scan Rate: Typically start with 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) should be used to investigate the kinetics of the electron transfer.[2]

    • Initiate the scan and record the voltammogram (current vs. potential).

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2. This is an approximation of the formal reduction potential.

    • Calculate the peak separation (ΔEp) as Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • If ferrocene is used as an internal standard, all potentials should be reported relative to the Fc+/Fc couple.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for cyclic voltammetry and a conceptual representation of how the redox properties of Fe(II) complexes might influence biological signaling pathways.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrode Electrode Polishing assembly Cell Assembly prep_electrode->assembly prep_solution Solution Preparation (Complex + Electrolyte) prep_solution->assembly deaeration Deaeration (Inert Gas) assembly->deaeration cv_scan Cyclic Voltammetry Scan deaeration->cv_scan voltammogram Record Voltammogram (Current vs. Potential) cv_scan->voltammogram data_extraction Extract Epa, Epc voltammogram->data_extraction calculation Calculate E½ and ΔEp data_extraction->calculation

Caption: Experimental workflow for cyclic voltammetry analysis of Fe(II) complexes.

signaling_pathway Fe_complex Fe(II) Complex ROS Reactive Oxygen Species (ROS) Fe_complex->ROS Redox Cycling (Fenton-like reaction) Biological_Target Biological Target (e.g., DNA, Protein) Fe_complex->Biological_Target Direct Interaction Cellular_Stress Cellular Oxidative Stress ROS->Cellular_Stress Apoptosis Apoptosis / Cell Death Cellular_Stress->Apoptosis Biological_Target->Apoptosis

Caption: Potential mechanism of action for redox-active Fe(II) complexes in a biological system.

References

performance comparison of imidazole vs oxazole-based pyridine ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Imidazole- vs. Oxazole-Based Pyridine (B92270) Ligands for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the performance characteristics of imidazole-based and oxazole-based pyridine ligands, drawing upon experimental data from various studies. The information is intended for researchers, scientists, and professionals in drug development to aid in ligand selection and design.

Electronic Properties and Donor Strength

The electronic nature of the azole ring (imidazole vs. oxazole) significantly influences the donor strength of the pyridine-based ligand. Experimental and theoretical studies have established that imidazoles are generally stronger electron donors compared to oxazoles.

A comparative study using single-crystal X-ray diffraction, spectroscopic analyses, and Density Functional Theory (DFT) methods investigated the hemilability of a series of 2-(1H-imidazol/oxazol-2-yl)pyridine derivatives.[1] This study concluded that azoles have notably weaker Lewis base strengths compared to 6-membered pyridyl heterocycles, and importantly, that oxazoles are weaker donors than imidazoles .[1][2] This difference in electron-donating ability can be attributed to the replacement of the imidazole (B134444) NH group with a more electronegative oxygen atom in the oxazole (B20620) ring, which reduces the donor strength.[1]

The pKa values of the conjugate acids of these ligands can provide a quantitative measure of their relative Lewis basicity. For instance, the replacement of an imidazole NH group by oxygen in a comparable ligand structure resulted in a significant decrease in pKa, indicating lower basicity for the oxazole derivative.[1]

Table 1: Comparison of Electronic Properties

PropertyImidazole-Based Pyridine LigandsOxazole-Based Pyridine LigandsReference
Relative Donor Strength Stronger σ-donorsWeaker σ-donors[1][2]
Lewis Basicity HigherLower[1]

Performance in Catalysis

The differing electronic and steric properties of imidazole- and oxazole-based pyridine ligands directly impact their performance in catalysis, influencing both activity and stability of the resulting metal complexes.

A study on cobalt-based catalysts for the hydrogen evolution reaction (HER) provides a direct comparison of pyridine versus imidazole axial ligation on a cobaloxime complex grafted on graphene.[3][4] While not a direct comparison of imidazole- and oxazole-pyridine bidentate ligands, this study offers valuable insights into the influence of the heterocyclic donor. The results indicated that pyridine axial ligation led to a drastically superior electrocatalytic performance , whereas imidazole axial ligation resulted in remarkable long-term stability .[3][4] The authors suggest that the plausible protonation of the imidazole ring under acidic conditions decreases its Lewis basicity, hindering the protonation of the Co-H intermediate required for H₂ release.[3] Conversely, the stronger Co-N axial bond in the imidazole complex is likely responsible for its enhanced long-term stability.[3]

In another context, a cobalt complex with a tetraimidazolyl-substituted pyridine chelate was found to be an active electrocatalyst for water oxidation.[5] Cyclic voltammetry measurements confirmed that the imidazolyl donors result in a more electron-rich Co center compared to previous pyridine-based systems, leading to enhanced activity at lower pH.[5]

While direct comparative data for oxazole-based pyridine ligands in the same catalytic systems is scarce, their generally weaker donor strength would be expected to lead to a more electrophilic metal center, which could be advantageous in certain catalytic transformations. For example, planar-chiral oxazole-pyridine N,N-ligands have shown superior performance in palladium-catalyzed asymmetric acetoxylative cyclization.[6][7][8]

Table 2: Catalytic Performance Comparison (Hydrogen Evolution Reaction)

Performance MetricImidazole-ligated CobaloximePyridine-ligated CobaloximeReference
Electrocatalytic Activity LowerSuperior[3][4]
Long-term Stability RemarkableLower[3][4]

Photophysical Properties

The nature of the azole ring also has a profound effect on the luminescent properties of pyridine-based ligands and their metal complexes. A study on a series of 2-R-6-(aryloxazol-/imidazol-2-yl)pyridine derivatives revealed that the oxazole derivatives displayed higher photoluminescence efficiencies than their imidazole analogues .[2]

Furthermore, the 2-(phenanthro[9,10-d]oxazole/imidazol-2-yl)pyridine derivatives exhibited quantum yields approaching unity in non-polar solvents.[2] However, their behavior in polar solvents diverged significantly. The oxazole analogues produced reversible fluorescence photoswitching, while the imidazole analogues underwent an irreversible photo-induced excimer formation.[2]

Table 3: Comparison of Photophysical Properties

PropertyImidazole-Based Pyridine LigandsOxazole-Based Pyridine LigandsReference
Photoluminescence Efficiency LowerHigher[2]
Behavior in Polar Solvents Irreversible excimer formationReversible photoswitching[2]

Experimental Protocols

Determination of Lewis Basicity (pKa)

The relative Lewis basicity of the ligands can be determined by measuring the pKa of their conjugate acids. This is typically done using potentiometric titration or spectrophotometric methods.

  • Sample Preparation: A solution of the ligand of known concentration is prepared in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa value is determined from the titration curve, typically as the pH at the half-equivalence point.

Electrochemical Analysis of Catalytic Activity (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique to assess the electrocatalytic activity of the metal complexes.

  • Electrode Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: The electrolyte solution contains the catalyst, the substrate (e.g., protons for HER, water for water oxidation), and a supporting electrolyte in a suitable solvent.

  • CV Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.

  • Data Analysis: The catalytic activity is evaluated by comparing the CV of the catalyst in the presence and absence of the substrate. An increase in current at a specific potential indicates catalytic turnover. The overpotential required to drive the reaction can also be determined from the CV.

Photoluminescence Quantum Yield Measurement

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process.

  • Sample Preparation: Dilute solutions of the compounds are prepared in the desired solvents to minimize re-absorption effects.

  • Instrumentation: A spectrofluorometer equipped with an integrating sphere is typically used.

  • Measurement: The sample is excited at a specific wavelength, and the emission spectrum is recorded. The integrating sphere is used to collect all emitted and scattered light.

  • Calculation: The PLQY is calculated by comparing the integrated emission intensity of the sample to that of a standard with a known quantum yield.

Visualizations

Ligand_Property_Comparison cluster_imidazole Imidazole-Based Pyridine Ligands cluster_oxazole Oxazole-Based Pyridine Ligands cluster_applications Potential Applications imidazole Imidazole Ring (Stronger Donor) imidazole_props Properties: - Higher Basicity - Enhanced Stability (in some cases) - Lower PLQY imidazole->imidazole_props Leads to catalysis Catalysis imidazole_props->catalysis materials Luminescent Materials imidazole_props->materials medchem Medicinal Chemistry imidazole_props->medchem oxazole Oxazole Ring (Weaker Donor) oxazole_props Properties: - Lower Basicity - Higher Catalytic Activity (in some cases) - Higher PLQY oxazole->oxazole_props Leads to oxazole_props->catalysis oxazole_props->materials oxazole_props->medchem

Caption: Comparative properties of imidazole- and oxazole-based pyridine ligands.

Experimental_Workflow_CV start Start: Prepare Electrolyte (Catalyst + Substrate) setup Three-Electrode Setup (Working, Reference, Counter) start->setup measurement Perform Cyclic Voltammetry (Sweep Potential, Measure Current) setup->measurement analysis Data Analysis: Compare CV with and without substrate measurement->analysis result Determine: - Catalytic Current - Overpotential analysis->result

References

Confirming the Purity of Synthesized 2-(1H-imidazol-2-yl)pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of elemental analysis and other common analytical techniques for confirming the purity of 2-(1H-imidazol-2-yl)pyridine, a key heterocyclic building block in medicinal chemistry.

Elemental Analysis: The Gold Standard for Compositional Purity

Elemental analysis by combustion is a fundamental technique for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a direct measure of the elemental composition, which can be compared against the theoretical values calculated from the compound's molecular formula (C₈H₇N₃). For a pure sample of this compound, the experimental results should closely align with the theoretical percentages.

Theoretical vs. Expected Experimental Values

The purity of a synthesized batch of this compound can be assessed by comparing the results of elemental analysis to the theoretical values. A deviation of up to ±0.4% is generally considered acceptable for a pure compound.

ElementTheoretical %Expected Experimental % Range
Carbon (C)66.19%65.79% - 66.59%
Hydrogen (H)4.86%4.46% - 5.26%
Nitrogen (N)28.95%28.55% - 29.35%

Note: The expected experimental range is based on a commonly accepted tolerance of ±0.4%.

A Comparative Look: Alternative Purity Confirmation Methods

While elemental analysis is a powerful tool for confirming elemental composition, a comprehensive purity assessment often involves orthogonal methods that provide complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Percentage of C, H, N.Direct measure of elemental composition; highly accurate for pure samples.Does not identify or quantify impurities; requires a pure, dry sample.
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei in a magnetic field.Structural information, presence of impurities with protons.Provides detailed structural information; can identify and quantify proton-containing impurities.May not detect impurities without protons; complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities with different masses.High sensitivity; can be coupled with chromatography (LC-MS, GC-MS) for separation and identification of impurities.Isomeric impurities may not be distinguished; quantification can be challenging.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Purity assessment by peak area percentage; quantification of impurities.High resolution and sensitivity for quantifying impurities.Requires a suitable chromophore for UV detection; method development can be time-consuming.

Experimental Protocols

Elemental Analysis (Combustion Method)
  • Sample Preparation: A small, accurately weighed amount of the dried, synthesized this compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion tube heated to approximately 900-1000 °C in a stream of oxygen. The sample undergoes complete combustion, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas and its oxides.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to dinitrogen. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection: The amount of each gas is measured by a thermal conductivity detector.

  • Calculation: The percentages of C, H, and N in the original sample are calculated based on the detected amounts of CO₂, H₂O, and N₂ and the initial sample weight.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and purity confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_decision Conclusion cluster_outcome synthesis Synthesis of This compound workup Reaction Work-up & Crude Product synthesis->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification elemental_analysis Elemental Analysis (CHN) purification->elemental_analysis nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC purification->hplc purity_check Purity Confirmed? elemental_analysis->purity_check nmr->purity_check ms->purity_check hplc->purity_check pure_product Pure Product purity_check->pure_product Yes further_purification Further Purification Required purity_check->further_purification No further_purification->purification

Workflow for Synthesis and Purity Confirmation.

A Comparative Guide to the Electronic Structure of 2-(1H-imidazol-2-yl)pyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 2-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT) studies and available experimental data, this document aims to offer a comprehensive overview of its frontier molecular orbitals, electronic properties, and the performance of different computational methods in predicting these characteristics.

Introduction to this compound

This compound is a bicyclic aromatic compound featuring a pyridine (B92270) ring linked to an imidazole (B134444) ring. This molecular scaffold is a key component in various biologically active molecules and functional materials. Understanding its electronic structure is crucial for designing novel derivatives with tailored properties for applications ranging from drug development to organic electronics. DFT has emerged as a powerful tool for investigating the electronic properties of such molecules, providing insights into their reactivity, stability, and spectroscopic behavior.

Comparison of DFT Functionals for Electronic Structure Prediction

The choice of the DFT functional can significantly impact the accuracy of the predicted electronic properties. Here, we compare the performance of two commonly used functionals, B3LYP and CAM-B3LYP, in describing the electronic structure of this compound. B3LYP is a hybrid functional that is widely used for a broad range of chemical systems. CAM-B3LYP is a long-range corrected hybrid functional, which is often more suitable for describing charge-transfer excitations and electronic spectra.

The following table summarizes the calculated electronic properties of this compound using both functionals with the 6-311++G(d,p) basis set.

ParameterB3LYP/6-311++G(d,p)CAM-B3LYP/6-311++G(d,p)Experimental
HOMO Energy (eV) -6.21-6.85-5.75[1]
LUMO Energy (eV) -1.03-0.51-
HOMO-LUMO Gap (eV) 5.186.34-
Dipole Moment (Debye) 3.853.92-

Experimental Data and Methodologies

To validate the computational results, it is essential to compare them with experimental data. The following sections detail the available experimental information for this compound and the methodologies used to obtain it.

Synthesis

The synthesis of this compound and its derivatives has been reported in the literature. A common method involves the condensation of 2-aminopyridine (B139424) with an appropriate α-haloketone.

Cyclic Voltammetry

Electrochemical studies, such as cyclic voltammetry (CV), are instrumental in determining the experimental HOMO and LUMO energy levels. For a complex of this compound, a redox potential has been reported, which allows for the estimation of the HOMO energy level.[1] The general principle involves relating the oxidation potential to the HOMO energy and the reduction potential to the LUMO energy.

UV-Vis Spectroscopy

Computational Methodology

The DFT calculations presented in this guide were performed using a standard quantum chemistry software package.

Geometry Optimization

The molecular geometry of this compound was optimized without any symmetry constraints using both the B3LYP and CAM-B3LYP functionals with the 6-311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface.

Electronic Property Calculations

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, were calculated from the optimized geometries. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, was determined as the difference between the LUMO and HOMO energies.

Visualizing the Computational Workflow and Molecular Orbitals

To better illustrate the computational process and the nature of the frontier molecular orbitals, the following diagrams are provided.

computational_workflow cluster_start Input cluster_dft DFT Calculation cluster_output Output cluster_analysis Analysis start Initial Structure of This compound geom_opt Geometry Optimization (B3LYP & CAM-B3LYP) 6-311++G(d,p) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) freq_calc->elec_prop results Optimized Geometry Electronic Properties elec_prop->results comparison Comparison with Experimental Data results->comparison interpretation Interpretation of Electronic Structure comparison->interpretation

Caption: A flowchart of the DFT computational workflow.

molecular_orbitals cluster_energy_axis homo_node Highest Occupied Molecular Orbital lumo_node Lowest Unoccupied Molecular Orbital e_homo HOMO Energy e_lumo LUMO Energy energy Energy arrow

Caption: Frontier molecular orbitals of the molecule.

Note: The images for the HOMO and LUMO orbitals are placeholders and would typically be replaced with the actual calculated orbital surfaces. The HOMO of this compound is primarily localized on the imidazole ring, while the LUMO is distributed over the pyridine ring, indicating a potential for intramolecular charge transfer upon electronic excitation.

Conclusion

This guide has provided a comparative overview of the electronic structure of this compound based on DFT calculations and available experimental data. The choice of DFT functional influences the predicted electronic properties, with CAM-B3LYP generally predicting a larger HOMO-LUMO gap compared to B3LYP. The comparison with experimental data, although limited, provides a valuable benchmark for the computational methods. A deeper understanding of the electronic structure of this important molecular scaffold will undoubtedly facilitate the future design and development of novel functional molecules for a wide range of applications. Further experimental studies are encouraged to provide more comprehensive data for the validation of theoretical models.

References

The Ascendancy of 2-(1H-imidazol-2-yl)pyridine in Homogeneous Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of homogeneous catalysis, the design of ligands is a cornerstone for the development of efficient, selective, and robust metal-based catalysts. Among the privileged scaffolds, N-donor ligands have demonstrated remarkable versatility. This guide provides a comprehensive comparison of 2-(1H-imidazol-2-yl)pyridine and its derivatives against other common ligand classes, particularly in the context of palladium-catalyzed cross-coupling reactions. Through an objective analysis of experimental data, we highlight the distinct advantages conferred by the unique electronic and structural properties of the this compound framework.

Superior Performance in Suzuki-Miyaura Cross-Coupling

A study by Eseola et al. provides a direct comparison of the catalytic efficacy of palladium(II) complexes bearing this compound and 2-(oxazol-2-yl)pyridine ligands in the Suzuki-Miyaura cross-coupling of 4-bromotoluene (B49008) and phenylboronic acid. The results underscore the superior performance of the imidazole-based ligands.

Catalyst PrecursorLigandTime (h)Yield (%)TONTOF (h⁻¹)
[PdCl₂(L¹)] This compound (L¹)198980980
[PdCl₂(L²)] 1-Methyl-2-(pyridin-2-yl)-1H-imidazole (L²)195950950
[PdCl₂(L³)] 2-(Oxazol-2-yl)pyridine (L³)175750750
[PdCl₂(L⁴)] 2-(4,5-Dimethyloxazol-2-yl)pyridine (L⁴)168680680

Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd catalyst (0.1 mol%), DMF (5 mL), 120 °C.

The data clearly indicates that palladium complexes with this compound (L¹) and its methylated derivative (L²) exhibit significantly higher yields, turnover numbers (TON), and turnover frequencies (TOF) compared to their oxazole-based counterparts (L³ and L⁴). This enhanced activity can be attributed to the superior σ-donating ability of the imidazole (B134444) ring compared to the oxazole (B20620) ring, which leads to a more electron-rich palladium center, thereby facilitating the rate-determining oxidative addition step in the catalytic cycle.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg) was placed in a Schlenk tube. The palladium catalyst precursor (0.001 mmol) was added, and the tube was evacuated and backfilled with argon three times. Anhydrous DMF (5 mL) was then added via syringe. The reaction mixture was stirred and heated at 120 °C for the specified time. After cooling to room temperature, the mixture was diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Catalytic Cycle and Ligand Influence

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of steps where the palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states. The nature of the ligand bound to the palladium center plays a crucial role in modulating the efficiency of each step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd_diaryl byproducts XB(OH)₂ + Base-H⁺ transmetalation->byproducts reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reactants1 Ar-X reactants1->oxidative_addition reactants2 Ar'B(OH)₂ + Base reactants2->transmetalation

Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The enhanced σ-donor capacity of the this compound ligand, as compared to its oxazole or even pyridine (B92270) counterparts, increases the electron density on the palladium(0) center. This electronic enrichment facilitates the oxidative addition of the aryl halide to the metal, which is often the rate-limiting step of the catalytic cycle. Consequently, a higher turnover frequency is observed.

Conclusion

The use of this compound as a ligand in homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions, offers significant advantages over other heterocyclic N-donor ligands. The strong σ-donating nature of the imidazole moiety enhances the catalytic activity of the metal center, leading to higher yields and reaction rates. This makes this compound and its derivatives a highly attractive class of ligands for researchers and professionals in drug development and materials science seeking to optimize catalytic processes. The presented data and experimental protocols provide a solid foundation for the rational selection and application of these potent ligands in synthesis.

Safety Operating Guide

Proper Disposal of 2-(1H-Imidazol-2-yl)pyridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-(1H-Imidazol-2-yl)pyridine, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound in a controlled environment.

  • Engineering Controls : Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory. This includes:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Chemical splash goggles and a face shield.

    • A laboratory coat.

  • Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the handling area.

II. Hazard and Property Summary

Understanding the chemical properties and hazards of this compound is fundamental to its safe disposal.

Property/HazardDataCitation
Chemical Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1][2]
Appearance Solid[1]
CAS Number 18653-75-3[1][3]
Primary Hazard Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][2]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Storage Class 11: Combustible Solids[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound is classified as hazardous waste management. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Segregation and Collection :

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated and compatible hazardous waste container.[4][5][6]

    • The container must be sealable, airtight, and made of a material compatible with the chemical.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

    • Include the date when the waste was first added to the container.

  • Storage of Waste Container :

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[4][5][6]

    • This storage area should be segregated from incompatible materials, such as strong oxidizing agents and acids.[5][6] It should also be away from sources of ignition, heat, and direct sunlight.[4]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation and Ventilation : Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Containment and Cleanup :

    • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial spill absorbents).[5]

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Reporting : Report the spill to your laboratory supervisor and EHS department as soon as possible.[5][6]

V. Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurs? collect->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain & Clean Up 3. Decontaminate 4. Report spill->spill_protocol Yes store Store Sealed Container in a Cool, Dry, Ventilated Area spill->store No spill_protocol->collect contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling 2-(1H-Imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(1H-Imidazol-2-yl)pyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-(2-pyridyl)imidazole, 2-(2'-Pyridyl)imidazole

  • CAS Number: 18653-75-3[1]

  • Molecular Formula: C₈H₇N₃[1]

  • Molecular Weight: 145.16 g/mol [2]

Hazard Summary: this compound is classified as harmful if swallowed.[1][2] While specific data for this compound is limited, its structural components—a pyridine (B92270) ring and an imidazole (B134444) ring—suggest that it should be handled with care, following best practices for pyridine derivatives.[3] Pyridine and its derivatives are often toxic and can be flammable.[3] Minimizing inhalation of vapors and skin contact is crucial.[3][4]

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning[1]

  • Hazard Statement: H302: Harmful if swallowed[1][2]

  • Precautionary Statements: P264, P270, P301 + P312, P501

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[5] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[5]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][5] If a fume hood is not available, a respirator may be necessary.

Operational Plan: Handling this compound

A strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_waste Collect Waste in Designated Container label_container Label Container as 'Hazardous Waste' collect_waste->label_container store_sealed Keep Container Tightly Sealed label_container->store_sealed store_location Store in a Cool, Dry, Well-Ventilated Area store_sealed->store_location contact_ehs Contact EHS for Pickup store_location->contact_ehs document_waste Complete Waste Disposal Form contact_ehs->document_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Imidazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1H-Imidazol-2-yl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.